molecular formula C20H30O4 B591237 15-Keto-PGA1 CAS No. 61600-67-7

15-Keto-PGA1

カタログ番号: B591237
CAS番号: 61600-67-7
分子量: 334.4 g/mol
InChIキー: YKXHFAJZOFTAOC-DTXSUPOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

15-dehydroprostaglandin A1 is a catabolic metabolite of Prostaglandin A1 (PGA1), produced through the enzymatic activity of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme catalyzes the oxidation of the 15(S)-hydroxyl group of prostaglandins to a 15-keto group, forming metabolites with significantly reduced biological activity and initiating a key step in the prostaglandin degradation pathway . As a research tool, 15-dehydroprostaglandin A1 is valuable for investigating the complex regulation of prostaglandin levels in cellular environments. Studying such metabolites is crucial for understanding the role of the prostaglandin catabolic pathway in physiological and disease contexts. Downregulation of the catabolic enzyme 15-PGDH has been identified as a feature in various malignancies, suggesting that the loss of metabolite production may contribute to tumor progression by allowing active prostaglandins to accumulate . Consequently, 15-dehydroprostaglandin A1 serves as an important standard in eicosanoid research, particularly in studies focusing on the balance between prostaglandin synthesis and inactivation in areas such as cancer biology, inflammation, and cellular signaling. This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers should determine the specific suitability of this metabolite for their experimental models.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-[(1R,5S)-2-oxo-5-[(E)-3-oxooct-1-enyl]cyclopent-3-en-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-16,18H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHFAJZOFTAOC-DTXSUPOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C=CC(=O)C1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348005
Record name (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61600-67-7
Record name (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of 15-Keto-Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin A1 (15-keto-PGA1) is a biologically active metabolite of Prostaglandin (B15479496) A1 (PGA1). Its discovery is intrinsically linked to the broader history of prostaglandin research, a field that has revolutionized our understanding of local hormonal regulation and inflammation. This technical guide provides an in-depth exploration of the discovery, isolation, and key characteristics of this compound, tailored for professionals in research and drug development.

Historical Context: The Dawn of Prostaglandin Research

The journey to understanding this compound begins with the initial discovery of prostaglandins (B1171923). In the 1930s, Swedish physiologist Ulf von Euler first identified a substance in human seminal fluid with potent biological activities, which he named "prostaglandin"[1]. It was later found that PGA1 is a dehydration product of PGE1, one of the prostaglandins present in human semen[2].

Discovery of this compound as a Metabolite

The identification of this compound arose from studies on the metabolic fate of prostaglandins. Research in the mid-20th century focused on how the body inactivates these potent signaling molecules. A key enzyme in this process was identified as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the C-15 hydroxyl group of various prostaglandins. This enzymatic conversion results in the formation of 15-keto prostaglandins, which generally exhibit reduced biological activity compared to their parent compounds.

While a singular, seminal paper announcing the initial isolation of this compound is not readily apparent from the historical literature, its existence was inferred and later confirmed through metabolic studies of PGA1. For instance, research demonstrated that tissues such as pig lung, trachea, aorta, and pulmonary artery are capable of metabolizing PGA1 to this compound[1]. These findings established this compound as a naturally occurring metabolite.

Isolation and Characterization

The isolation of this compound from biological sources typically involves a multi-step process designed to separate it from other lipids and prostaglandin metabolites. While specific, detailed protocols from the initial discovery are scarce, modern biochemical techniques provide a general framework for its isolation and characterization.

Experimental Protocol: Isolation of this compound from Tissue Homogenates

Objective: To isolate this compound from a tissue source known to metabolize PGA1.

Materials:

  • Tissue (e.g., porcine lung)

  • Phosphate (B84403) buffer (pH 7.4)

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a reverse-phase column

  • Mass spectrometer

  • NMR spectrometer

  • Standards of PGA1 and this compound

Methodology:

  • Tissue Homogenization: The tissue is minced and homogenized in cold phosphate buffer.

  • Incubation with Precursor: PGA1 is added to the homogenate to serve as the substrate for enzymatic conversion to this compound. The mixture is incubated to allow for metabolism.

  • Extraction: The reaction is stopped, and the lipids, including prostaglandins, are extracted from the aqueous homogenate using an organic solvent.

  • Solid-Phase Extraction (SPE): The lipid extract is passed through a C18 SPE cartridge to partially purify the prostaglandins from other lipids.

  • High-Performance Liquid Chromatography (HPLC): The fraction containing prostaglandins is further purified by reverse-phase HPLC. A gradient of organic solvent in water is used to separate the different prostaglandin metabolites. The fraction corresponding to the retention time of the this compound standard is collected.

  • Structural Characterization: The purified compound is subjected to mass spectrometry to determine its molecular weight and fragmentation pattern, confirming the identity as this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate its detailed chemical structure.

Physicochemical and Biological Properties

This compound possesses distinct physicochemical and biological properties that are important for its study and potential therapeutic applications.

Physicochemical Properties
PropertyValue
Molecular Formula C20H30O4
Molecular Weight 334.5 g/mol
Appearance Solid
CAS Number 61600-67-7
Biological Activity

The primary reported biological activity of this compound is its vasoconstrictive effect.

Biological ActivityConcentrationEffect
Vasoconstriction 6 µMCauses vasoconstriction in rabbit lung comparable to angiotensin II[2][3].

Signaling Pathways

The vasoconstrictive action of this compound is a key aspect of its biological function. While the precise signaling cascade is not fully elucidated, it is likely mediated through interactions with cell surface receptors that lead to an increase in intracellular calcium in vascular smooth muscle cells, a common mechanism for vasoconstriction.

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound and a conceptual diagram of its potential signaling pathway leading to vasoconstriction.

Metabolic Pathway of PGA1 to this compound

metabolic_pathway PGE1 Prostaglandin E1 PGA1 Prostaglandin A1 PGE1->PGA1 Dehydration 15-PGDH 15-Hydroxyprostaglandin Dehydrogenase PGA1->15-PGDH This compound 15-Keto-Prostaglandin A1 15-PGDH->this compound Oxidation

Caption: Enzymatic conversion of PGA1 to this compound.

Proposed Vasoconstriction Signaling Pathway

vasoconstriction_pathway cluster_cell Vascular Smooth Muscle Cell Receptor Receptor (e.g., TP receptor) G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Contraction Muscle Contraction Ca_release->Contraction This compound This compound This compound->Receptor

Caption: Putative signaling cascade for this compound-induced vasoconstriction.

Conclusion

The discovery of this compound is a direct result of the intensive investigation into prostaglandin metabolism that occurred in the mid-20th century. While initially considered an inactive metabolite, subsequent research has revealed its potent vasoconstrictive properties. For researchers and drug development professionals, understanding the history, isolation, and biological activity of this compound is crucial for exploring its physiological roles and potential as a pharmacological agent or target. Further research is warranted to fully elucidate its receptor interactions and signaling pathways, which could open new avenues for therapeutic intervention in cardiovascular and other physiological systems.

References

An In-depth Technical Guide to the Biological Synthesis Pathway of 15-Keto-Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological synthesis pathway of 15-Keto-Prostaglandin A1 (15-Keto-PGA1), a metabolite of Prostaglandin (B15479496) A1 (PGA1). It details the enzymatic conversion of PGA1, the preceding steps in the prostaglandin synthesis cascade starting from arachidonic acid, and the key enzymes involved. This document includes quantitative kinetic data, detailed experimental protocols for the synthesis and analysis of this compound, and visual diagrams of the metabolic pathways and experimental workflows to facilitate understanding and further research in this area.

Introduction

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals.[1] They are derived from fatty acids and play crucial roles in various physiological and pathological processes, including inflammation, blood flow, and the formation of blood clots.[1] 15-Keto-Prostaglandin A1 (this compound) is a metabolite of Prostaglandin A1 (PGA1), which itself is a dehydration product of Prostaglandin E1 (PGE1).[2] The conversion of PGA1 to this compound is a critical step in the catabolism of A-series prostaglandins and is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][3] This guide elucidates the complete biological synthesis pathway of this compound, offering valuable insights for researchers in pharmacology, biochemistry, and drug development.

Biological Synthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the release of arachidonic acid from the cell membrane and proceeds through the prostaglandin synthesis cascade.

Arachidonic Acid Release and Conversion to Prostaglandin H2 (PGH2)

The pathway is initiated by the liberation of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2.[4] Free arachidonic acid is then converted to the unstable intermediate Prostaglandin G2 (PGG2) and subsequently to Prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5][6] PGH2 serves as a common precursor for the synthesis of various prostaglandins and thromboxanes.[6][7]

Formation of Prostaglandin E1 (PGE1) and Dehydration to Prostaglandin A1 (PGA1)

PGH2 is isomerized to Prostaglandin E2 (PGE2) by PGE synthase. While the direct synthesis of PGE1 from PGH1 (derived from dihomo-γ-linolenic acid) occurs, PGE1 can also be conceptually understood in the context of the broader prostaglandin synthesis pathways. Prostaglandin A1 (PGA1) is subsequently formed through the dehydration of PGE1.[2] This dehydration reaction can occur under acidic conditions.[8]

Enzymatic Conversion of PGA1 to this compound

The final step in the synthesis of this compound is the enzymatic oxidation of the 15-hydroxyl group of PGA1. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][9] This enzyme is a key catabolic enzyme for various prostaglandins, converting them into their less biologically active 15-keto metabolites.[10][11]

This compound Synthesis Pathway cluster_0 Membrane Phospholipids cluster_1 Prostaglandin Synthesis Cascade Arachidonic Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic Acid->PGH2 Cyclooxygenase (COX) PGE1 Prostaglandin E1 (PGE1) PGH2->PGE1 PGE Synthase PGA1 Prostaglandin A1 (PGA1) PGE1->PGA1 Dehydration Keto_PGA1 This compound PGA1->Keto_PGA1 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) + NAD+ Membrane Phospholipids Membrane Phospholipids Membrane Phospholipids->Arachidonic Acid Phospholipase A2

Diagram 1: Biological synthesis pathway of this compound.

Quantitative Data

The enzymatic conversion of PGA1 to this compound by 15-PGDH has been characterized, with kinetic parameters determined for the enzyme from rabbit kidney.

Enzyme SourceSubstrateVmaxNAD+ ConcentrationReference
Rabbit Kidney Papilla PGDHProstaglandin A12.0 µg of this compound/mg of protein per minNot specified[3]
Rabbit Kidney Cortex PGDHProstaglandin A10.60 µg of this compound/mg of protein per min0.42 mM[3]
Bovine Lung PGDHProstaglandin A10.15 µg of this compound/mg of protein per min4.2 mM[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the synthesis and analysis of this compound.

Enzymatic Synthesis of this compound

This protocol is adapted from the methodology for assessing 15-PGDH activity.

Materials:

  • Purified 15-hydroxyprostaglandin dehydrogenase (PGDH)

  • Prostaglandin A1 (PGA1)

  • β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Reaction termination solution (e.g., 2N HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, a known concentration of PGA1 (e.g., 30 µM), and β-NAD+ (e.g., 4.2 mM).[3]

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a specific amount of purified 15-PGDH enzyme (e.g., 10-20 µg of protein).[3]

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[3]

  • Terminate the reaction by adding the reaction termination solution to acidify the mixture to pH 3.5.

  • Extract the prostaglandins from the reaction mixture using an equal volume of ethyl acetate.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of prostaglandins, which can be optimized for the separation and quantification of PGA1 and this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of acetonitrile (B52724) in water with 0.1% formic acid is commonly used for prostaglandin separation.

Procedure:

  • Inject the reconstituted extract from the enzymatic synthesis into the HPLC system.

  • Elute the compounds using a suitable gradient program.

  • Monitor the absorbance at a wavelength appropriate for this compound (λmax = 228 nm).[2]

  • Identify and quantify the this compound peak by comparing its retention time and area with that of a known standard.

Experimental Workflow cluster_synthesis Enzymatic Synthesis cluster_extraction Extraction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (PGA1, NAD+, Buffer) add_enzyme Add 15-PGDH Enzyme prep_mix->add_enzyme incubation Incubate at 37°C add_enzyme->incubation termination Terminate Reaction (Acidification) incubation->termination extraction Solvent Extraction (Ethyl Acetate) termination->extraction evaporation Evaporate Solvent extraction->evaporation reconstitution Reconstitute Extract evaporation->reconstitution hplc HPLC Analysis (C18 Column, UV Detection) reconstitution->hplc quantification Quantify this compound hplc->quantification

Diagram 2: Experimental workflow for synthesis and analysis.

Conclusion

The biological synthesis of this compound is a well-defined pathway involving the catabolism of PGA1 by the enzyme 15-PGDH. Understanding this pathway, along with the associated quantitative data and experimental protocols, is essential for researchers investigating the roles of A-series prostaglandins and their metabolites in health and disease. This guide provides a foundational resource to support further exploration and innovation in this field.

References

15-Keto-Prostaglandin A1: An In-Depth Technical Guide on its In Vivo Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is an endogenous metabolite of Prostaglandin (B15479496) A1 (PGA1), produced through the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). As a member of the cyclopentenone prostaglandin family, this compound is characterized by a reactive α,β-unsaturated carbonyl group within its cyclopentane (B165970) ring, a structural feature that underpins the biological activities of this class of lipid mediators. While direct in vivo research on this compound is limited, its established vasoconstrictive effects and the well-documented mechanisms of structurally related cyclopentenone prostaglandins (B1171923) provide a strong basis for hypothesizing its primary modes of action. This technical guide synthesizes the available data for this compound and extrapolates its likely in vivo mechanisms through the lens of its chemical family, focusing on its potential roles in the inhibition of NF-κB signaling, activation of PPARγ, and induction of the heat shock response. This document aims to provide a comprehensive overview for researchers and professionals in drug development, highlighting both the known activities and the significant opportunities for future investigation into the therapeutic potential of this compound.

Introduction

Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes, including inflammation, pain, and fever. 15-Keto-Prostaglandin A1 is a metabolite of PGA1, a naturally occurring prostaglandin. The conversion of PGA1 to this compound is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the catabolism of prostaglandins.[1][2][3][4][5][6][7][8] this compound belongs to the family of cyclopentenone prostaglandins, which are characterized by an α,β-unsaturated ketone in the cyclopentane ring.[1][9][10] This structural feature is believed to be responsible for many of their biological activities, including anti-inflammatory, anti-viral, and anti-proliferative effects.[9][10][11]

While the in vivo mechanism of action of this compound has not been extensively studied, its vasoconstrictive properties have been documented.[6][8] Based on its structural similarity to other well-researched cyclopentenone prostaglandins such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), it is hypothesized that this compound may exert its biological effects through similar signaling pathways. This guide will explore both the established and hypothesized in vivo mechanisms of action of this compound.

Biosynthesis of this compound

The primary route of this compound formation in vivo is through the oxidation of PGA1. This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that is widely distributed in various tissues and plays a critical role in the biological inactivation of prostaglandins.[1][2][3][4][5][6][7][8]

PGA1 Prostaglandin A1 (PGA1) Keto_PGA1 15-Keto-Prostaglandin A1 PGA1->Keto_PGA1 Oxidation enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme->Keto_PGA1

Biosynthesis of this compound from PGA1.

Established In Vivo Effects of this compound

Vasoconstriction

The most directly documented biological effect of this compound is its ability to induce vasoconstriction. An ex vivo study on rabbit lung demonstrated that this compound at a concentration of 6 µM elicited a vasoconstrictive response comparable to that of angiotensin II.[6][8] This suggests that this compound may play a role in the regulation of vascular tone and blood pressure. However, in vivo dose-response studies in animal models are lacking to confirm the systemic effects on blood pressure.

Hypothesized In Vivo Mechanisms of Action

The presence of the cyclopentenone ring in this compound is the basis for several hypothesized mechanisms of action, drawn from extensive research on other members of this prostaglandin family.

Inhibition of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory responses. The inhibition of the NF-κB signaling pathway is a key mechanism by which cyclopentenone prostaglandins exert their anti-inflammatory effects.[1][9][10] It is hypothesized that this compound, through its electrophilic carbon center, can covalently adduct key proteins in the NF-κB signaling cascade, such as the IκB kinase (IKK) complex or NF-κB subunits themselves, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex stimuli->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB NF-κB IkB_NFkB->NFkB IkB IκB IkB_NFkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation proteasome Proteasome IkB->proteasome Degradation Keto_PGA1 This compound (hypothesized) Keto_PGA1->IKK Inhibition Keto_PGA1->NFkB Inhibition DNA DNA NFkB_nuc->DNA genes Pro-inflammatory Gene Transcription DNA->genes

Hypothesized inhibition of the NF-κB pathway by this compound.
Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. 15d-PGJ₂, a well-studied cyclopentenone prostaglandin, is a high-affinity endogenous ligand for PPARγ.[1][9][11] The activation of PPARγ by its ligands generally leads to the transrepression of pro-inflammatory genes. Given its structural similarities, this compound is also hypothesized to be a potential ligand for PPARγ, which would contribute to its anti-inflammatory properties.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keto_PGA1 This compound (hypothesized) PPARg PPARγ Keto_PGA1->PPARg Binding PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binding target_genes Target Gene Transcription PPRE->target_genes

Hypothesized activation of PPARγ by this compound.
Induction of the Heat Shock Response

The heat shock response is a cellular defense mechanism that is activated by various stressors, including heat, oxidative stress, and exposure to certain chemicals. This response involves the activation of heat shock factor 1 (HSF1) and the subsequent expression of heat shock proteins (HSPs), which act as molecular chaperones to protect cellular proteins from damage. The α,β-unsaturated carbonyl group in cyclopentenone prostaglandins is a known activator of the heat shock response.[1][9] It is proposed that this compound can react with cellular thiols, such as those in glutathione (B108866) or specific cysteine residues in proteins, leading to a state of mild oxidative stress that activates HSF1 and induces the expression of cytoprotective HSPs.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keto_PGA1 This compound HSF1_inactive HSF1 (inactive) Keto_PGA1->HSF1_inactive Stress Signal HSPs_inactive HSPs HSF1_trimer HSF1_trimer HSF1_inactive->HSF1_trimer Trimerization HSF1_trimer_nuc HSF1 Trimer HSF1_trimer->HSF1_trimer_nuc Translocation HSE HSE HSF1_trimer_nuc->HSE Binding HSP_genes HSP Gene Transcription HSE->HSP_genes

Hypothesized induction of the Heat Shock Response by this compound.

Quantitative Data

The available quantitative data for the in vivo or ex vivo effects of this compound is very limited. The following table summarizes the key finding from the available literature.

Biological EffectModel SystemConcentration/DoseResultReference
VasoconstrictionPerfused Rabbit Lung (ex vivo)6 µMComparable to Angiotensin II[6][8]

Note: There is a significant lack of in vivo quantitative data for the effects of this compound on inflammation, cell proliferation, or other physiological parameters.

Representative Experimental Protocol

As there are no detailed in vivo experimental protocols specifically for this compound in the published literature, the following is a representative protocol for a related cyclopentenone prostaglandin, 15d-PGJ₂, in a mouse model of lipopolysaccharide (LPS)-induced inflammation. This protocol can serve as a template for designing future in vivo studies with this compound.

Objective: To evaluate the anti-inflammatory effects of a cyclopentenone prostaglandin in a mouse model of acute inflammation.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • This compound (or other test compound)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile, pyrogen-free saline

  • Vehicle for test compound (e.g., saline with 0.1% ethanol)

  • Anesthesia (e.g., isoflurane)

  • ELISA kits for TNF-α and IL-6

  • Reagents for myeloperoxidase (MPO) assay

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle control

    • LPS + Vehicle

    • LPS + this compound (low dose)

    • LPS + this compound (high dose)

  • Dosing:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.

    • Induce acute inflammation by i.p. injection of LPS (e.g., 1 mg/kg).

  • Sample Collection:

    • At a predetermined time point (e.g., 2 hours post-LPS), anesthetize mice and collect blood via cardiac puncture.

    • Perform peritoneal lavage with cold PBS to collect peritoneal cells.

    • Harvest tissues of interest (e.g., lung, liver).

  • Analysis:

    • Centrifuge blood to obtain serum and measure TNF-α and IL-6 levels by ELISA.

    • Count total and differential immune cells in the peritoneal lavage fluid.

    • Homogenize tissue samples and perform an MPO assay to quantify neutrophil infiltration.

  • Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

acclimation Animal Acclimation grouping Random Grouping acclimation->grouping dosing Dosing (Vehicle/15-Keto-PGA1) grouping->dosing lps LPS Challenge dosing->lps sampling Sample Collection (Blood, Peritoneal Lavage, Tissues) lps->sampling analysis Analysis (ELISA, Cell Counts, MPO Assay) sampling->analysis stats Statistical Analysis analysis->stats

Workflow for a representative in vivo anti-inflammatory study.

Conclusion and Future Directions

This compound is a metabolite of PGA1 with established vasoconstrictor properties. While direct in vivo evidence for its detailed mechanism of action is currently scarce, its classification as a cyclopentenone prostaglandin provides a strong foundation for hypothesizing its involvement in key cellular signaling pathways, including the inhibition of NF-κB, activation of PPARγ, and induction of the heat shock response. These pathways are central to the regulation of inflammation, cell proliferation, and cellular stress responses, suggesting a broad therapeutic potential for this compound.

To fully elucidate the in vivo mechanism of action and therapeutic utility of this compound, further research is imperative. Future studies should focus on:

  • In vivo dose-response studies in animal models to determine the systemic effects of this compound on blood pressure, inflammation, and other relevant physiological parameters.

  • Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

  • Direct investigation of the interaction of this compound with the NF-κB, PPARγ, and HSF1 signaling pathways in vivo using techniques such as knockout animal models and specific pathway inhibitors.

  • Toxicology studies to establish the safety profile of this compound for potential therapeutic applications.

A deeper understanding of the in vivo mechanism of action of this compound will be crucial for unlocking its potential as a novel therapeutic agent for a range of diseases.

References

In-depth Technical Guide on the Physiological Concentration and Analysis of 15-Keto-Prostaglandin A1 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Given the lack of direct data for 15-Keto-PGA1, this guide presents reference concentrations for other key prostaglandins (B1171923) and their metabolites to provide a contextual understanding of typical physiological levels. Furthermore, detailed experimental protocols for the extraction and quantification of prostaglandins from plasma using state-of-the-art techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA) are provided. These methodologies are essential for researchers aiming to investigate the role of this compound and other eicosanoids in physiological and pathological processes.

Contextual Data: Physiological Concentrations of Related Prostaglandins in Human Plasma

While specific data for this compound is scarce, the following table summarizes the reported physiological concentrations of other relevant prostaglandins and their metabolites in human plasma. This information offers a valuable reference range for researchers in the field.

Prostaglandin (B15479496)/MetaboliteMean Plasma Concentration (pg/mL)NotesReference
Prostaglandin A (PGA)1062 ± 107Measured by radioimmunoassay in 40 normal individuals.[3]
Prostaglandin E (PGE)385 ± 30Measured by radioimmunoassay in 40 normal individuals.[3]
Prostaglandin F (PGF)141 ± 15Measured by radioimmunoassay in 40 normal individuals.[3]
15-keto-13,14-dihydro-PGE233 ± 10Measured by GC-MS in 6 individuals.[4]
15-keto-13,14-dihydro-PGF2α40 ± 16Measured by GC-MS in 6 individuals.[4]
13,14-dihydro-15-keto-PGF2α63.6 ± 10.3Measured by radioimmunoassay in cycling women.[5]
6-keto-PGF1α335 ± 42Measured by radioimmunoassay in preterm infants (controls) on the first day of life.[6]

Experimental Protocols for Prostaglandin Quantification in Plasma

The accurate quantification of prostaglandins in plasma is challenging due to their low concentrations and the complexity of the biological matrix. The following sections detail the established methodologies for this purpose.

Sample Collection and Preparation

Proper sample handling is critical to prevent artifactual prostaglandin formation.

  • Anticoagulant: Collect whole blood in tubes containing EDTA or heparin.[7]

  • Inhibitor: To prevent ex vivo synthesis, a cyclooxygenase inhibitor such as indomethacin (B1671933) should be added to the blood samples to a final concentration of approximately 10 µg/mL.[7]

  • Centrifugation: Centrifuge the blood at 1000 x g for 15 minutes within 30 minutes of collection to separate the plasma.[7]

  • Storage: Assay the plasma immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[7]

Solid-Phase Extraction (SPE) for Prostaglandin Purification

SPE is a crucial step to remove interfering substances and concentrate the prostaglandins from the plasma matrix.[8]

  • Internal Standard: Add an appropriate deuterated internal standard (e.g., PGE2-d4) to the plasma sample (e.g., 500 µL) to correct for extraction losses.[8][9]

  • Protein Precipitation and Acidification: Add 1.5 mL of methanol (B129727), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant.[8] Some protocols also recommend acidifying the sample with 1% formic acid or 2 N HCl.[7][8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[8]

  • Sample Loading: Dilute the supernatant with water (e.g., 5 mL containing 0.1% formic acid) and load it onto the conditioned SPE cartridge.[8]

  • Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water to remove polar impurities.[8]

  • Elution: Elute the prostaglandins with 2 mL of methanol.[8]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[8]

Analytical Quantification Methods

LC-MS/MS is the gold standard for prostaglandin analysis due to its high sensitivity and specificity.[8][9]

  • Principle: This technique separates the extracted prostaglandins using Ultra-High-Performance Liquid Chromatography (UHPLC) followed by detection and quantification using a triple quadrupole mass spectrometer.[8]

  • Operation Mode: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[8][9]

  • Quantification: A calibration curve is generated by spiking known amounts of prostaglandin standards into a similar matrix. The concentration of the endogenous prostaglandin in the sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.[9][10]

RIA is a competitive binding assay that has been historically used for prostaglandin measurement.[3][7]

  • Principle: In this method, the prostaglandin present in the sample competes with a fixed amount of a radiolabeled prostaglandin for a limited number of binding sites on a specific antibody.[7]

  • Procedure:

    • Plasma samples are extracted and purified, often using column chromatography.[3]

    • The purified sample is incubated with a specific antibody and a known amount of tritiated prostaglandin.[3]

    • The antibody-bound and free prostaglandins are separated.

    • The amount of radioactivity in the bound fraction is measured, which is inversely proportional to the concentration of the unlabeled prostaglandin in the sample.

  • Limitations: RIA methods can be susceptible to cross-reactivity from other structurally similar compounds, which may lead to less accurate results compared to LC-MS/MS.[9] Careful validation of antibody specificity is crucial.

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic conversion of PGE1 to this compound. Understanding this pathway is crucial for interpreting the physiological roles of these lipid mediators.

Prostaglandin_Metabolism PGE1 Prostaglandin E1 (PGE1) PGA1 Prostaglandin A1 (PGA1) PGE1->PGA1 Dehydration Keto_PGA1 This compound PGA1->Keto_PGA1 15-hydroxyprostaglandin dehydrogenase

Caption: Metabolic pathway of this compound formation.

Conclusion

While the direct physiological concentration of this compound in plasma remains to be definitively established, this guide provides the necessary framework for its investigation. The detailed experimental protocols for sample preparation and analysis using advanced techniques like LC-MS/MS will empower researchers to accurately quantify this and other prostaglandins. The contextual data on related compounds and the metabolic pathway diagram offer a solid foundation for designing experiments and interpreting results in the pursuit of understanding the biological significance of this compound in health and disease. Future research employing these sensitive and specific methods is warranted to elucidate the precise physiological and pathophysiological roles of this compound.

References

The Initiation of the 15-Keto-Prostaglandin A1 Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-keto-prostaglandin A1 (15-keto-PGA1) is a metabolite of prostaglandin (B15479496) A1 (PGA1), formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] While the signaling cascades of other prostaglandins, such as PGE2 and its metabolites, have been extensively studied, the specific molecular pathways initiated by this compound are less well-defined. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling cascade, drawing parallels with closely related compounds where direct evidence is limited. This document is intended to serve as a resource for researchers investigating the biological roles of this compound and for professionals involved in the development of therapeutic agents targeting prostaglandin signaling pathways.

Core Signaling Cascade Initiation

The initiation of a signaling cascade by an extracellular ligand like this compound typically begins with its binding to a specific cell surface receptor. While the dedicated receptor for this compound has not been definitively identified in the available literature, the signaling mechanisms of other prostaglandins, particularly the structurally similar 15-keto-PGE2, offer valuable insights. It is plausible that this compound may interact with one or more of the known prostanoid receptors, a family of G-protein coupled receptors (GPCRs).

Based on the signaling of 15-keto-PGE2, a potential signaling cascade for this compound could involve the following steps:

  • Receptor Binding: this compound may bind to prostanoid receptors, such as the EP2 or EP4 receptors, which are known to be activated by other prostaglandins.

  • G-Protein Activation: Upon ligand binding, the receptor would likely undergo a conformational change, leading to the activation of associated heterotrimeric G-proteins (e.g., Gs or Gi).

  • Second Messenger Generation: Activated G-proteins would then modulate the activity of effector enzymes. For instance, an activated Gs alpha subunit would stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

  • Downstream Effector Activation: The rise in second messengers like cAMP would activate downstream protein kinases, such as Protein Kinase A (PKA). PKA can then phosphorylate a variety of cellular proteins, including transcription factors, leading to changes in gene expression and cellular function.

It is important to note that this proposed cascade is hypothetical and based on the known mechanisms of similar molecules. Further research is required to elucidate the specific receptors and downstream effectors for this compound.

Known Biological Effects

This compound has been observed to induce vasoconstriction in rabbit lung tissue at a concentration of 6 µM, an effect comparable to that of angiotensin II.[2][3] This suggests a potential role for this compound in the regulation of vascular tone.

Quantitative Data Summary

Due to the limited specific research on this compound signaling, quantitative data on its receptor binding and downstream effects are scarce. The following table presents data for the related molecule, 15-keto-PGE2, to provide a comparative context for potential future studies on this compound.

LigandReceptorAssay TypeCell LineParameterValueReference
15-keto-PGE2EP2cAMP FormationHEK-EP2EC50137 nM[4]
15-keto-PGE2EP4cAMP FormationHEK-EP4EC50426 nM[4]
15-keto-PGE2EP2ERK PhosphorylationHEK-EP2EC5053.0 nM[4]
PGE2EP2cAMP FormationHEK-EP2EC50548 pM[4]
PGE2EP4cAMP FormationHEK-EP4EC50135 pM[4]
PGE2EP2ERK PhosphorylationHEK-EP2EC5012.6 nM[4]

Experimental Protocols

To investigate the this compound signaling cascade, the following established experimental protocols for prostaglandin signaling can be adapted.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to specific receptors.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells transfected with a prostanoid receptor).

  • Radiolabeled ligand (e.g., [3H]-PGE2, as a competitor).

  • Unlabeled this compound.

  • Binding buffer (e.g., HBSS with 10% fetal bovine serum).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Culture the receptor-expressing cells to an appropriate density.

  • Incubate the cells with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound for 2 hours at 37°C.[5]

  • To determine non-specific binding, include a set of incubations with a high concentration of unlabeled PGE2.

  • After incubation, rapidly filter the cell suspension through glass fiber filters to separate bound from free radioligand.

  • Wash the filters three times with ice-cold binding buffer.[5]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a suitable software to determine the inhibition constant (Ki) of this compound.

cAMP Assay

This assay measures the intracellular accumulation of cyclic AMP, a key second messenger in many GPCR signaling pathways.

Materials:

  • Target cells (e.g., primary microglia or a relevant cell line).

  • This compound.

  • Cell lysis buffer (e.g., 0.1 M HCl).

  • cAMP enzyme immunoassay (EIA) kit.

  • Microplate reader.

Protocol:

  • Seed the cells in a multi-well plate and grow to the desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).[5]

  • Lyse the cells with the lysis buffer for 10 minutes.[5]

  • Collect the cell lysates.

  • Perform the cAMP EIA according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of cAMP in each sample and express the data as picomoles of cAMP per million cells.[5]

Visualizations

Signaling Pathway Diagram

15_Keto_PGA1_Signaling_Cascade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15_Keto_PGA1 This compound Receptor Prostanoid Receptor (e.g., EP2/EP4) 15_Keto_PGA1->Receptor Binding G_Protein G-Protein (Gs) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Transcription, Vasoconstriction) PKA->Cellular_Response Phosphorylation Cascade

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Investigate This compound Signaling Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine Receptor Binding Affinity cAMP_Assay cAMP Assay Start->cAMP_Assay Measure Second Messenger Production Data_Analysis Data Analysis Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Conclusion Conclusion: Elucidate Signaling Pathway Data_Analysis->Conclusion

Caption: Workflow for elucidating this compound signaling.

References

Potential Cellular Receptors for 15-Keto-Prostaglandin A1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin (B15479496) A1 (PGA1), produced via the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While direct cellular receptors for this compound have not been definitively identified, a compelling body of indirect evidence suggests potential interactions with both nuclear receptors and G-protein coupled receptors (GPCRs). This technical guide consolidates the current understanding of these potential receptors, presenting supporting data for the peroxisome proliferator-activated receptor-gamma (PPARγ) and the orphan nuclear receptor Nurr1. Furthermore, it explores the potential role of prostanoid GPCRs in mediating the observed vasoconstrictive effects of this compound. Detailed experimental protocols are provided to facilitate further research in validating these putative receptor interactions and elucidating the downstream signaling pathways.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes. This compound is a metabolite of PGA1, a cyclopentenone prostaglandin known for its anti-inflammatory and anti-proliferative activities. The biological functions of many prostaglandins are mediated through specific cell surface and nuclear receptors. Although a dedicated receptor for this compound remains to be discovered, its structural similarity to other bioactive prostaglandins and the activities of its precursor, PGA1, provide strong indications of its potential cellular targets. This guide will explore the evidence for these potential receptors and provide the necessary technical information for their investigation.

Potential Nuclear Receptors for this compound

The structural features of this compound, particularly the α,β-unsaturated ketone in the cyclopentenone ring, are common among ligands for nuclear receptors.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

There is a strong hypothesis that this compound may be a ligand for PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. This is primarily based on the activity of structurally related compounds. For instance, 15-keto-prostaglandin E2 (15-keto-PGE2) has been identified as an endogenous ligand for PPARγ[1]. The activation of PPARγ by 15d-PGJ2, another related prostaglandin, is also well-established and has been shown to inhibit the production of inflammatory cytokines[2][3].

Quantitative Data on Related Compound Activity:

CompoundReceptorAssay TypeValueReference
15d-PGJ2PPARγLuciferase Reporter AssayPotent activator[2][4]
Rosiglitazone (B1679542)PPARγLuciferase Reporter AssayPotent activator[4]
15-keto-PGE2PPARγIn vivo and in vitro modelsPartial agonist[1]
Orphan Nuclear Receptor Nurr1 (NR4A2)

Recent studies have revealed that PGA1, the direct precursor of this compound, is a ligand for the orphan nuclear receptor Nurr1[5][6][7]. PGA1 binds covalently to a cysteine residue in the ligand-binding domain of Nurr1, leading to its activation[5][6]. Given that this compound retains the core structure of PGA1, it is plausible that it may also interact with and modulate the activity of Nurr1. Prostaglandin A2 (PGA2) has also been shown to bind to and activate Nurr1[8].

Quantitative Data on Precursor Activity:

CompoundReceptorAssay TypeFindingReference
PGA1Nurr1Crystallography, Mass SpectrometryCovalent binding and activation[5][6]
PGE1Nurr1Functional AssaysActivation of transcriptional function[5][6]
PGA2Nurr1Crystallography, NMRCovalent binding and activation[8]

Potential G-Protein Coupled Receptors (GPCRs) for this compound

This compound has been observed to induce vasoconstriction at a concentration of 6 µM, an effect comparable to that of angiotensin II[9][10]. This physiological response is often mediated by prostanoid GPCRs.

Thromboxane (B8750289) Receptor (TP)

The thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a primary mediator of vasoconstriction in response to prostanoids[11][12]. Several prostaglandins, including PGD2 and PGF2α, can cross-react with the TP receptor to induce vasoconstriction[13][14]. Given the potent vasoconstrictive effect of this compound, the TP receptor is a prime candidate for mediating this action.

Prostaglandin E Receptor 1 (EP1)

The EP1 subtype of the prostaglandin E2 receptor is also known to mediate vasoconstriction[15][16]. Activation of EP1 receptors typically leads to an increase in intracellular calcium levels, resulting in smooth muscle contraction[15]. It is possible that this compound could act as an agonist at this receptor subtype.

Signaling Pathways

PPARγ Signaling Pathway

PPARg_Signaling

Nurr1 Signaling Pathway

Nurr1_Signaling

GPCR-Mediated Vasoconstriction Pathway

GPCR_Vasoconstriction

Experimental Protocols

Competitive Radioligand Binding Assay for GPCRs

Radioligand_Binding_Workflow

Objective: To determine the binding affinity (Ki) of this compound for a specific prostanoid receptor (e.g., TP or EP1).

Materials:

  • Cell membranes from a cell line overexpressing the human receptor of interest.

  • Radiolabeled ligand with high affinity for the receptor (e.g., [³H]SQ29548 for TP receptor).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in a hypotonic buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine a fixed amount of membrane protein, a constant concentration of the radiolabeled ligand (typically at its Kd value), and a range of concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][18]

Luciferase Reporter Assay for Nuclear Receptor Activation

Luciferase_Assay_Workflow

Objective: To determine if this compound can activate PPARγ or Nurr1 and induce the transcription of a reporter gene.

Materials:

  • A suitable cell line (e.g., HEK293T, U2OS).

  • Expression vector for human PPARγ or Nurr1.

  • Luciferase reporter vector containing multiple copies of the peroxisome proliferator response element (PPRE) or the Nurr1 binding response element (NBRE).

  • An internal control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • This compound.

  • Dual-luciferase assay kit.

Procedure:

  • Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the nuclear receptor expression vector, the luciferase reporter vector, and the internal control vector using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known agonist as a positive control (e.g., rosiglitazone for PPARγ).

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to determine the EC₅₀ and maximal activation.[4][19][20][21][22]

Electrophoretic Mobility Shift Assay (EMSA) for PPARγ-DNA Binding

EMSA_Workflow

Objective: To determine if this compound treatment leads to the binding of PPARγ to its DNA response element.

Materials:

  • Cells capable of expressing PPARγ.

  • This compound.

  • Nuclear extraction kit.

  • Double-stranded oligonucleotide probe containing the PPRE consensus sequence.

  • [γ-³²P]ATP and T4 polynucleotide kinase (for radioactive labeling) or a fluorescent labeling kit.

  • Poly(dI-dC).

  • Binding buffer.

  • Non-denaturing polyacrylamide gel.

  • Antibody specific for PPARγ for supershift analysis.

Procedure:

  • Cell Treatment and Nuclear Extraction: Treat cells with this compound or a vehicle control. Harvest the cells and prepare nuclear extracts using a commercial kit or a standard protocol.

  • Probe Labeling: End-label the PPRE oligonucleotide probe with ³²P or a fluorescent dye.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence of a non-specific competitor DNA (poly(dI-dC)) in a binding buffer. For supershift analysis, add a PPARγ-specific antibody to a separate reaction.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

  • Visualization: Dry the gel and expose it to X-ray film (for radioactive probes) or visualize it using a fluorescence imager.

  • Data Analysis: A slower migrating band compared to the free probe indicates the formation of a protein-DNA complex. A "supershift" to an even slower migration in the presence of the PPARγ antibody confirms the presence of PPARγ in the complex.[23][24][25][26]

Conclusion

While a specific, high-affinity receptor for this compound has yet to be identified, the available evidence strongly suggests that its biological activities are likely mediated through interactions with nuclear receptors, specifically PPARγ and Nurr1, and G-protein coupled prostanoid receptors responsible for vasoconstriction. The structural similarities to known PPARγ agonists and the established ligand-receptor relationship of its precursor, PGA1, with Nurr1 provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a clear path forward for researchers to definitively characterize the cellular receptors for this compound and to further unravel its physiological and pathological roles. Such studies are crucial for the potential development of novel therapeutics targeting the signaling pathways of this intriguing prostaglandin metabolite.

References

Enzymatic Formation of 15-Keto-Prostaglandin A1 from Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A1 (PGA1), a member of the cyclopentenone prostaglandin family, undergoes metabolic transformation to 15-Keto-Prostaglandin A1 (15-Keto-PGA1), a reaction of significant interest in the study of prostaglandin metabolism and its physiological consequences. This conversion is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key regulator of prostaglandin bioactivity. This technical guide provides an in-depth overview of the enzymatic formation of this compound, including quantitative kinetic data, detailed experimental protocols, and visualization of the relevant biochemical pathways. This information is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating the roles of these eicosanoids in cellular signaling and disease.

Introduction

Prostaglandins are a class of lipid compounds derived from arachidonic acid that exert a wide range of physiological effects, including inflammation, blood pressure regulation, and smooth muscle contraction. Prostaglandin A1 (PGA1) is characterized by a cyclopentenone ring structure and is known to be metabolized in various tissues, including the lungs, kidneys, and liver.[1] The primary enzymatic step in the catabolism of PGA1 is the oxidation of the hydroxyl group at the C-15 position to a ketone, yielding this compound. This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This conversion is critical as it often leads to a significant reduction in the biological activity of the prostaglandin. However, this compound itself has been shown to possess biological activity, such as vasoconstriction.[1] Understanding the kinetics and mechanisms of this enzymatic reaction is crucial for elucidating the physiological roles of PGA1 and its metabolites.

The Enzymatic Reaction

The conversion of PGA1 to this compound is an oxidation reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor.

Reaction:

PGA1 + NAD+ --(15-PGDH)--> this compound + NADH + H+

This enzymatic step is a critical point in the metabolic pathway of prostaglandins, effectively modulating their local concentrations and signaling activities.

Enzymatic_Conversion cluster_reaction Enzymatic Reaction PGA1 Prostaglandin A1 (PGA1) Keto_PGA1 15-Keto-Prostaglandin A1 (this compound) PGA1->Keto_PGA1 Oxidation NAD NAD+ PGDH 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) NAD->PGDH NADH NADH + H+ PGDH->NADH

Figure 1: Enzymatic conversion of PGA1 to this compound.

Quantitative Data

The enzymatic activity of 15-PGDH with PGA1 as a substrate has been characterized, providing key kinetic parameters.

Enzyme SourceSubstrateKm (µM)Vmax (µg/mg protein/min)Reference
HumanProstaglandin A14.5Not Reported[1]
Bovine LungProstaglandin A1Not Reported0.15

Table 1: Kinetic Parameters for the Enzymatic Conversion of PGA1 by 15-PGDH

Experimental Protocols

This section provides a composite of methodologies for the purification of 15-PGDH and the subsequent enzymatic synthesis and analysis of this compound. These protocols are based on established methods for studying 15-PGDH activity with various prostaglandins.

Purification of 15-Hydroxyprostaglandin Dehydrogenase (from Bovine Lung)

This protocol is adapted from methods described for the purification of 15-PGDH from swine and rabbit lungs.

Materials:

  • Fresh bovine lung tissue

  • Homogenization buffer (e.g., 0.05 M potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA)

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis buffer (same as homogenization buffer)

  • Chromatography resins (e.g., DEAE-cellulose, Sephadex G-100, NAD+-Sepharose affinity column)

  • Protein assay reagents (e.g., Bradford or BCA)

Procedure:

  • Homogenization: Mince fresh bovine lung tissue and homogenize in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris. Collect the supernatant.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 40-70%). Stir for a specified time and then centrifuge to collect the precipitated protein.

  • Dialysis: Resuspend the protein pellet in a minimal volume of homogenization buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Chromatography:

    • Apply the dialyzed protein solution to a DEAE-cellulose column and elute with a salt gradient (e.g., 0-0.5 M NaCl).

    • Pool the active fractions and apply them to a Sephadex G-100 gel filtration column.

    • Further purify the active fractions using NAD+-Sepharose affinity chromatography. Elute the bound 15-PGDH with a solution containing NAD+.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

  • Protein Quantification: Determine the protein concentration of the purified enzyme using a standard protein assay.

Enzymatic Synthesis of this compound

Materials:

  • Purified 15-PGDH

  • Prostaglandin A1 (PGA1)

  • NAD+

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., citric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system for product analysis

Procedure:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, a known concentration of PGA1, and NAD+.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of purified 15-PGDH.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution to lower the pH.

  • Product Extraction: Extract the reaction mixture with an organic solvent like ethyl acetate (B1210297) to isolate the prostaglandins.

  • Product Analysis:

    • TLC: Spot the extracted sample on a TLC plate and develop it with an appropriate solvent system. Visualize the spots under UV light or with an appropriate stain.

    • HPLC: Analyze the extracted sample by reverse-phase HPLC to separate and quantify PGA1 and this compound.

Experimental_Workflow cluster_purification 15-PGDH Purification cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Ammonium_Sulfate Ammonium_Sulfate Centrifugation->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Chromatography Chromatography Dialysis->Chromatography Reaction_Setup Reaction_Setup Chromatography->Reaction_Setup Purified Enzyme Enzyme_Addition Enzyme_Addition Reaction_Setup->Enzyme_Addition Incubation Incubation Enzyme_Addition->Incubation Reaction_Termination Reaction_Termination Incubation->Reaction_Termination Product_Extraction Product_Extraction Reaction_Termination->Product_Extraction TLC TLC Product_Extraction->TLC HPLC HPLC Product_Extraction->HPLC

Figure 2: General experimental workflow for 15-PGDH purification and enzymatic synthesis.

Signaling Pathways

While the direct downstream signaling pathways of this compound are not as extensively characterized as those of other prostaglandins, its known vasoconstrictive effect suggests a potential mechanism of action.[1] Vasoconstriction is typically mediated by the contraction of smooth muscle cells in blood vessel walls. This process is often initiated by an increase in intracellular calcium concentration ([Ca2+]i).

A proposed signaling pathway for the vasoconstrictive effect of this compound is as follows:

  • Receptor Binding: this compound may bind to a specific G protein-coupled receptor (GPCR) on the surface of vascular smooth muscle cells.

  • G Protein Activation: This binding activates a Gq/11 protein.

  • PLC Activation: The activated G protein stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

  • Smooth Muscle Contraction: The increase in intracellular calcium activates calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.

Signaling_Pathway Keto_PGA1 This compound GPCR GPCR Keto_PGA1->GPCR Binds Gq Gq/11 Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds Ca Ca2+ Release SR->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Initiates

Figure 3: Proposed signaling pathway for this compound-induced vasoconstriction.

Conclusion

The enzymatic conversion of PGA1 to this compound by 15-PGDH represents a key metabolic step in the prostaglandin cascade. The provided kinetic data, experimental protocols, and pathway visualizations offer a comprehensive resource for researchers investigating the biological significance of this transformation. Further research is warranted to fully elucidate the downstream signaling pathways of this compound and its potential as a therapeutic target in various physiological and pathological conditions. The methodologies and data presented herein provide a solid foundation for such future investigations.

References

The Tissue-Specific Conversion of Prostaglandin A1 to 15-Keto-PGA1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) A1 (PGA1), a member of the cyclopentenone prostaglandin family, is a lipid mediator involved in diverse physiological and pathological processes. Its biological activities are, in part, modulated by its metabolic conversion to 15-keto-prostaglandin A1 (15-keto-PGA1). This conversion is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the catabolism of prostaglandins (B1171923).[1][2] The tissue-specific expression and activity of 15-PGDH play a crucial role in determining the local concentration and, consequently, the biological impact of PGA1. This technical guide provides an in-depth overview of the tissue-specific metabolism of PGA1 to this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Analysis of PGA1 Metabolism

The rate of conversion of PGA1 to this compound varies significantly between different tissues, reflecting the differential expression and activity of 15-PGDH. The following tables summarize the available quantitative data on this metabolic process.

ParameterValueTissueSpeciesReference
Apparent K_m 9.0 ± 0.3 µMLung (perfused)Rabbit[3]
Apparent V_max 87.9 ± 1.4 nmol/lung x min⁻¹Lung (perfused)Rabbit[3]
V_max 0.15 µg of this compound/mg of protein per minLungBovine[4]

Table 1: Kinetic Parameters for PGA1 Metabolism in Lung Tissue. This table presents the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for the conversion of PGA1 in lung tissue preparations.

ParameterValueTissueSpeciesReference
V_max 0.15 µg of this compound/mg of protein per minKidney PapillaRabbit[4]

Table 2: Maximum Velocity of PGA1 Metabolism in Kidney Tissue. This table shows the V_max for the conversion of PGA1 in the rabbit kidney papilla, highlighting a 15-PGDH enzyme with specificity for A-type prostaglandins.[4]

Experimental Protocols

This section outlines a generalized methodology for determining the tissue-specific metabolism of PGA1 to this compound, based on established protocols for measuring 15-PGDH activity.

Tissue Homogenate Preparation
  • Objective: To obtain a crude enzyme extract containing 15-PGDH from the tissue of interest.

  • Procedure:

    • Excise fresh tissue (e.g., lung, kidney cortex, kidney papilla) and immediately place it in ice-cold homogenization buffer (e.g., 0.05 M sodium phosphate, 1 mM EDTA, pH 7.4).[4]

    • Mince the tissue thoroughly with scissors.

    • Homogenize the minced tissue using a Polytron or similar homogenizer.[4]

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the cytosolic fraction with 15-PGDH, and keep it on ice.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

15-PGDH Activity Assay (Fluorometric)
  • Objective: To quantify the rate of this compound formation by measuring the production of NADH. The conversion of the 15-hydroxyl group of PGA1 to a keto group by 15-PGDH is an oxidation reaction that utilizes NAD+ as a cofactor, reducing it to NADH. The fluorescence of NADH can be monitored to determine enzyme activity.

  • Materials:

    • Tissue homogenate (enzyme source)

    • PGA1 (substrate)

    • NAD+ (cofactor)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare a reaction mixture in each well of the microplate containing assay buffer, NAD+, and tissue homogenate.

    • Initiate the reaction by adding PGA1 to the wells.

    • Immediately place the plate in a microplate reader capable of measuring fluorescence at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 460 nm.

    • Monitor the increase in fluorescence over time. The rate of increase is proportional to the rate of NADH production and thus to the 15-PGDH activity.

    • Calculate the specific activity of the enzyme (e.g., in nmol of NADH produced per minute per mg of protein).

Signaling Pathways

PGA1 and its metabolite, this compound, are known to modulate key signaling pathways involved in inflammation and cellular proliferation.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Signaling

PGA1 is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[5] Upon activation by ligands such as PGA1, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7]

PPAR_gamma_pathway PGA1 Prostaglandin A1 PPARg PPAR-γ PGA1->PPARg Binds & Activates Complex PPAR-γ / RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates BiologicalEffects Biological Effects (e.g., Anti-inflammatory) TargetGenes->BiologicalEffects

References

Preliminary Studies on the Biological Activity of 15-Keto-Prostaglandin A1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin A1 (PGA1), an endogenous compound known for its diverse biological activities. Preliminary research has identified this compound as a potent vasoconstrictor. This technical guide provides a concise summary of the currently available data on the biological activity of this compound, with a focus on its vasoconstrictor effects. The information is presented to support further research and drug development efforts in this area.

Quantitative Data

The primary biological activity identified for this compound is its ability to induce vasoconstriction. The available quantitative data is limited but provides a key point of reference for its potency.

CompoundConcentrationBiological EffectModel SystemReference
This compound6 µMVasoconstriction comparable to Angiotensin IIRabbit Lung[1][2]

Experimental Protocols

While specific, detailed protocols for the study of this compound are not extensively published, the following represents a generalized methodology for assessing prostaglandin-induced vasoconstriction in an isolated tissue model, based on standard pharmacological practices.

Isolated Perfused Rabbit Lung Assay for Vasoconstriction

This protocol is designed to measure changes in vascular resistance in the isolated and perfused rabbit lung in response to vasoactive compounds like this compound.

1. Animal Preparation and Tissue Isolation:

  • A male New Zealand White rabbit is anesthetized.

  • The thorax is opened, and the pulmonary artery and left atrium are cannulated.

  • The lungs are carefully excised and transferred to a perfusion apparatus.

2. Perfusion and Equilibration:

  • The lungs are perfused with a warmed (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant flow rate.

  • The perfusion pressure is continuously monitored and recorded.

  • The preparation is allowed to equilibrate for a period of 20-30 minutes, or until a stable baseline perfusion pressure is achieved.

3. Compound Administration:

  • A stock solution of this compound is prepared in a suitable vehicle (e.g., ethanol (B145695) or DMSO) and then diluted to the final desired concentrations in the Krebs-Henseleit solution.

  • Test compounds are administered as a bolus injection or continuous infusion into the pulmonary arterial line.

  • A vehicle control is administered to account for any effects of the solvent.

  • A positive control, such as Angiotensin II, is used to confirm the responsiveness of the preparation.

4. Data Acquisition and Analysis:

  • Changes in perfusion pressure are recorded continuously.

  • The magnitude of the vasoconstrictor response is quantified as the increase in perfusion pressure from the baseline.

  • Dose-response curves can be constructed by administering a range of concentrations of this compound.

  • From the dose-response curve, parameters such as the EC50 (the concentration that produces 50% of the maximal response) can be calculated.

Signaling Pathways

The precise signaling pathway for this compound-mediated vasoconstriction has not been elucidated. However, based on the known mechanisms of other vasoconstrictor prostaglandins (B1171923) and related eicosanoids, a putative pathway can be proposed. Prostaglandins typically exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of vascular smooth muscle cells.

Hypothesized Signaling Pathway for this compound-Induced Vasoconstriction

This diagram illustrates a potential mechanism of action for this compound, drawing parallels with established vasoconstrictor signaling cascades.

15_Keto_PGA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15_Keto_PGA1 This compound GPCR Prostanoid Receptor (Putative GPCR) 15_Keto_PGA1->GPCR Binds to G_Protein Gq/11 Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release SR->Ca2_Release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_Release->Contraction Leads to PKC->Contraction Contributes to

Hypothesized signaling cascade for this compound vasoconstriction.
Experimental Workflow for Investigating Vasoconstrictor Activity

The following diagram outlines a typical workflow for the preliminary assessment of a novel vasoconstrictor agent like this compound.

Experimental_Workflow Start Hypothesis: This compound is a vasoconstrictor Tissue_Prep Isolated Tissue Preparation (e.g., Rabbit Lung or Aortic Rings) Start->Tissue_Prep Equilibration Equilibration in Organ Bath Tissue_Prep->Equilibration Compound_Admin Administration of This compound (Dose-Response) Equilibration->Compound_Admin Data_Acq Data Acquisition (Measure Contractile Force or Perfusion Pressure) Compound_Admin->Data_Acq Analysis Data Analysis (Generate Dose-Response Curve, Calculate EC50) Data_Acq->Analysis Conclusion Conclusion on Vasoconstrictor Potency Analysis->Conclusion

References

Structural Characterization of 15-Keto-Prostaglandin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a member of the cyclopentenone prostaglandin (B15479496) family, which are known to be potent modulators of various cellular processes, including inflammation, cell proliferation, and apoptosis.[1] It is formed in vivo from Prostaglandin A1 through the action of 15-hydroxyprostaglandin dehydrogenase.[1] Understanding the precise chemical structure of this compound is fundamental for elucidating its mechanism of action and for the development of potential therapeutic agents. This guide serves as a central resource for researchers, providing key structural data and methodologies for its study.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 9,15-dioxo-prosta-10,13E-dien-1-oic acid[1]
Synonyms 15-keto PGA1[1]
CAS Number 61600-67-7[1]
Molecular Formula C₂₀H₃₀O₄[1]
Molecular Weight 334.5 g/mol [1]
Appearance Provided as a solution in methyl acetate[1]
Solubility DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 1 mg/ml[1]
UV max 228 nm[1]
SMILES CCCCCC(=O)/C=C/[C@H]1--INVALID-LINK--CCCCCCC(=O)O[1]
InChI InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-16,18H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,18+/m0/s1[1]

Spectroscopic Characterization

While specific experimental ¹H and ¹³C NMR spectra and mass spectrometry fragmentation data for this compound are not widely published, this section outlines the expected spectral features based on its chemical structure and data from structurally related prostaglandins (B1171923).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to show distinct signals corresponding to its various protons. Key expected chemical shifts are summarized in Table 2.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Vinylic Protons (C10-H, C11-H, C13-H, C14-H)6.0 - 7.5m
Allylic Protons2.5 - 3.5m
Protons α to C=O2.0 - 2.8m
Methylene Protons in Chains1.2 - 2.0m
Terminal Methyl Protons0.8 - 1.0t

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of two ketone carbonyls, a carboxylic acid carbonyl, and four sp² hybridized carbons in the cyclopentenone ring and the side chain are key features. Expected chemical shifts are presented in Table 3.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl Carbons (C9, C15, COOH)170 - 210
Vinylic Carbons (C10, C11, C13, C14)120 - 160
Allylic Carbons30 - 50
Carbons α to C=O30 - 45
Methylene Carbons in Chains20 - 40
Terminal Methyl Carbon~14
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ depending on the ionization technique used. The fragmentation pattern will be influenced by the presence of the two ketone groups, the carboxylic acid, and the double bonds.

Expected Fragmentation Pattern:

  • α-cleavage: Fragmentation adjacent to the carbonyl groups is expected, leading to the loss of alkyl chains.

  • McLafferty Rearrangement: Possible if a γ-hydrogen is available relative to the carbonyl groups.

  • Loss of water (H₂O): Dehydration reactions are common for prostaglandins.

  • Loss of CO₂: From the carboxylic acid group.

Experimental Protocols

Sample Preparation for Structural Analysis
  • Purification: this compound can be purified from biological samples or synthetic reaction mixtures using high-performance liquid chromatography (HPLC) with a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Sample Preparation for NMR: The purified this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The concentration should be optimized for the specific NMR instrument, typically in the range of 1-10 mg/mL.

  • Sample Preparation for MS: For mass spectrometry, the purified sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

NMR Spectroscopy Protocol
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR: To aid in structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry Protocol (LC-MS/MS)
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase concentration.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins.

    • Analysis: Full scan analysis to identify the molecular ion and tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

Signaling Pathways

This compound, as a cyclopentenone prostaglandin, is involved in complex signaling pathways that regulate inflammation and cellular homeostasis.

G Biosynthesis of this compound Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGH1 PGH1 Arachidonic Acid->PGH1 COX PGE1 PGE1 PGH1->PGE1 PGE Synthase PGA1 PGA1 PGE1->PGA1 Dehydration This compound This compound PGA1->this compound 15-hydroxy PG Dehydrogenase

Biosynthesis pathway of this compound.

Cyclopentenone prostaglandins exert their effects through various signaling cascades, often leading to an anti-inflammatory response.

G Signaling Pathways of Cyclopentenone Prostaglandins cluster_0 Cellular Effects Anti-inflammatory Response Anti-inflammatory Response Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest This compound This compound PPAR-gamma PPAR-gamma This compound->PPAR-gamma Activation NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Inhibition AP-1 Pathway AP-1 Pathway This compound->AP-1 Pathway Inhibition MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulation JAK/STAT Pathway JAK/STAT Pathway This compound->JAK/STAT Pathway Inhibition PPAR-gamma->Anti-inflammatory Response NF-kB Pathway->Anti-inflammatory Response AP-1 Pathway->Apoptosis MAPK Pathway->Cell Cycle Arrest JAK/STAT Pathway->Anti-inflammatory Response

Overview of signaling pathways modulated by this compound.

Conclusion

The structural characterization of this compound is essential for understanding its biological functions and therapeutic potential. This guide provides a foundational understanding of its physicochemical properties and outlines robust methodologies for its analysis. While a complete set of experimental spectral data is currently elusive in public databases, the expected values and patterns provided herein offer a valuable reference for researchers in the field. Further studies are warranted to obtain and publish definitive NMR and mass spectrometry data for this important lipid mediator.

References

15-Keto-Prostaglandin A1: An In-Depth Technical Guide on its Core Relation to the Cyclooxygenase Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-Keto-Prostaglandin A1 (15-Keto-PGA1), a metabolite of the cyclooxygenase (COX) pathway. While direct research on this compound is limited, this document synthesizes available information and draws parallels from the more extensively studied 15-keto-prostaglandins, particularly 15-keto-PGE2. This guide covers the biosynthesis of this compound, its established and potential biological activities, and its intricate relationship with the COX enzymes. Detailed experimental protocols for the study of similar compounds are provided to facilitate further research in this area. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the core concepts for researchers and professionals in drug development.

Introduction

Prostaglandins (B1171923) are a group of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. The synthesis of prostaglandins is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid into an unstable intermediate, Prostaglandin (B15479496) H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins, including Prostaglandin E1 (PGE1) and Prostaglandin A1 (PGA1).

15-Keto-Prostaglandin A1 (this compound) is a metabolite of PGA1, formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1][2]. While often considered an inactive metabolite, emerging research on related 15-keto prostaglandins suggests potential biological activities that warrant further investigation. This guide aims to consolidate the current understanding of this compound and its connection to the COX pathway, providing a valuable resource for the scientific community.

Biosynthesis and Metabolism of this compound

The formation of this compound is intrinsically linked to the cyclooxygenase pathway. The biosynthetic cascade begins with the release of arachidonic acid from the cell membrane, which is then oxygenated by COX-1 or COX-2 to form PGG2 and subsequently reduced to PGH2. PGH2 serves as a precursor for the synthesis of various prostaglandins.

PGE1 can be dehydrated to form PGA1. Subsequently, the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the oxidation of the 15-hydroxyl group of PGA1 to a keto group, resulting in the formation of this compound[1][2][3].

Biosynthesis of this compound Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 PGE1 Prostaglandin E1 (PGE1) PGH2->PGE1 PGE Synthase PGA1 Prostaglandin A1 (PGA1) PGE1->PGA1 Dehydration Keto_PGA1 This compound PGA1->Keto_PGA1 15-PGDH

Biosynthesis pathway of this compound.

Relation to the Cyclooxygenase Pathway

The relationship between this compound and the COX pathway is multifaceted. Primarily, its existence is a direct consequence of COX activity. However, the potential for this compound to, in turn, modulate the COX pathway is an area of active investigation, largely informed by studies on analogous compounds like 15-keto-PGE2.

Furthermore, the enzymatic machinery responsible for the synthesis and degradation of prostaglandins is tightly regulated. The expression and activity of 15-PGDH, the enzyme that produces this compound, can be influenced by factors that also regulate COX expression, suggesting a coordinated control of the entire prostaglandin network.

Biological Activities and Quantitative Data

The known biological activities of this compound are primarily derived from early in vitro and ex vivo studies. The most cited effect is its vasoconstrictor activity.

Biological Activity Compound Concentration Model System Observed Effect Reference
VasoconstrictionThis compound6 µMRabbit LungComparable to Angiotensin II[1][2]
Platelet Aggregation15-Keto-PGE1ID50 = 16.2 µg/mlHuman Platelet Rich PlasmaNo relevant anti-aggregatory capacity[5]

Note: Data for 15-Keto-PGE1 is included for comparative purposes due to the limited data on this compound.

Experimental Protocols

Due to the limited specific literature on this compound, the following protocols are based on established methods for related prostaglandins and can be adapted for the study of this compound.

Enzymatic Synthesis of this compound

This protocol describes the enzymatic conversion of PGA1 to this compound using 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Materials:

  • Prostaglandin A1 (PGA1)

  • Purified 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

  • NAD+

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Ethyl Acetate

  • Silica (B1680970) Gel for column chromatography

  • Solvent system for chromatography (e.g., ethyl acetate/hexane gradient)

Procedure:

  • Dissolve PGA1 in the reaction buffer.

  • Add NAD+ to the solution to the desired final concentration.

  • Initiate the reaction by adding a purified preparation of 15-PGDH.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Stop the reaction by acidifying the mixture to pH 3-4 with a suitable acid (e.g., citric acid).

  • Extract the product, this compound, with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using an appropriate solvent gradient to obtain pure this compound.

Enzymatic Synthesis Workflow cluster_0 Reaction cluster_1 Purification PGA1 PGA1 Incubation Incubate at 37°C PGA1->Incubation NAD NAD+ NAD->Incubation PGDH 15-PGDH PGDH->Incubation Extraction Acidify & Extract Incubation->Extraction Purification Column Chromatography Extraction->Purification Product Pure this compound Purification->Product

Workflow for the enzymatic synthesis of this compound.
Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Internal standard (e.g., deuterated this compound)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a suitable C18 column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Spike the biological sample with a known amount of the internal standard.

  • Perform solid-phase extraction (SPE) to clean up the sample and enrich the analyte.

  • Elute the analyte from the SPE cartridge and evaporate the solvent.

  • Reconstitute the residue in the initial mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the analyte using a suitable gradient elution on a C18 column.

  • Detect and quantify the analyte using multiple reaction monitoring (MRM) in the mass spectrometer, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Construct a calibration curve using known concentrations of this compound to determine the concentration in the sample.

LC-MS/MS Quantification Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data Data Analysis & Quantification LC_MS->Data

Workflow for LC-MS/MS quantification of this compound.
Cyclooxygenase (COX) Activity Assay

This protocol outlines a general method to assess the effect of this compound on the activity of COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with cofactors like hematin (B1673048) and glutathione)

  • Detection reagent (e.g., a chromogenic substrate for the peroxidase activity of COX, or an ELISA kit for a specific prostaglandin product)

  • Microplate reader

Procedure:

  • Pre-incubate the purified COX-1 or COX-2 enzyme with various concentrations of this compound or vehicle control in the assay buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction.

  • Measure the COX activity by either detecting the product of the peroxidase reaction using a chromogenic substrate or by quantifying the amount of a specific prostaglandin (e.g., PGE2) produced using an ELISA kit.

  • Calculate the percentage of inhibition or stimulation of COX activity at each concentration of this compound.

Future Directions and Conclusion

The study of this compound is an emerging field with the potential to uncover novel biological functions and therapeutic targets. While its direct interaction with the COX pathway remains to be fully elucidated, the knowledge gained from related 15-keto prostaglandins provides a strong foundation for future research.

Key areas for future investigation include:

  • Direct COX Interaction: Elucidating whether this compound directly binds to and modulates the activity of COX-1 and COX-2.

  • Receptor Binding and Signaling: Identifying the specific receptors with which this compound interacts and characterizing the downstream signaling pathways.

  • In Vivo Studies: Investigating the physiological and pathological roles of this compound in animal models of inflammation, cardiovascular disease, and cancer.

  • Development of Analytical Standards: The synthesis and commercial availability of high-purity this compound and its deuterated analogue are crucial for accurate quantification and robust biological studies.

References

15-Keto-Prostaglandin A1: An In-Depth Technical Guide on its Core Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin (B15479496) A1 (PGA1), belonging to the family of cyclopentenone prostaglandins (B1171923) (cyPGs). While direct research on this compound is limited, its chemical structure and metabolic origin suggest it shares key biological activities with its precursor, PGA1, and other cyPGs. This technical guide synthesizes the current understanding of this compound's functions, drawing from studies on closely related compounds. This document will explore its role in vasoconstriction, potential anti-inflammatory effects through NF-κB signaling modulation, and its putative involvement in apoptosis via Ras signaling pathways. Detailed experimental protocols and quantitative data from pertinent studies on related molecules are provided to facilitate further exploratory research into the specific functions of this compound.

Introduction

Prostaglandins are lipid compounds that play crucial roles in various physiological and pathological processes. 15-Keto-Prostaglandin A1 is a metabolite of PGA1, formed through the action of 15-hydroxyprostaglandin dehydrogenase. As a cyclopentenone prostaglandin, this compound is characterized by an α,β-unsaturated carbonyl group within its cyclopentane (B165970) ring, a feature that is critical for the biological activities of this class of molecules, including anti-inflammatory, anti-neoplastic, and anti-viral effects. This guide will delve into the known and potential functions of this compound, with a focus on its signaling pathways and the experimental methodologies used to study them.

Physicochemical Properties and Metabolism

This compound is formed from its precursor, PGA1, through oxidation. This metabolic conversion is a key step in the catabolism of prostaglandins.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.5 g/mol
CAS Number 61600-67-7
Formal Name 9,15-dioxo-prosta-10,13E-dien-1-oic acid

Source: Cayman Chemical, 2024

Metabolism PGA1 Prostaglandin A1 (PGA1) 15-hydroxy-PGDH 15-hydroxyprostaglandin dehydrogenase PGA1->15-hydroxy-PGDH Oxidation This compound 15-Keto-Prostaglandin A1 (this compound) 15-hydroxy-PGDH->this compound

Figure 1: Metabolic conversion of PGA1 to this compound.

Core Functions and Biological Activities

While direct studies on this compound are not abundant, its known functions and the activities of its precursor, PGA1, and other cyPGs provide a strong basis for its potential biological roles.

Vasoconstriction

One of the directly observed functions of this compound is its ability to induce vasoconstriction. Studies have shown that at a concentration of 6 µM, this compound causes vasoconstriction in rabbit lungs, with a potency comparable to that of angiotensin II.

Table 2: Vasoconstrictive Effect of this compound

CompoundConcentrationEffectModel System
This compound 6 µMVasoconstriction comparable to Angiotensin IIRabbit Lung
Anti-inflammatory Activity (Potential)

Cyclopentenone prostaglandins are well-documented for their anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is highly probable that this compound shares this activity. The α,β-unsaturated carbonyl group in the cyclopentenone ring can directly interact with and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Induction (Potential)

The precursor to this compound, PGA1, is known to induce apoptosis in cancer cells. This process is initiated by the specific activation of H-Ras and N-Ras isoforms, leading to the activation of the RAF-MEK-ERK signaling cascade, which in turn triggers caspase activation and programmed cell death. Given their structural similarity, it is plausible that this compound could also exhibit pro-apoptotic activities through a similar mechanism.

Apoptosis_Pathway PGA1 PGA1 (and potentially this compound) Ras H-Ras / N-Ras PGA1->Ras Activates RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Caspases Caspase Activation ERK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: Potential apoptosis induction pathway mediated by this compound, based on PGA1 signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's functions. The following are representative protocols for key experiments, adapted from studies on related prostaglandins.

Vasoconstriction Assay

This protocol is designed to assess the vasoconstrictive effects of this compound in an ex vivo lung model.

Experimental Workflow:

Vasoconstriction_Workflow A Isolate Rabbit Lungs B Perfuse with Krebs-Henseleit Buffer A->B C Establish Baseline Perfusion Pressure B->C D Administer this compound (6 µM) C->D E Record Changes in Perfusion Pressure D->E F Compare with Angiotensin II Response E->F

Figure 4: Experimental workflow for the vasoconstriction assay.

Methodology:

  • Animal Model: New Zealand white rabbits.

  • Tissue Preparation: Isolate the lungs and cannulate the pulmonary artery and left atrium.

  • Perfusion: Perfuse the lungs with Krebs-Henseleit buffer saturated with 95% O₂ and 5% CO₂ at 37°C.

  • Data Acquisition: Monitor and record the pulmonary arterial perfusion pressure continuously.

  • Treatment: After establishing a stable baseline, introduce this compound into the perfusate to achieve a final concentration of 6 µM.

  • Positive Control: Use Angiotensin II as a positive control for vasoconstriction.

  • Analysis: Quantify the change in perfusion pressure in response to this compound and compare it to the response elicited by the positive control.

NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol details the assessment of NF-κB activation by analyzing its DNA-binding activity.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa or Jurkat cells) to 80-90% confluency.

  • Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or phorbol (B1677699) 12-myristate 13-acetate (PMA), for 30-60 minutes.

  • Nuclear Extraction: Isolate nuclear proteins from the cells.

  • EMSA: Incubate the nuclear extracts with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the radiolabeled complexes by autoradiography.

  • Analysis: A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA-binding activity.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with this compound.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., Jurkat or a relevant cancer cell line) in 6-well plates and allow them to adhere.

  • Treatment: Treat the cells with different concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Future Directions and Therapeutic Potential

The structural and metabolic relationship of this compound to other biologically active cyclopentenone prostaglandins suggests its potential as a therapeutic agent. Its vasoconstrictive properties could be explored in the context of vascular tone regulation. Furthermore, its likely anti-inflammatory and pro-apoptotic functions warrant investigation for the treatment of inflammatory diseases and various cancers. Future research should focus on:

  • Direct Functional Studies: Elucidating the specific biological activities of this compound through direct in vitro and in vivo studies.

  • Mechanism of Action: Detailed investigation of the molecular targets and signaling pathways directly modulated by this compound.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

  • Therapeutic Efficacy: Evaluating the therapeutic potential of this compound in preclinical models of inflammation and cancer.

Conclusion

15-Keto-Prostaglandin A1 remains a relatively understudied metabolite of PGA1. However, based on its chemical nature as a cyclopentenone prostaglandin and the known functions of its precursor, it is poised to be a molecule of significant biological interest. Its role in vasoconstriction is established, and there is a strong rationale for its involvement in anti-inflammatory and apoptotic signaling pathways. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the specific functions of this compound and explore its potential as a novel therapeutic agent. Further dedicated research is essential to fully understand its physiological roles and pharmacological utility.

The Elusive Metabolite: A Technical Guide to the Natural Occurrence of 15-Keto-Prostaglandin A1 in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 15-Keto-Prostaglandin A1 (15-Keto-PGA1), a metabolite of Prostaglandin (B15479496) A1 (PGA1). While the in vitro formation of this compound has been documented in specific mammalian tissues, data on its endogenous presence and concentration remains conspicuously absent in the scientific literature. This document summarizes the known enzymatic pathways of its formation, details the experimental protocols that can be adapted for its detection and quantification, and explores potential signaling mechanisms. The significant gap in quantitative data highlights a critical area for future research in the field of eicosanoid biology and pharmacology.

Introduction

Prostaglandins (B1171923) are a class of physiologically active lipid compounds that play crucial roles in a myriad of biological processes, including inflammation, pain, and cardiovascular homeostasis. Prostaglandin A1 (PGA1) is a member of this family, and its metabolism is a key determinant of its biological activity. One of the metabolic pathways of PGA1 involves the oxidation of its C-15 hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulting in the formation of 15-Keto-Prostaglandin A1 (this compound).

Despite the well-established enzymatic basis for its formation, the natural occurrence and physiological concentrations of this compound in mammalian tissues are not well-documented. This guide aims to collate the available information on this compound, present methodologies for its study, and stimulate further investigation into its potential physiological and pathological roles.

Enzymatic Formation of this compound

The primary route for the formation of this compound is the enzymatic oxidation of PGA1.

  • Enzyme: 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

  • Reaction: Oxidation of the 15(S)-hydroxyl group of PGA1 to a ketone.

  • Cofactor: NAD+

This metabolic conversion has been demonstrated in vitro in various mammalian tissue preparations.

Tissues with Demonstrated 15-PGDH Activity towards PGA1

While endogenous levels of this compound have not been quantified, the enzymatic machinery for its production has been identified in several tissues, primarily through experiments involving the incubation of exogenous PGA1 with tissue homogenates or slices.

TissueSpeciesExperimental Evidence
LungPigFormation of this compound from PGA1 confirmed in lung slices.
TracheaPig15-hydroxyprostaglandin dehydrogenase activity detected in smooth muscle preparations.
AortaPig15-hydroxyprostaglandin dehydrogenase activity detected in smooth muscle preparations.
Pulmonary ArteryPig15-hydroxyprostaglandin dehydrogenase activity detected in smooth muscle preparations.
KidneyRabbitA specific 15-hydroxyprostaglandin dehydrogenase for PGA1 has been identified.

Note: The absence of data for other tissues does not necessarily indicate the absence of 15-PGDH activity towards PGA1, but rather reflects a lack of investigation.

Quantitative Data on Natural Occurrence

A thorough review of the existing scientific literature reveals a significant lack of quantitative data on the endogenous concentrations of this compound in mammalian tissues and plasma. While methods for the quantification of other prostaglandins and their metabolites are well-established, their application to the specific measurement of endogenous this compound has not been reported. This represents a major knowledge gap in the field.

Experimental Protocols for the Detection and Quantification of this compound

Given the absence of specific, validated protocols for this compound, the following methodologies are adapted from established procedures for the analysis of structurally similar eicosanoids, such as 15-keto-PGE2. These protocols provide a foundational framework for researchers aiming to investigate the presence and concentration of this compound in biological samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Effective purification and concentration of this compound from complex biological matrices like plasma, urine, or tissue homogenates is a critical first step.

Materials:

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2-3 volumes of methanol followed by 2-3 volumes of water.

  • Sample Acidification: Acidify the biological sample (e.g., plasma, urine) to a pH of approximately 3.5 with a suitable acid (e.g., formic acid).

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2-3 volumes of water to remove polar impurities, followed by a wash with 2-3 volumes of hexane to remove non-polar, neutral lipids.

  • Elution: Elute the this compound and other prostaglandins with 2-3 volumes of ethyl acetate.

  • Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., mobile phase for LC-MS/MS).

SPE_Workflow start Start: Biological Sample condition Condition C18 SPE Cartridge start->condition acidify Acidify Sample (pH ~3.5) condition->acidify load Load Sample onto Cartridge acidify->load wash_water Wash with Water load->wash_water wash_hexane Wash with Hexane wash_water->wash_hexane elute Elute with Ethyl Acetate wash_hexane->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end_node End: Purified Extract for Analysis reconstitute->end_node

Solid-Phase Extraction Workflow for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold-standard for the sensitive and specific quantification of small molecules in complex matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Flow Rate: 0.2 - 0.4 mL/min

  • Gradient: A programmed gradient from a low to high percentage of mobile phase B.

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Monitored Transitions: A specific precursor ion to product ion transition for this compound and a deuterated internal standard would need to be determined empirically.

Procedure:

  • Inject the reconstituted sample extract from the SPE procedure into the LC-MS/MS system.

  • Separate this compound from other sample components using the HPLC gradient.

  • Detect and quantify this compound using MRM on the tandem mass spectrometer.

  • Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a stable isotope-labeled internal standard.

LCMS_Workflow start Start: Purified Extract inject Inject into LC System start->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI-) separation->ionization ms1 Mass Selection (Q1) Select Precursor Ion ionization->ms1 fragmentation Collision-Induced Dissociation (Q2) ms1->fragmentation ms2 Mass Analysis (Q3) Detect Product Ions fragmentation->ms2 quantification Quantification based on Peak Area ms2->quantification end_node End: Concentration Data quantification->end_node

LC-MS/MS Workflow for this compound Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for prostaglandin analysis, although it requires derivatization to increase the volatility of the analyte.

Procedure:

  • Sample Preparation and Derivatization:

    • Perform SPE as described in section 4.1.

    • Oximation: Protect the ketone groups by reaction with an oximating reagent.

    • Esterification: Convert the carboxylic acid group to a methyl ester.

    • Silylation: Convert the hydroxyl groups (if any) to trimethylsilyl (B98337) (TMS) ethers.

  • Gas Chromatography:

    • Inject the derivatized sample into the GC.

    • Separate the derivatized this compound using a capillary column with a suitable temperature program.

  • Mass Spectrometry:

    • Detect the derivatized analyte using electron ionization (EI) and selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there are no commercially available ELISA kits specifically for this compound. The development of a specific antibody would be required for this high-throughput method. A competitive ELISA format would be the most likely approach.

Potential Signaling Pathways of this compound

The signaling pathways of this compound have not been directly elucidated. However, insights can be drawn from the known mechanisms of its precursor, PGA1.

Nurr1 Activation Pathway (Hypothesized)

Recent research has identified the orphan nuclear receptor Nurr1 as a direct target of PGA1.[1][2] PGA1 forms a covalent adduct with a cysteine residue (Cys566) in the ligand-binding domain of Nurr1, leading to its activation and the transcription of target genes involved in neuroprotection.[1][2]

Given that this compound retains the reactive α,β-unsaturated carbonyl moiety responsible for this covalent modification, it is plausible that it could also act as a ligand for Nurr1. This hypothesis, however, requires experimental validation.

Nurr1_Pathway cluster_cell pga1 This compound (Hypothesized) or PGA1 nurr1 Nurr1 pga1->nurr1 Enters Cell cell_membrane Cell Membrane cytoplasm Cytoplasm nucleus Nucleus adduct Covalent Adduct Formation (with Cys566) nurr1->adduct Direct Binding activation Nurr1 Activation adduct->activation transcription Transcription of Target Genes activation->transcription response Cellular Response (e.g., Neuroprotection) transcription->response

Hypothesized Nurr1 Signaling Pathway for this compound

Conclusion and Future Directions

15-Keto-Prostaglandin A1 remains an understudied metabolite of PGA1. While its formation in certain mammalian tissues is supported by in vitro evidence, a critical gap exists in our understanding of its natural occurrence, tissue-specific concentrations, and physiological relevance. The lack of quantitative data severely limits our ability to assess its role in health and disease.

Future research should prioritize the following:

  • Development of sensitive and specific analytical methods for the quantification of endogenous this compound in a wide range of mammalian tissues and biological fluids.

  • Systematic screening of various mammalian tissues to determine the distribution and concentration of endogenous this compound.

  • Investigation of the biological activities of this compound, including its potential interaction with nuclear receptors like Nurr1 and other signaling pathways.

  • Exploration of the role of this compound in pathological conditions where prostaglandin metabolism is dysregulated, such as inflammation and cancer.

Addressing these research questions will be instrumental in elucidating the true biological significance of this elusive prostaglandin metabolite and may uncover new therapeutic targets for a variety of diseases.

References

Methodological & Application

Application Notes: Quantitative Analysis of 15-Keto-Prostaglandin A1 (15-Keto-PGA1) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin (B15479496) A1 (PGA1), formed through the action of 15-hydroxyprostaglandin dehydrogenase.[1][2] Given its role as a metabolite of a bioactive lipid mediator, the accurate quantification of this compound in biological matrices is crucial for researchers in drug development and various scientific fields. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the precise measurement of prostaglandins (B1171923) and their metabolites.[3][4][5] This document provides a detailed protocol and application notes for the quantitative analysis of this compound using LC-MS/MS.

Data Presentation

The following table summarizes typical performance characteristics for the quantitative analysis of prostaglandins using LC-MS/MS. These values can be used as a benchmark during method development for this compound.

ParameterTypical Performance
Limit of Detection (LOD)20 pg/mL[6]
Limit of Quantification (LOQ)100 pg/mL[6]
Linearity (r²)>0.999[6]
Intra-day Precision (%CV)<15%[7]
Inter-day Precision (%CV)<15%[7]
Accuracy (% Recovery)80-120%[8]

Experimental Protocols

1. Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a general guideline and may require optimization for specific sample types.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to the sample to account for analytical variability.[5]

  • Acidification: Acidify the sample (e.g., plasma, urine) to approximately pH 3.5 with a dilute acid like 0.1% formic acid.[7][9]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol (B129727) followed by 1-2 mL of water.[7]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of water and then 1-2 mL of a non-polar solvent like hexane (B92381) to remove impurities.[7]

  • Elution: Elute the analyte with a suitable organic solvent such as ethyl acetate (B1210297) or methanol.[7]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5][7]

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is typically suitable for prostaglandin analysis (e.g., 2.1 mm ID, 100 mm length, 1.7 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Flow Rate: 0.2 - 0.4 mL/min.[9]

  • Gradient: A gradient elution should be optimized to achieve good separation of this compound from other matrix components. An example gradient could be:

    • 0-2 min: 20% B

    • 2-10 min: 20-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-20% B

    • 12.1-15 min: 20% B

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Negative Electrospray Ionization (ESI) is commonly used for prostaglandin analysis.[9]

  • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound and its internal standard must be determined. This involves optimizing the declustering potential and collision energy for each transition.

  • Source Parameters:

    • Capillary Voltage: 2.5 - 4.5 kV[9]

    • Source Temperature: 350 - 500 °C[9]

Visualizations

Signaling Pathway

PLA2 Phospholipase A2 Membrane Membrane Phospholipids PLA2->Membrane AA Arachidonic Acid Membrane->AA PGG2 PGG2 AA->PGG2 COX Cyclooxygenase (COX) COX->AA PGH2 PGH2 PGG2->PGH2 PGA1 PGA1 PGH2->PGA1 PGA_Synthase PGA Synthase PGA_Synthase->PGH2 Keto_PGA1 This compound PGA1->Keto_PGA1 PG_Dehydrogenase 15-hydroxy-PG Dehydrogenase PG_Dehydrogenase->PGA1 Response Biological Response Keto_PGA1->Response

Caption: Simplified prostaglandin synthesis pathway leading to this compound.

Experimental Workflow

Sample Biological Sample (e.g., Plasma, Urine) SPE Solid Phase Extraction (SPE) Sample->SPE LC Liquid Chromatography (LC) SPE->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant

Caption: General workflow for the quantitative analysis of this compound.

References

Application Notes and Protocols: 15-Keto-PGA1 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the quantification of 15-Keto-Prostaglandin A1 (15-Keto-PGA1) in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

This compound is a member of the cyclopentenone prostaglandin (B15479496) family, characterized by an electrophilic α,β-unsaturated carbonyl group. This structural feature allows it to react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins. Through this mechanism, this compound and other cyclopentenone prostaglandins (B1171923) can modulate the activity of various transcription factors and signaling pathways. For instance, they have been shown to inhibit the activation of NF-κB and activate the heat shock response. These actions contribute to their anti-inflammatory and anti-proliferative effects.

The this compound ELISA kit is a competitive immunoassay designed for the sensitive and specific quantification of this compound in a variety of biological matrices. This tool is valuable for researchers investigating the roles of cyclopentenone prostaglandins in inflammation, cancer, and other physiological and pathological processes.

Principle of the Assay

This ELISA is a competitive immunoassay. A fixed amount of this compound conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP) competes with the this compound present in the sample or standards for a limited number of binding sites on a specific antibody coated on the microplate wells. After an incubation period, the unbound components are washed away. A substrate solution is then added to the wells, and the enzyme-substrate reaction results in a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

G cluster_0 Competitive Binding cluster_1 Detection cluster_2 Result Interpretation Sample_PGA1 This compound in Sample Antibody Anti-15-Keto-PGA1 Antibody (Coated on Well) Sample_PGA1->Antibody Binds Tracer_PGA1 This compound-HRP (Tracer) Tracer_PGA1->Antibody Competes for Binding Wash Wash to Remove Unbound Components Substrate Add Substrate Wash->Substrate Color_Development Color Development Substrate->Color_Development Measure_Absorbance Measure Absorbance at 450 nm Color_Development->Measure_Absorbance High_Sample_PGA1 High Sample this compound Low_Color Low Color Signal High_Sample_PGA1->Low_Color Low_Sample_PGA1 Low Sample this compound High_Color High Color Signal Low_Sample_PGA1->High_Color

Figure 1: Principle of the competitive ELISA for this compound.

Materials

Materials Provided:

  • Antibody-coated 96-well plate

  • This compound Standard

  • This compound-HRP Tracer

  • Assay Buffer

  • Wash Buffer Concentrate

  • TMB Substrate

  • Stop Solution

  • Plate Sealer

Materials Required but Not Provided:

  • Deionized or distilled water

  • Pipettes and pipette tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Vortex mixer

  • Graduated cylinders

  • Polypropylene tubes for standard and sample dilutions

Experimental Protocols

4.1. Reagent Preparation

  • Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with deionized water.

  • This compound Standard: Prepare a serial dilution of the this compound Standard in the Assay Buffer to create a standard curve. A typical range might be from 1 pg/mL to 1000 pg/mL.

4.2. Sample Preparation

  • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot the supernatant and store at -80°C.

  • Serum: Collect blood in a tube without anticoagulant. Allow to clot for 30 minutes at room temperature. Centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot the supernatant and store at -80°C.

  • Urine: Collect urine and centrifuge to remove particulate matter. Aliquot and store at -80°C.

  • Cell Culture Supernatant: Collect cell culture media and centrifuge to remove cells. Aliquot the supernatant and store at -80°C.

4.3. Assay Procedure

G A Prepare Standards and Samples B Add 50 µL of Standard or Sample to Wells A->B C Add 50 µL of this compound-HRP Tracer to Wells B->C D Add 50 µL of Antibody Solution to Wells C->D E Seal Plate and Incubate for 2 hours at Room Temperature D->E F Wash Wells 5 times with 1X Wash Buffer E->F G Add 100 µL of TMB Substrate to Wells F->G H Incubate for 30 minutes at Room Temperature in the Dark G->H I Add 100 µL of Stop Solution to Wells H->I J Read Absorbance at 450 nm within 30 minutes I->J G cluster_0 NF-κB Pathway Inhibition cluster_1 Heat Shock Response Activation 15_Keto_PGA1 This compound IKK IKK 15_Keto_PGA1->IKK Inhibits Keap1 Keap1 15_Keto_PGA1->Keap1 Modifies IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammatory_Genes Inflammatory Gene Expression NFkappaB->Inflammatory_Genes Activates HSF1 HSF1 Keap1->HSF1 Releases HSE HSE HSF1->HSE Binds HSP_Genes Heat Shock Protein Gene Expression HSE->HSP_Genes Activates

Application Note: Development of a Reversed-Phase HPLC Method for the Separation and Quantification of 15-Keto-PGA1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of prostaglandins (B1171923) and related metabolites.

Introduction: 15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin A1 (PGA1), formed via oxidation by 15-hydroxyprostaglandin dehydrogenase[1][2]. As a biologically active molecule, the accurate separation and quantification of this compound are crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Principle: The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, a moderately hydrophobic molecule, is retained on the column and separated from other components based on its interaction with the stationary phase. Elution is achieved by increasing the organic solvent concentration in the mobile phase. Detection is performed using a UV detector, leveraging the chromophore present in the this compound molecule, which has a maximum absorbance wavelength of approximately 228 nm[1].

Experimental Protocols

Materials and Reagents
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Vortex mixer

  • Chemicals and Reagents:

  • Columns and Consumables:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

    • Amber glass vials for sample and standard storage.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare HPLC-grade water with an acidic modifier to improve peak shape and retention for the carboxylic acid moiety of the prostaglandin. A common choice is 0.1% formic acid or 0.1% TFA. Adjust pH if necessary.

    • Organic Component (B): Use HPLC-grade acetonitrile or methanol.

    • Degas both mobile phase components for at least 15 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound standard.

    • Dissolve in a suitable solvent like methyl acetate or ethanol (B145695) to the desired concentration.

    • Store the stock solution in an amber vial at -20°C or as recommended by the supplier.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).

    • These solutions will be used to generate a calibration curve for quantification.

HPLC Method Parameters

The following table outlines the recommended starting parameters for the HPLC method development. Optimization will be required to achieve the desired separation.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Initial: 30-40% B. Linear Gradient: Increase to 80-90% B over 15-20 minutes. Hold: 5 minutes. Re-equilibration: 5-10 minutes at initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C
Detection Wavelength 228 nm[1]
Injection Volume 10 - 20 µL
Run Time Approximately 30 minutes
Sample Preparation

For analysis of this compound from biological matrices (e.g., plasma, cell culture supernatant), a sample extraction step is necessary. Solid-Phase Extraction (SPE) is a common and effective technique.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water or an appropriate buffer.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a low-concentration organic solvent (e.g., 15% methanol in water) to remove polar impurities.

  • Elution: Elute this compound with a higher concentration of an organic solvent like methanol, acetonitrile, or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.

Data Presentation and Method Optimization

System Suitability

Before sample analysis, system suitability tests must be performed by injecting a standard solution multiple times (n=5 or 6). The results should meet the acceptance criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
RSD of Retention Time < 2%
RSD of Peak Area < 2%
Calibration Curve

Inject the prepared working standard solutions in increasing order of concentration. Plot the peak area against the concentration and perform a linear regression to obtain the calibration curve and correlation coefficient (r²).

Concentration (µg/mL)Peak Area (mAU*s)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Correlation (r²) > 0.995

Visualizations: Pathways and Workflows

Biosynthetic Pathway of this compound

The following diagram illustrates the metabolic conversion of Prostaglandin A1 to this compound.

G PGA1 Prostaglandin A1 (PGA1) KetoPGA1 This compound PGA1->KetoPGA1 Oxidation Enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) Enzyme->PGA1

Biosynthetic pathway of this compound.
HPLC Method Development Workflow

This diagram outlines the systematic workflow for developing and validating the HPLC method.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis A Define Analytical Goal B Standard & Mobile Phase Preparation A->B C Select Column & Initial Conditions B->C D Optimize Mobile Phase (Organic Solvent, pH) C->D E Optimize Gradient & Flow Rate D->E F System Suitability Test E->F G Generate Calibration Curve F->G H Sample Analysis & Quantification G->H

Workflow for HPLC method development.
Troubleshooting Guide for Poor Separation

This decision tree provides a logical approach to troubleshooting common chromatographic issues.

G Start Poor Resolution or Peak Tailing Observed Cause1 Inappropriate Mobile Phase? Start->Cause1 Cause2 Column Issues? Start->Cause2 Cause3 System Issues? Start->Cause3 Solution1 Adjust pH with Formic Acid Test Acetonitrile vs. Methanol Optimize Gradient Slope Cause1->Solution1 Solution2 Check for Contamination/Voids Flush or Replace Column Consider Different Stationary Phase Cause2->Solution2 Solution3 Check for Leaks Reduce Extra-Column Volume Ensure Proper Temperature Control Cause3->Solution3

Troubleshooting poor chromatographic separation.

References

Protocol for 15-Keto-PGA1 Extraction from Cell Culture: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a biologically active metabolite of Prostaglandin (B15479496) A1 (PGA1), produced via the action of 15-hydroxyprostaglandin dehydrogenase. As a member of the cyclopentenone prostaglandin family, it plays a role in various physiological and pathological processes, including vasoconstriction and the regulation of inflammatory responses. Accurate quantification of this compound from cell culture systems is crucial for understanding its cellular functions and for the development of novel therapeutics. This document provides detailed protocols for the extraction of this compound from cell culture media and cell lysates, a summary of expected quantitative data, and an overview of its potential signaling pathways.

Data Presentation: Extraction Efficiency

The efficiency of this compound extraction is critical for accurate quantification. While specific recovery data for this compound from cell culture is not extensively published, the following table summarizes typical recovery rates for similar prostaglandins (B1171923) using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods. These values can serve as a benchmark for optimizing this compound extraction protocols. Inclusion of 1% formic acid in the loading mixture has been shown to increase recoveries of prostaglandins from various biological matrices to ≥90%.[1]

Extraction MethodProstaglandinSample MatrixAverage Recovery (%)Reference
Solid-Phase Extraction (C18)PGE2Cell Culture Medium>90%[1]
Solid-Phase Extraction (C18)PGD2Cell Culture Medium>90%[2]
Solid-Phase Extraction (C18)PGF2αTissue Homogenate>90%[1]
Liquid-Liquid ExtractionVarious EicosanoidsBiological Fluids70-98%[3]

Experimental Protocols

To minimize the artificial formation of eicosanoids during sample handling, it is critical to add a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), to the cell culture medium immediately after collection.[4][5] All steps should be performed on ice to prevent degradation.

Protocol 1: Solid-Phase Extraction (SPE) from Cell Culture Supernatant

This protocol is adapted from established methods for prostaglandin extraction and is suitable for purifying this compound from cell culture medium.

Materials:

  • Cell culture supernatant

  • Indomethacin

  • 2M Hydrochloric acid (HCl)

  • C18 SPE Cartridges

  • Ethyl acetate

  • Methanol (B129727)

  • Deionized water

  • Hexane (B92381)

  • Nitrogen gas or centrifugal vacuum evaporator

  • LC-MS/MS analysis buffer (e.g., methanol/water mixture)

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant and immediately add indomethacin to a final concentration of 10-15 µM.

    • Acidify the supernatant to a pH of approximately 3.5 by adding ~50 µL of 2M HCl per mL of sample.[5][6]

    • Vortex the sample and incubate at 4°C for 15 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to remove any precipitate.[6]

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. Ensure the cartridge does not dry out between steps.[6]

  • Sample Loading:

    • Load the acidified and clarified supernatant onto the conditioned C18 cartridge at a flow rate of approximately 0.5 mL/min.[5][6]

  • Washing:

    • Wash the cartridge with 10 mL of deionized water.

    • Wash with 10 mL of 15% methanol in water.

    • Wash with 10 mL of hexane to remove non-polar lipids.[6]

  • Elution:

    • Elute the this compound with 10 mL of ethyl acetate.[5][6]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[5][6]

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]

Protocol 2: Liquid-Liquid Extraction (LLE) from Cell Lysates

This protocol is suitable for extracting this compound from whole cells.

Materials:

  • Cell pellet

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Nitrogen gas

  • LC-MS/MS analysis buffer

Procedure:

  • Cell Lysis:

    • Wash the cell pellet with ice-cold PBS and centrifuge to collect the cells.

    • Resuspend the cell pellet in a suitable buffer.

    • Lyse the cells using sonication or by three freeze-thaw cycles.

  • Extraction:

    • Add a cold mixture of chloroform:methanol (2:1, v/v) to the cell lysate.

    • Vortex the mixture vigorously for 2 minutes.

  • Phase Separation:

    • Add 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex briefly and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of PGA1 and its metabolite this compound, and the experimental workflow for its extraction.

PGA1_Signaling_Pathway PGA1 Prostaglandin A1 fifteen_PGDH 15-hydroxy-PG dehydrogenase PGA1->fifteen_PGDH Metabolism NFkB_Inhibition Inhibition of NF-κB Activation PGA1->NFkB_Inhibition HSF_Activation Activation of Heat Shock Factor (HSF) PGA1->HSF_Activation Keto_PGA1 This compound fifteen_PGDH->Keto_PGA1 Vasoconstriction Vasoconstriction Keto_PGA1->Vasoconstriction

Caption: Proposed signaling pathway of PGA1 and this compound.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Collect_Supernatant Collect Cell Culture Supernatant Add_Inhibitor Add Cyclooxygenase Inhibitor Collect_Supernatant->Add_Inhibitor Acidify Acidify to pH 3.5 Add_Inhibitor->Acidify Centrifuge_Sample Centrifuge Acidify->Centrifuge_Sample Load_Sample Load Sample Centrifuge_Sample->Load_Sample Condition_Cartridge Condition C18 Cartridge Condition_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge Load_Sample->Wash_Cartridge Elute Elute this compound Wash_Cartridge->Elute Dry_Eluate Dry Eluate Elute->Dry_Eluate Reconstitute Reconstitute Dry_Eluate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

Caption: Experimental workflow for this compound extraction.

References

Application Notes and Protocols for 15-Keto-PGA1 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin (B15479496) A1 (PGA1), formed through the action of 15-hydroxyprostaglandin dehydrogenase.[1] While PGA1 itself is a dehydration product of PGE1, this compound is recognized for its significant vasoconstrictive properties.[1][2][3] As a standard in a laboratory setting, this compound is an essential tool for the accurate quantification of this metabolite in biological samples and for investigating its physiological and pathological roles.

These application notes provide an overview of the properties of this compound, along with detailed protocols for its use in analytical and biological research.

Chemical and Physical Properties

The this compound standard is typically supplied as a solution in methyl acetate (B1210297).[1] It is crucial to understand its physical and chemical characteristics for proper handling, storage, and experimental design.

PropertyValueReference
Formal Name 9,15-dioxo-prosta-10,13E-dien-1-oic acid[1]
CAS Number 61600-67-7[1]
Molecular Formula C₂₀H₃₀O₄[1]
Formula Weight 334.5 g/mol [1]
Purity ≥95%[1]
λmax 228 nm[1]
Storage -20°C[1]
Stability ≥ 1 year[1]

Solubility Data

Proper solubilization is critical for the accurate application of the this compound standard. The following table summarizes its solubility in various solvents.

SolventSolubilityReference
DMF 50 mg/mL[1]
DMSO 50 mg/mL[1]
Ethanol 50 mg/mL[1]
PBS (pH 7.2) 1 mg/mL[1]

Biological Activity

The primary reported biological activity of this compound is vasoconstriction. In studies on rabbit lung tissue, it has been demonstrated that this compound induces vasoconstriction comparable to that of angiotensin II at a concentration of 6 µM.[1][3] The parent compound, PGA1, has been shown to have anti-proliferative and anti-viral effects, and it can inhibit NF-κB activation.[4] However, it is important to note that the biological activities of the parent prostaglandin may not be retained by its metabolites.

Metabolic Pathway of PGA1 to this compound

The metabolic conversion of PGA1 to this compound is a key step in its catabolism. This biotransformation is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

PGA1_Metabolism PGA1 Prostaglandin A1 (PGA1) Keto_PGA1 This compound PGA1->Keto_PGA1 Oxidation Enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) Enzyme->PGA1

Metabolic conversion of PGA1 to this compound.

Experimental Protocols

The this compound standard is primarily used for two main purposes: as a reference standard for the identification and quantification of this compound in biological samples, and as a positive control in biological assays investigating its effects.

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry, a highly sensitive and specific method.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated version of this compound) to the biological sample (e.g., plasma, urine, tissue homogenate) to correct for extraction and analytical variability.

  • Acidification: Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then a non-polar solvent like hexane (B92381) to remove interfering substances.

  • Elution: Elute this compound and the internal standard with a suitable organic solvent such as ethyl acetate or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: Employ a gradient elution, starting with a low percentage of mobile phase B and gradually increasing to a high percentage to ensure optimal separation.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

3. Tandem Mass Spectrometry

  • Ionization: Use electrospray ionization (ESI) in negative ion mode.

  • Detection: Employ Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and its internal standard. The exact mass transitions will need to be determined empirically.

4. Quantification

  • Prepare a standard curve by analyzing known concentrations of the this compound standard.

  • The concentration of this compound in the biological sample is determined by comparing its peak area ratio to the internal standard against the standard curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify to pH 3.5 Add_IS->Acidify SPE Solid Phase Extraction (C18) Acidify->SPE Elute Elute Analyte SPE->Elute Dry_Reconstitute Dry and Reconstitute Elute->Dry_Reconstitute LC Liquid Chromatography (C18 Column) Dry_Reconstitute->LC MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Quantify Quantify Sample Concentration MSMS->Quantify Std_Curve Prepare Standard Curve with This compound Standard Std_Curve->Quantify

Workflow for LC-MS/MS analysis of this compound.
Protocol 2: In Vitro Vasoconstriction Assay

This protocol describes a general method to assess the vasoconstrictive effects of this compound on isolated blood vessels using a wire myograph.

1. Tissue Preparation

  • Isolate small resistance arteries (e.g., from mesenteric or subcutaneous tissue) from a suitable animal model.

  • Mount the arterial segments on a wire myograph in a bath containing physiological salt solution (PSS), gassed with 95% O₂ and 5% CO₂ at 37°C.

2. Standardization and Viability Check

  • Allow the vessels to equilibrate.

  • Standardize the vessels by stretching them to their optimal resting tension.

  • Assess vessel viability by challenging with a high potassium salt solution to induce contraction, followed by washing.

3. Experimental Procedure

  • After the vessels have returned to baseline tension, perform a cumulative concentration-response curve for this compound.

  • Start with a low concentration of this compound and incrementally increase the concentration, allowing the contractile response to stabilize at each step.

  • Record the change in tension (force) at each concentration.

  • A positive control, such as angiotensin II or the thromboxane (B8750289) A2 mimetic U46619, should be run in parallel.

  • A vehicle control should also be included to ensure the solvent used to dissolve the this compound does not have an effect.

4. Data Analysis

  • Express the contractile response as a percentage of the maximum contraction induced by the high potassium solution.

  • Plot the concentration of this compound against the contractile response to generate a dose-response curve.

  • From this curve, key parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response) can be calculated.

Vasoconstriction_Pathway PGA1 This compound Receptor Prostanoid Receptor (e.g., TP receptor) PGA1->Receptor G_Protein Gq/11 G-protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG ↑ IP3 and DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ from Sarcoplasmic Reticulum IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction

Hypothesized signaling pathway for this compound-induced vasoconstriction.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize these protocols for their specific experimental conditions, instrumentation, and biological samples. The signaling pathway diagram is based on known mechanisms of other vasoconstrictive prostanoids and may require experimental validation for this compound.

References

Application Notes and Protocols for In Vitro Bioassays of 15-Keto-Prostaglandin A1 (15-Keto-PGA1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin (B15479496) A1 (PGA1), produced by the action of 15-hydroxyprostaglandin dehydrogenase.[1][2] As a member of the cyclopentenone prostaglandin family, this compound is an intriguing molecule for investigation due to the known bioactivities of related compounds, which include anti-inflammatory, anti-proliferative, and pro-apoptotic effects. These activities are relevant to a variety of research areas, including oncology, immunology, and metabolic diseases.

These application notes provide detailed protocols for in vitro bioassays to characterize the activity of this compound, focusing on three key biological processes: apoptosis induction, inhibition of the NF-κB signaling pathway, and activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Biological Activities and Signaling Pathways of this compound

The biological activities of this compound are understood through its relationship with its parent compound, PGA1, and other cyclopentenone prostaglandins (B1171923). The primary mechanisms of action include:

  • Apoptosis Induction: PGA1 has been shown to induce apoptosis through the specific activation of H-Ras and N-Ras, which in turn triggers the RAF-MEK-ERK signaling cascade, leading to caspase activation.[2][3] This pathway is a key target for anti-cancer drug development.

  • NF-κB Inhibition: Cyclopentenone prostaglandins are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[4] This inhibition is often achieved by preventing the degradation of the inhibitory protein IκBα or by directly inhibiting the IκB kinase (IKK) complex.[1][5]

  • PPARγ Activation: Related compounds, such as 15-keto-PGE2, have been identified as ligands for PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[6][7][8] Activation of PPARγ by prostaglandin metabolites can modulate the transcription of target genes.[6][8]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize hypothetical quantitative data for the bioassays described in this document. Researchers should generate their own data following the provided protocols.

Table 1: Apoptosis Induction by this compound

AssayCell LineParameterValue
Caspase-3/7 ActivityJurkatEC50Data not available
Annexin V StainingHeLa% Apoptotic Cells at [X] µMData not available

Table 2: NF-κB Inhibition by this compound

AssayCell LineStimulusParameterValue
NF-κB Luciferase ReporterHEK293TNF-αIC50Data not available
p65 Nuclear TranslocationHeLaIL-1βIC50Data not available
IKKβ PhosphorylationTHP-1LPSIC50Data not available

Table 3: PPARγ Activation by this compound

AssaySystemParameterValue
PPARγ Luciferase ReporterHEK293EC50Data not available
Competitive Binding AssayRecombinant Human PPARγ-LBDKiData not available

Experimental Protocols

I. Apoptosis Induction Assays

Two primary methods are recommended for assessing the pro-apoptotic activity of this compound: measurement of caspase activity and detection of phosphatidylserine (B164497) externalization via Annexin V staining.

This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • This compound

  • Caspase-3/7 fluorometric assay kit (containing a substrate like Ac-DEVD-AMC)

  • Microplate reader with fluorescence capabilities (Ex/Em = 380/460 nm)

  • 96-well, black, clear-bottom microplates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as staurosporine. Incubate for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the caspase-3/7 assay buffer and substrate according to the manufacturer's instructions.

  • Assay:

    • Add the caspase-3/7 reagent to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence on a microplate reader.

  • Data Analysis: Subtract the background fluorescence (from cell-free wells) and normalize the data to the vehicle control. Plot the dose-response curve to determine the EC50 value.

This method identifies early-stage apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described in the caspase assay.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

II. NF-κB Inhibition Assays

To assess the inhibitory effect of this compound on the NF-κB pathway, a luciferase reporter assay is the primary method, with western blotting for key pathway components as a confirmatory assay.

This assay measures the transcriptional activity of NF-κB in response to a stimulus.

Materials:

  • HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene

  • This compound

  • NF-κB stimulus (e.g., TNF-α, IL-1β)

  • Luciferase assay reagent

  • Luminometer

  • 96-well, white, clear-bottom microplates

Protocol:

  • Cell Seeding: Seed the HEK293 NF-κB reporter cell line in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

  • Stimulation: Add the NF-κB stimulus (e.g., TNF-α at 10 ng/mL) to the wells and incubate for 6-8 hours.

  • Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measurement: Read the luminescence on a luminometer.

  • Data Analysis: Normalize the luminescence signal to the stimulated control and plot the dose-response curve to determine the IC50 value.

This assay provides mechanistic insight by measuring the phosphorylation of IKKβ (a key upstream kinase) and the translocation of the p65 subunit of NF-κB to the nucleus.

Materials:

  • Cell line of interest (e.g., THP-1, HeLa)

  • This compound

  • NF-κB stimulus (e.g., LPS)

  • Nuclear and cytoplasmic extraction kit

  • Antibodies: anti-phospho-IKKβ, anti-IKKβ, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • SDS-PAGE and western blotting equipment

Protocol:

  • Cell Treatment: Pre-treat cells with this compound, followed by stimulation with an NF-κB activator.

  • Protein Extraction:

    • For phospho-IKKβ, prepare whole-cell lysates.

    • For p65 translocation, perform nuclear and cytoplasmic fractionation.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with the appropriate primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phospho-IKKβ to total IKKβ, and nuclear p65 to Lamin B1.

III. PPARγ Activation Assays

This assay measures the ability of this compound to activate the transcriptional activity of PPARγ.

Materials:

  • Cell line (e.g., HEK293) co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs)

  • This compound

  • Positive control PPARγ agonist (e.g., Rosiglitazone)

  • Luciferase assay system

  • Luminometer

  • 96-well, white, clear-bottom microplates

Protocol:

  • Cell Seeding and Transfection: Seed HEK293 cells and transfect with the PPARγ and PPRE-luciferase plasmids.

  • Treatment: Treat the transfected cells with a serial dilution of this compound and a positive control. Incubate for 24 hours.

  • Assay: Perform the luciferase assay as described for the NF-κB reporter assay.

  • Data Analysis: Calculate the fold activation relative to the vehicle control and determine the EC50 value from the dose-response curve.

This assay determines if this compound directly binds to the PPARγ ligand-binding domain (LBD).

Materials:

  • Recombinant GST-tagged PPARγ-LBD

  • Fluorescently labeled PPARγ ligand (tracer)

  • Terbium-labeled anti-GST antibody

  • This compound

  • TR-FRET compatible microplate reader

Protocol:

  • Assay Setup: In a microplate, add the test compound (this compound) at various concentrations.

  • Reagent Addition: Add a pre-mixed solution of the fluorescent tracer, GST-tagged PPARγ-LBD, and the terbium-labeled anti-GST antibody.

  • Incubation: Incubate the plate at room temperature for 1-6 hours, protected from light.

  • Measurement: Read the plate in a TR-FRET plate reader, measuring the emission at two wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals. A decrease in the FRET signal indicates displacement of the tracer by the test compound. Determine the IC50 and subsequently the Ki value.

Mandatory Visualizations

Signaling Pathway Diagrams

PGA1_Apoptosis_Pathway PGA1 This compound Ras H-Ras / N-Ras PGA1->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Caspases Caspase Activation ERK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation PGA1 This compound PGA1->IKK Transcription Gene Transcription Nucleus->Transcription IkB_NFkB IκBα-NF-κB IkB_NFkB->NFkB Degradation of IκBα

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PPARg_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGA1 This compound PPARg PPARγ PGA1->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binding Transcription Target Gene Transcription PPRE->Transcription

Caption: Activation of the PPARγ signaling pathway by this compound.

Experimental Workflow Diagrams

Apoptosis_Assay_Workflow cluster_caspase Caspase Activity Assay cluster_annexin Annexin V Staining Start Seed Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (e.g., 24h) Treat->Incubate AddCaspaseReagent Add Caspase-3/7 Reagent Incubate->AddCaspaseReagent Harvest Harvest Cells Incubate->Harvest ReadFluorescence Read Fluorescence AddCaspaseReagent->ReadFluorescence Stain Stain with Annexin V-FITC/PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Experimental workflow for apoptosis assays.

NFkB_Assay_Workflow Start Seed Reporter Cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Incubate Incubate (e.g., 6-8h) Stimulate->Incubate AddLuciferaseReagent Add Luciferase Reagent Incubate->AddLuciferaseReagent ReadLuminescence Read Luminescence AddLuciferaseReagent->ReadLuminescence

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 15-Keto-Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin A1 (PGA1), an endogenous cyclopentenone prostaglandin.[1] PGA1 and its metabolites are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, anti-viral, and anti-proliferative effects. Notably, PGA1 has been identified as a ligand for the orphan nuclear receptor Nurr1, a key regulator in the development and maintenance of dopaminergic neurons, suggesting a potential therapeutic role in neurodegenerative diseases.[2][3] this compound, formed through the oxidation of the 15-hydroxyl group of PGA1 by 15-hydroxyprostaglandin dehydrogenase, may play a role in mediating or modulating these effects.[1]

Accurate and sensitive detection and quantification of this compound in biological matrices are crucial for elucidating its physiological and pathological roles. This document provides detailed application notes on the mass spectrometry fragmentation pattern of this compound and comprehensive protocols for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Fragmentation Pattern of this compound

Molecular Weight: 334.45 g/mol Chemical Formula: C20H30O4

Proposed Electrospray Ionization (ESI) LC-MS/MS Fragmentation:

In negative ion mode ESI-MS, the deprotonated molecule [M-H]- at m/z 333.2 would be the precursor ion. Collision-induced dissociation (CID) is expected to generate the following product ions:

Precursor Ion (m/z)Proposed Product Ions (m/z)Putative Neutral Loss
333.2315.2H2O
333.2289.2CO2
333.2271.2H2O + CO2
333.2243.2C5H11O (cleavage of the alpha chain)
333.2179.1Cleavage of the omega chain

Disclaimer: This fragmentation pattern is theoretical and should be confirmed with an authentic standard of 15-Keto-Prostaglandin A1.

Signaling Pathway of Prostaglandin A1 and its Metabolites

PGA1 has been shown to exert its biological effects through direct interaction with the nuclear receptor Nurr1.[2][3] As a metabolite of PGA1, this compound may have similar or related signaling activities. The proposed signaling pathway of PGA1 is depicted below.

PGA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGA1 Prostaglandin A1 (PGA1) PGA1_cyt PGA1 PGA1->PGA1_cyt Passive Diffusion Membrane Nurr1 Nurr1 PGA1_cyt->Nurr1 Nurr1_RXR Nurr1-RXR Heterodimer Nurr1->Nurr1_RXR RXR RXR RXR->Nurr1_RXR DNA DNA (Ngfi-B Response Element) Nurr1_RXR->DNA Binds to NBRE Transcription Gene Transcription DNA->Transcription Initiates TargetGenes Target Genes (e.g., TH, DAT, VMAT2) Transcription->TargetGenes Leads to Biological_Effects Biological Effects (Neuroprotection, Anti-inflammation) TargetGenes->Biological_Effects Results in

PGA1 binds to the nuclear receptor Nurr1, leading to gene transcription.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Biological Fluids

This protocol provides a general procedure for the extraction and analysis of this compound from biological samples such as plasma or cell culture media.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Acidify the sample (e.g., 1 mL of plasma) to pH 3-4 with 1 M formic acid. Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute this compound and other prostaglandins (B1171923) with 1 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

SPE_Workflow Start Biological Sample Condition Condition C18 SPE Cartridge Start->Condition Load Load Acidified Sample Condition->Load Wash Wash with Water & 15% Methanol Load->Wash Elute Elute with Ethyl Acetate Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute End Analysis by LC-MS/MS Reconstitute->End

Workflow for Solid-Phase Extraction of this compound.

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Precursor > Product 1 (Quantitative), Precursor > Product 2 (Qualitative)
Precursor Ion (m/z) 333.2
Product Ions (m/z) To be determined empirically using a standard
Collision Energy To be optimized for the specific instrument
Protocol 2: GC-MS Analysis of this compound (with Derivatization)

GC-MS analysis of prostaglandins requires derivatization to increase their volatility and thermal stability.

1. Sample Preparation and Derivatization

  • Perform Solid-Phase Extraction as described in Protocol 1 (steps 1-5).

  • Methoximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (2%) and incubate at 60°C for 30 minutes to protect the ketone groups.

  • Esterification: Add 50 µL of N,N-diisopropylethylamine and 50 µL of pentafluorobenzyl (PFB) bromide in acetonitrile. Incubate at room temperature for 30 minutes to form the PFB ester of the carboxylic acid.

  • Silylation: Evaporate the solvent and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers of any remaining hydroxyl groups.

  • Evaporate the reagent and reconstitute the derivatized sample in 100 µL of hexane (B92381) for GC-MS analysis.

2. GC-MS Parameters

ParameterRecommended Setting
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280°C
Oven Program Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range m/z 50-700
Selected Ion Monitoring (SIM) Monitor characteristic fragment ions of the derivatized this compound

Conclusion

The provided protocols and theoretical fragmentation data offer a comprehensive starting point for researchers interested in the analysis of 15-Keto-Prostaglandin A1. It is imperative to obtain an authentic standard of this compound to confirm the proposed fragmentation pattern and to develop a robust quantitative assay. Further research into the specific signaling pathways and biological functions of this compound is warranted to fully understand its role in health and disease.

References

Application Notes and Protocols for Cell-Based Assays to Study 15-Keto-PGA1 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin (B15479496) A1 (PGA1), produced by the enzyme 15-hydroxyprostaglandin dehydrogenase.[1][2] Prostaglandins (B1171923) are lipid compounds with diverse hormone-like effects, acting as key mediators in processes like inflammation.[3] While research on this compound is ongoing, related compounds suggest its potential involvement in critical cellular pathways. For instance, 15-keto-PGE2, another related metabolite, has demonstrated anti-inflammatory properties by covalently modifying and inhibiting NF-κB factors.[4] Furthermore, prostaglandins of the A-type are known to induce the synthesis of heat shock proteins (HSPs), such as Hsp70, which are associated with cellular protection and thermotolerance.[5]

These application notes provide a comprehensive guide to a suite of cell-based assays designed to elucidate the biological effects of this compound. The protocols detailed below will enable researchers to investigate its impact on cell viability, apoptosis, cell cycle progression, and its potential modulation of the NF-κB signaling pathway and heat shock protein response.

General Experimental Workflow

The systematic investigation of this compound's cellular effects can be approached using a standardized workflow. This begins with initial dose-response studies to determine the optimal concentration range, followed by more specific functional assays to dissect the underlying mechanisms of action.

G cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation start Select Cell Line (e.g., RAW 264.7, Jurkat, HeLa) dose Dose-Response Assay (MTT/XTT) Determine IC50 / effective concentration start->dose apoptosis Apoptosis Assay (Annexin V / PI Staining) dose->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) dose->cell_cycle nf_kb NF-κB Activity Assay (Reporter Assay / Western Blot) dose->nf_kb hsp HSP Induction Assay (Western Blot for Hsp70) dose->hsp data Data Analysis & Interpretation apoptosis->data cell_cycle->data nf_kb->data hsp->data

Caption: General workflow for investigating this compound cellular effects.

Data Presentation: Summary of Expected Outcomes

The following table summarizes hypothetical quantitative data from the described assays to provide a framework for data comparison and interpretation.

Assay TypeParameter MeasuredTest Concentration (µM)Vehicle Control (0.1% DMSO)This compound (1 µM)This compound (10 µM)This compound (50 µM)
Cell Viability (MTT) % Viability24 hours100%98.2%85.5%45.1%
Apoptosis (Flow Cytometry) % Apoptotic Cells (Annexin V+)24 hours5.1%6.5%15.3%48.7%
Cell Cycle Analysis % Cells in G2/M Phase24 hours12.5%13.1%28.9%42.3%
NF-κB Activity Relative Luciferase Units6 hours100955228
Hsp70 Induction Relative Protein Expression12 hours1.01.84.55.1

Key Experiments and Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Materials: 96-well plates, MTT reagent (5 mg/mL in PBS), DMSO, this compound stock solution.

  • Procedure:

    • Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC / Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Materials: 6-well plates, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Binding Buffer, Flow Cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at selected concentrations for 24 hours.

    • Harvest cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

G cluster_0 Cell States cluster_1 Staining cluster_2 Flow Cytometry Readout viable Viable Cell (PS Inside) early_apo Early Apoptotic (PS Exposed) viable->early_apo Apoptotic Stimulus q1 Annexin V (-) / PI (-) viable->q1 late_apo Late Apoptotic / Necrotic (PS Exposed, Leaky Membrane) early_apo->late_apo q2 Annexin V (+) / PI (-) early_apo->q2 q3 Annexin V (+) / PI (+) late_apo->q3 p1 p2

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

Cell Cycle Analysis

This assay uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[7]

Protocol:

  • Materials: 6-well plates, 70% ethanol (B145695) (ice-cold), PBS, PI staining solution (containing RNase A).

  • Procedure:

    • Culture and treat cells with this compound as described for the apoptosis assay.

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[7]

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

G cluster_0 DNA Content (Flow Cytometry) G1 G1 S S G1->S DNA Synthesis G2 G2 S->G2 M M G2->M Mitosis M->G1 Cytokinesis g1_peak G0/G1 Peak (2n) s_phase S Phase g2m_peak G2/M Peak (4n)

Caption: The eukaryotic cell cycle and corresponding DNA content analysis.

NF-κB Signaling Pathway Analysis

The effect on the NF-κB pathway can be assessed by measuring the nuclear translocation of the p65 subunit or by using a reporter gene assay.[4][8]

Protocol (Western Blot for p65):

  • Materials: Cell lysis buffer, nuclear/cytoplasmic extraction kit, antibodies against p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

  • Procedure:

    • Treat cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

    • After incubation, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

    • Determine protein concentration for each fraction.

    • Perform SDS-PAGE and Western blotting using primary antibodies against p65, Lamin B1, and GAPDH.

    • Quantify band intensity to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in this compound-treated cells suggests inhibition.

G stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikk IKK Activation stimulus->ikk ikb_complex IκBα-p50-p65 (Inactive Complex) p_ikb IκBα Phosphorylation & Degradation ikb_complex->p_ikb ikk->p_ikb p50_p65 p50-p65 Dimer (Active) p_ikb->p50_p65 nucleus Nucleus p50_p65->nucleus Translocation transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription pga1 This compound (Hypothesized) pga1->p50_p65 Inhibition?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Heat Shock Protein 70 (Hsp70) Induction

Prostaglandins of the A-type can induce Hsp70.[5] This can be measured by Western blot.

Protocol (Western Blot for Hsp70):

  • Materials: Cell lysis buffer, antibodies against Hsp70 and a loading control (e.g., β-actin or GAPDH).

  • Procedure:

    • Treat cells with this compound at various concentrations for a set time (e.g., 6, 12, or 24 hours). Include a positive control if available (e.g., heat shock at 42°C for 1 hour).

    • Harvest cells and prepare total cell lysates.

    • Determine protein concentration.

    • Perform SDS-PAGE and Western blotting using primary antibodies for Hsp70 and the loading control.

    • Quantify the Hsp70 band intensity relative to the loading control to determine the fold-induction.

References

Application Notes and Protocols for 15-Keto-PGA1 Quantification in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) A1 (PGA1) is a member of the eicosanoid family of lipids that are involved in various physiological and pathological processes. The quantification of its metabolites provides valuable insights into these pathways. 15-Keto-prostaglandin A1 (15-Keto-PGA1) is a significant metabolite of PGA1, and its concentration in urine can serve as a biomarker for various biological activities. Accurate and reproducible quantification of this compound in a complex matrix like urine requires robust sample preparation to remove interfering substances and concentrate the analyte of interest.

This document provides detailed application notes and protocols for the sample preparation of this compound from human urine for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided protocols are based on established methods for the extraction and analysis of prostaglandins (B1171923) and related compounds from biological matrices. It is recommended that users validate the method in their own laboratory to ensure it meets the specific requirements of their application.

Signaling Pathway: Metabolism of Prostaglandin A1

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Prostaglandin A1 is metabolized in various organs, including the liver and kidneys.[1] One of the key metabolic steps is the oxidation of the 15-hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase, leading to the formation of this compound.

Prostaglandin A1 Metabolism Metabolic Pathway of Prostaglandin A1 Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway PGA1 Prostaglandin A1 (PGA1) COX_Pathway->PGA1 15-hydroxyprostaglandin_dehydrogenase 15-hydroxyprostaglandin dehydrogenase PGA1->15-hydroxyprostaglandin_dehydrogenase This compound This compound 15-hydroxyprostaglandin_dehydrogenase->this compound Further_Metabolites Further Metabolites This compound->Further_Metabolites

Caption: Metabolism of Prostaglandin A1 to this compound.

Experimental Protocols

Urine Sample Collection and Storage

Proper sample handling is critical for the stability of prostaglandins.

  • Collection: Collect mid-stream urine in a sterile container.

  • Storage: Immediately after collection, add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 0.005% (w/v) to prevent auto-oxidation. Aliquot samples into polypropylene (B1209903) tubes and store at -80°C until analysis. Minimize freeze-thaw cycles.

Solid-Phase Extraction (SPE) Protocol

This protocol is designed for the extraction and purification of this compound from urine using a C18 reversed-phase SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Urine samples

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Methanol (B129727) (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • Hexane (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen urine samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any sediment.

    • Transfer 5 mL of the supernatant to a clean glass tube.

    • Spike the sample with an appropriate amount of internal standard solution.

  • Sample Acidification:

    • Acidify the urine sample to a pH of approximately 3.5 by adding 100 µL of 10% formic acid. Vortex to mix. Acidification is crucial for the efficient retention of prostaglandins on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.

    • Follow with a wash of 5 mL of 15% methanol in water to remove less hydrophobic interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with 5 mL of ethyl acetate. Collect the eluate in a clean glass tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial.

Experimental Workflow Diagram

SPE Workflow for this compound Solid-Phase Extraction Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_final_steps Final Processing Urine_Sample 1. Urine Sample (5 mL) Spike_IS 2. Spike with Internal Standard Urine_Sample->Spike_IS Acidify 3. Acidify to pH 3.5 Spike_IS->Acidify Load 5. Load Sample Acidify->Load Condition 4. Condition Cartridge (Methanol, Water) Condition->Load Wash1 6. Wash with Water Load->Wash1 Wash2 7. Wash with 15% Methanol Wash1->Wash2 Elute 8. Elute with Ethyl Acetate Wash2->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis 11. LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Step-by-step workflow for the solid-phase extraction of this compound.

Data Presentation

The following tables summarize the expected quantitative performance of the method for the analysis of this compound in urine. This data is representative of typical performance for prostaglandin analysis using SPE and LC-MS/MS and should be confirmed during in-house method validation.

Table 1: Recovery and Precision

AnalyteSpiked Concentration (ng/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
This compound192.55.88.2
1095.14.56.9
10098.33.15.5

Table 2: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.5 - 250> 0.9950.150.5

Proposed LC-MS/MS Method

Liquid Chromatography (LC)

ParameterSetting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS)

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ion (m/z) To be determined for this compound
Collision Energy To be optimized
Internal Standard Deuterated this compound with corresponding MRM transitions

Note on MS/MS Parameters: The exact MRM transitions and collision energies for this compound and its deuterated internal standard must be determined by infusing the pure compounds into the mass spectrometer.

Conclusion

The protocol described provides a robust and reliable method for the extraction and subsequent quantification of this compound in human urine. The use of solid-phase extraction effectively removes interferences and concentrates the analyte, leading to high sensitivity and accuracy when coupled with LC-MS/MS. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and clinical research, enabling the accurate measurement of this important prostaglandin metabolite. As with any analytical method, proper validation is essential to ensure data quality and reliability.

References

Application Notes and Protocols for 15-Keto-Prostaglandin A1 in Vasoconstriction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin (B15479496) A1 (PGA1) and has been identified as a significant vasoconstrictive agent.[1][2] Its precursor, PGA1, is also a potent vasoconstrictor, in some cases more so than angiotensin II and prostaglandin F2α.[2] Understanding the mechanisms and effects of this compound on vascular smooth muscle is crucial for research into cardiovascular physiology and the development of novel therapeutics targeting vascular tone. These application notes provide detailed protocols for utilizing this compound in common vasoconstriction research models.

Data Presentation

The following table summarizes the known quantitative data on the vasoconstrictor effects of this compound. Due to limited direct dose-response studies on this compound, data for its precursor, PGA1, and other relevant prostaglandins (B1171923) are included for comparative purposes.

CompoundModel SystemParameterValueReference
This compound Rabbit Lung (in situ)Concentration for vasoconstriction comparable to Angiotensin II6 µM[3][4]
PGE2 Rat Tail ArteryEC50 for contraction9.6 µM[5]
8-iso PGE2 Human Bronchial Artery-log EC50 for contraction6.8[6]
8-iso PGF2α Human Bronchial Artery-log EC50 for contraction6.5[6]

Note: EC50 is the concentration of a drug that gives half-maximal response. A lower EC50 value indicates a higher potency.

Putative Signaling Pathway for this compound-Induced Vasoconstriction

While the direct receptor for this compound in vasoconstriction has not been definitively identified, other vasoconstrictor prostaglandins primarily act through the Thromboxane-Prostanoid (TP) and E-Prostanoid 3 (EP3) receptors, which are G-protein coupled receptors (GPCRs). The proposed signaling cascade leading to vasoconstriction is as follows:

  • Receptor Binding: this compound binds to and activates TP and/or EP3 receptors on the surface of vascular smooth muscle cells (VSMCs).

  • G-Protein Activation: This binding activates heterotrimeric G-proteins, specifically Gαq/11 and/or Gα12/13.

  • Downstream Effectors:

    • Gαq/11 Pathway: Activated Gαq/11 stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

    • Gα12/13 Pathway: Activated Gα12/13 activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK).

  • Muscle Contraction:

    • The increased intracellular Ca2+ binds to calmodulin, which then activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the myosin light chain (MLC), leading to actin-myosin cross-bridge cycling and muscle contraction.

    • Activated ROCK inhibits Myosin Light Chain Phosphatase (MLCP), preventing the dephosphorylation of MLC. This "calcium sensitization" maintains the contractile state even as Ca2+ levels begin to decrease.

    • PKC can also contribute to the contractile response through various mechanisms, including the phosphorylation of contractile proteins.

15_Keto_PGA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 15_Keto_PGA1 This compound Receptor TP / EP3 Receptor (GPCR) 15_Keto_PGA1->Receptor G_Protein Gq/11 G12/13 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Gq/11 RhoA RhoA G_Protein->RhoA G12/13 PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ SR->Ca2 releases Ca2->PKC activates MLCK Myosin Light Chain Kinase (MLCK) Ca2->MLCK activates via Calmodulin ROCK Rho Kinase (ROCK) RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Vasoconstriction pMLC->Contraction MLCP->pMLC dephosphorylates

Caption: Putative signaling pathway for this compound-induced vasoconstriction.

Experimental Protocols

Ex Vivo Vasoconstriction Studies using Wire Myography

This protocol details the assessment of this compound's contractile effect on isolated arterial rings.

Experimental Workflow:

Wire_Myography_Workflow Isolation Isolate Artery (e.g., Aorta, Mesenteric) Cleaning Clean and cut into 2-3 mm rings Isolation->Cleaning Mounting Mount rings in myograph chamber Cleaning->Mounting Equilibration Equilibrate in Krebs buffer (37°C, 95% O2/5% CO2) Mounting->Equilibration Viability Assess viability with high K+ solution (e.g., 60 mM KCl) Equilibration->Viability Washout Washout and return to baseline tension Viability->Washout Dose_Response Cumulative addition of This compound (e.g., 1 nM to 30 µM) Washout->Dose_Response Recording Record isometric tension Dose_Response->Recording Analysis Analyze dose-response curve (EC50, Emax) Recording->Analysis

Caption: Workflow for ex vivo vasoconstriction studies using wire myography.

Methodology:

  • Tissue Preparation:

    • Euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the artery into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Mount the arterial rings on two stainless steel wires in a wire myograph chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5 g for rat aorta).

  • Viability Check:

    • After equilibration, contract the rings with a high potassium solution (e.g., 60 mM KCl) to assess their viability.

    • Wash the rings with fresh Krebs-Henseleit buffer and allow them to return to baseline tension.

  • Dose-Response Curve Generation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions.

    • Add this compound to the organ bath in a cumulative manner, allowing the contractile response to stabilize at each concentration before adding the next. A suggested concentration range is 1 nM to 30 µM.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by the high potassium solution.

    • Plot the concentration-response curve and calculate the EC50 and maximal effect (Emax) using appropriate software (e.g., GraphPad Prism).

In Vivo Blood Pressure Measurement

This protocol outlines the procedure for assessing the effect of this compound on systemic blood pressure.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

    • Surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

    • Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure and heart rate.

    • Allow the animal to stabilize after surgery.

  • Drug Administration:

    • Dissolve this compound in a vehicle suitable for intravenous injection (e.g., saline with a small amount of ethanol).

    • Administer increasing doses of this compound via the venous catheter. A suggested dose range to explore is 0.1 to 10 µg/kg.

    • Administer a vehicle control to account for any effects of the solvent.

  • Data Acquisition and Analysis:

    • Record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate continuously.

    • Analyze the change in these parameters from baseline following each dose of this compound.

    • Plot the dose-response relationship for the change in MAP.

In Vitro Intracellular Calcium Imaging in Vascular Smooth Muscle Cells (VSMCs)

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in cultured VSMCs in response to this compound.

Experimental Workflow:

Calcium_Imaging_Workflow Cell_Culture Culture VSMCs on glass coverslips Dye_Loading Load cells with a calcium indicator dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Imaging_Setup Place coverslip in imaging chamber on a fluorescence microscope Wash->Imaging_Setup Baseline Record baseline fluorescence Imaging_Setup->Baseline Stimulation Perfuse with this compound Baseline->Stimulation Image_Acquisition Acquire fluorescence images over time Stimulation->Image_Acquisition Analysis Calculate fluorescence ratio and determine change in [Ca2+]i Image_Acquisition->Analysis

References

Experimental Blueprint for Interrogating the 15-Keto-PGA1 Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Investigating the Cellular and Molecular Mechanisms of 15-Keto-Prostaglandin A1.

This document provides a comprehensive set of application notes and detailed experimental protocols designed to facilitate the study of the signaling pathways activated by 15-Keto-Prostaglandin A1 (15-Keto-PGA1). The protocols outlined herein are based on established methodologies and provide a robust framework for researchers investigating the therapeutic potential of this and related compounds.

Introduction

15-Keto-Prostaglandin A1 (this compound) is a metabolite of Prostaglandin (B15479496) A1 (PGA1). While research specifically on this compound is emerging, studies on structurally similar compounds, such as 15-Keto-Prostaglandin E2 (15-Keto-PGE2), have revealed a potent anti-proliferative and anti-inflammatory signaling cascade. It is hypothesized that this compound may exert its biological effects through a similar mechanism, primarily by acting as a ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ is known to initiate a signaling cascade that can lead to cell cycle arrest and apoptosis in cancer cells, making this pathway a promising target for drug development.

The proposed signaling pathway, which forms the basis of the experimental protocols in this guide, suggests that this compound binds to and activates PPAR-γ. This activation leads to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21. Subsequently, p21 inhibits the activity of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, ultimately leading to G1 cell cycle arrest.

Data Presentation

The following tables summarize quantitative data obtained from studies on the closely related compound, 15-Keto-PGE2, which is used here as a proxy for this compound due to the limited availability of direct quantitative data for the latter. These values provide a benchmark for expected results when performing the described experiments with this compound.

Table 1: Ligand Activation of PPAR-γ

CompoundEC50 for PPAR-γ Activation (in HEK293 cells)
15-Keto-PGE20.137 µM (for EP2 receptor-mediated cAMP formation)[1]
Rosiglitazone (Control)~0.01 µM

Note: The EC50 value for 15-Keto-PGE2 is for EP2 receptor-mediated cAMP formation, which can be an indirect measure of PPAR-γ pathway activation in some contexts. Direct PPAR-γ activation assays are recommended.

Table 2: Upregulation of p21 Gene Expression

TreatmentCell LineFold Change in p21 mRNA Expression
15-Keto-PGE2 (20 µM)MCF10A-rasData not available; significant increase observed[2]
ControlMCF10A-ras1.0

Table 3: Inhibition of CDK2 Activity

TreatmentCell LinePercentage Inhibition of CDK2 Activity
p21 (recombinant)H9 cell extractConcentration-dependent inhibition
ControlH9 cell extract0%

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed signaling cascade and the experimental approaches to study it, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 15_Keto_PGA1_ext This compound 15_Keto_PGA1_int This compound 15_Keto_PGA1_ext->15_Keto_PGA1_int Cellular Uptake PPARg_active PPAR-γ (active) 15_Keto_PGA1_int->PPARg_active Binds and Activates PPARg_inactive PPAR-γ (inactive) PPARg_inactive->PPARg_active PPARg_active_nuc PPAR-γ (active) PPARg_active->PPARg_active_nuc Nuclear Translocation p21_mRNA p21 mRNA p21_protein p21 Protein p21_mRNA->p21_protein Translation CDK2_CyclinE_inhibited CDK2/Cyclin E (inhibited) p21_protein->CDK2_CyclinE_inhibited Inhibits CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->CDK2_CyclinE_inhibited Cell_Cycle_Arrest Cell_Cycle_Arrest CDK2_CyclinE_inhibited->Cell_Cycle_Arrest Leads to p21_gene p21 Gene PPARg_active_nuc->p21_gene Binds to PPRE p21_transcription Transcription p21_gene->p21_transcription p21_transcription->p21_mRNA G Cell_Culture 1. Cell Culture & Treatment (e.g., Cancer Cell Line) PPARg_Assay 2. PPAR-γ Reporter Assay (Luciferase or β-lactamase) Cell_Culture->PPARg_Assay qPCR 3. Quantitative PCR (p21 mRNA levels) Cell_Culture->qPCR Western_Blot 4. Western Blot (p21 and p-CDK2 protein levels) Cell_Culture->Western_Blot Co_IP 5. Co-Immunoprecipitation (PPAR-γ and co-activators) Cell_Culture->Co_IP Cell_Cycle_Analysis 6. Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis

References

Application Notes and Protocols for High-Purity 15-Keto-Prostaglandin A1 (15-Keto-PGA1) in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of high-purity 15-Keto-Prostaglandin A1 (15-Keto-PGA1) in various research applications. This document includes key chemical and physical properties, supplier information, quantitative data on its biological activity, and detailed experimental protocols.

Introduction to this compound

15-Keto-Prostaglandin A1 (this compound) is a metabolite of Prostaglandin A1 (PGA1), formed through the action of 15-hydroxyprostaglandin dehydrogenase.[1][2] It is recognized for its potent vasoconstrictive properties.[1][2] Understanding its biological activity and the signaling pathways it modulates is crucial for research in areas such as vascular physiology and pharmacology. This document serves as a comprehensive guide for researchers purchasing and utilizing high-purity this compound.

Product Information and Data Presentation

Chemical and Physical Properties
PropertyValue
Formal Name 9,15-dioxo-prosta-10,13E-dien-1-oic acid
CAS Number 61600-67-7
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.5 g/mol
Purity ≥95% (as offered by major suppliers)
Formulation Typically supplied as a solution in methyl acetate (B1210297)
Storage -20°C
Supplier Information

High-purity this compound for research purposes can be procured from various reputable suppliers, including:

  • Cayman Chemical

  • Amsbio

  • InvivoChem

It is imperative to obtain a batch-specific certificate of analysis from the supplier to ensure purity and concentration.

Quantitative Data Summary

The primary reported biological activity of this compound is its ability to induce vasoconstriction. While comprehensive dose-response data is limited in publicly available literature, a key finding provides a valuable reference point for experimental design.

ParameterValueSpecies/TissueReference
Effective Concentration for Vasoconstriction 6 µMRabbit Lung[1][2]

Note: This concentration was shown to induce vasoconstriction comparable to that of angiotensin II. Researchers are encouraged to perform a full dose-response analysis to determine the EC₅₀ in their specific experimental model.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • High-purity this compound in methyl acetate

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Physiological saline solution (e.g., Krebs-Henseleit solution), pre-warmed to 37°C

Procedure:

  • Evaporation of Shipping Solvent: Under a gentle stream of nitrogen gas, evaporate the methyl acetate solvent from the vial containing this compound.

  • Preparation of Stock Solution (10 mM):

    • To the dried compound, add the appropriate volume of anhydrous DMSO or ethanol to achieve a 10 mM stock solution. For example, to 1 mg of this compound (MW: 334.5 g/mol ), add 299 µL of solvent.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

    • Store at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate pre-warmed physiological saline solution to achieve the desired final concentrations for your experiment (e.g., ranging from nanomolar to micromolar concentrations). It is advisable to prepare an intermediate dilution first to ensure accuracy.

Protocol for In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

This protocol is adapted from standard methodologies for assessing vascular reactivity.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat, rabbit)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM D-glucose)

  • Phenylephrine or KCl for inducing pre-contraction

  • Organ bath system with force-displacement transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Working solutions of this compound

Experimental Workflow:

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Isolation Isolate Thoracic Aorta Ring_Preparation Cut into 2-3 mm Rings Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Viability_Test Test Viability (e.g., KCl) Equilibration->Viability_Test Washout Washout Viability_Test->Washout Dose_Response Cumulative Addition of this compound Washout->Dose_Response Data_Recording Record Isometric Tension Dose_Response->Data_Recording Curve_Generation Generate Dose-Response Curve Data_Recording->Curve_Generation EC50_Calculation Calculate EC50 Curve_Generation->EC50_Calculation G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA1 This compound GPCR GPCR (e.g., TP/FP Receptor) PGA1->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates RhoA RhoA GPCR->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release MLC Myosin Light Chain (MLC) Ca_release->MLC Activates MLCK Contraction Vasoconstriction PKC->Contraction Contributes to ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLCP->MLC Dephosphorylates MLC_P Phosphorylated MLC MLC->MLC_P MLC_P->Contraction

References

Application Notes and Protocols for 15-Keto-Prostaglandin A1 Receptor Binding Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-keto-Prostaglandin A1 (15-keto-PGA1) is a metabolite of Prostaglandin (B15479496) A1 (PGA1), produced by the action of 15-hydroxyprostaglandin dehydrogenase. While historically considered an inactive metabolite, emerging research on related 15-keto prostaglandins (B1171923), such as 15-keto-PGE2, suggests that these molecules can retain biological activity, sometimes acting as partial or biased agonists at prostanoid receptors.[1][2] Prostaglandin receptors are predominantly G-protein coupled receptors (GPCRs), a major class of drug targets.[3] The development of a robust receptor binding assay for this compound is a critical first step in identifying its molecular target(s) and elucidating its pharmacological profile.

This document provides detailed protocols for two common and powerful assay formats for characterizing ligand-receptor interactions: a radioligand binding assay and a fluorescence polarization assay. These methodologies can be adapted to screen for and characterize the receptor for this compound.

Part 1: Radioligand Binding Assay

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and specificity.[4] These assays typically involve incubating a radiolabeled ligand with a source of the receptor (e.g., cell membranes) and then separating the bound from the unbound ligand to measure the amount of specific binding.

Experimental Protocols

1. Membrane Preparation from Cells Expressing the Target Receptor

  • Objective: To prepare a crude membrane fraction containing the receptor of interest.

  • Materials:

    • Cultured cells expressing the putative this compound receptor.

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors.

    • Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose.

    • BCA Protein Assay Kit.

  • Procedure:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Centrifuge at 1,000 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation.

    • Resuspend the final pellet in Sucrose Buffer, determine the protein concentration using a BCA assay, and store in aliquots at -80°C.

2. Saturation Binding Assay

  • Objective: To determine the equilibrium dissociation constant (Kd) of the radiolabeled this compound and the maximum number of binding sites (Bmax).[4]

  • Materials:

    • Radiolabeled this compound (e.g., [³H]-15-keto-PGA1).

    • Unlabeled this compound.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Prepared cell membranes.

    • 96-well microplate.

    • Glass fiber filters.

    • Filtration manifold.

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).

    • For total binding, add increasing concentrations of radiolabeled this compound (e.g., 0.1-50 nM) to the wells.

    • For NSB, add the same concentrations of radiolabeled this compound along with a high concentration of unlabeled this compound (e.g., 10 µM).

    • Add the diluted cell membranes (e.g., 10-50 µg protein per well) to each well.

    • The final assay volume should be consistent (e.g., 200 µL).

    • Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a vacuum manifold.

    • Wash the filters multiple times with ice-cold Wash Buffer (Assay Buffer without BSA) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

3. Competition Binding Assay

  • Objective: To determine the affinity (Ki) of unlabeled test compounds (including this compound itself if using a different radioligand) by measuring their ability to displace a known radiolabeled ligand.[4]

  • Procedure:

    • Set up triplicate wells for total binding, NSB, and competition.

    • For all wells except blanks, add a fixed concentration of the radiolabeled ligand (typically at its Kd value).

    • For NSB wells, add a high concentration of a suitable unlabeled ligand.

    • For competition wells, add increasing concentrations of the unlabeled test compound.

    • Add the diluted cell membranes to each well.

    • Incubate, filter, and count radioactivity as described in the saturation binding protocol.

Data Presentation

The quantitative data from the radioligand binding assays should be summarized as follows:

Assay TypeParameterDescription
Saturation Binding KdEquilibrium dissociation constant; a measure of radioligand affinity.
BmaxMaximum number of binding sites; indicates receptor density.
Competition Binding IC50Concentration of competitor that inhibits 50% of specific radioligand binding.
KiInhibitory constant; a measure of the competitor's binding affinity.

Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Workflow prep Membrane Preparation saturation Saturation Binding Assay prep->saturation Membrane Stock competition Competition Binding Assay prep->competition Membrane Stock filtration Filtration & Washing saturation->filtration competition->filtration counting Radioactivity Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis

Caption: Workflow for Radioligand Binding Assays.

Part 2: Fluorescence Polarization (FP) Assay

Fluorescence polarization is a homogeneous assay technique well-suited for high-throughput screening (HTS). It measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger molecule, such as a receptor.

Experimental Protocols

1. Development of a Fluorescent Tracer

  • A fluorescent tracer of this compound needs to be synthesized. This typically involves conjugating a fluorophore (e.g., fluorescein) to the this compound molecule without significantly compromising its binding affinity.

2. FP Binding Assay

  • Objective: To measure the binding of the fluorescent tracer to the receptor and its displacement by unlabeled compounds.

  • Materials:

    • Fluorescently labeled this compound (tracer).

    • Purified or membrane-bound receptor.

    • Unlabeled test compounds.

    • Assay Buffer (optimized for FP, low background fluorescence).

    • Black, low-binding 384-well microplate.

    • Plate reader with FP capabilities.

  • Procedure:

    • Determine the optimal concentration of the tracer that gives a stable and robust fluorescence signal.

    • In a 384-well plate, add a fixed concentration of the tracer to all wells.

    • Add increasing concentrations of the purified receptor to determine the concentration that results in a significant change in polarization (the "assay window").

    • For the competition assay, add a fixed concentration of both the tracer and the receptor to the wells.

    • Add serial dilutions of the unlabeled test compound (e.g., this compound).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 2 hours).

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.

Data Presentation
Assay TypeParameterDescription
FP Competition IC50Concentration of competitor that causes a 50% decrease in the FP signal.
Z'-factorA statistical measure of the quality and robustness of the assay.
ΔmPThe difference in mP between the bound and free tracer (the assay window).

Experimental Workflow Diagram

FP_Assay_Workflow tracer_dev Tracer Development assay_setup Assay Setup (Tracer, Receptor, Compound) tracer_dev->assay_setup incubation Incubation to Equilibrium assay_setup->incubation fp_read Measure Fluorescence Polarization incubation->fp_read data_analysis Data Analysis (IC50, Z') fp_read->data_analysis

Caption: Workflow for Fluorescence Polarization Binding Assay.

Part 3: Potential Signaling Pathway

While the specific receptor for this compound is not yet fully characterized, prostaglandins typically signal through GPCRs. The following diagram illustrates a generalized signaling pathway for a prostaglandin receptor coupled to Gαs, which leads to the production of cyclic AMP (cAMP), a common second messenger for prostanoid receptors like the EP2 and EP4 subtypes.[1]

GPCR_Signaling_Pathway ligand This compound receptor Prostaglandin Receptor (GPCR) ligand->receptor Binds g_protein Gαsβγ receptor->g_protein Activates g_alpha Gαs-GTP g_protein->g_alpha GDP/GTP Exchange ac Adenylyl Cyclase g_alpha->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: Generalized Gαs-Coupled GPCR Signaling Pathway.

Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive framework for developing a robust binding assay for this compound. By employing techniques such as radioligand binding and fluorescence polarization, researchers can successfully identify and characterize the receptor(s) for this prostaglandin metabolite, determine its binding affinity, and screen for potential modulators. This will be instrumental in understanding the potential physiological and pathological roles of this compound and in the broader field of prostanoid-targeted drug discovery.

References

Application of 15-Keto-Prostaglandin A1 in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin A1 (15-Keto-PGA1) is a metabolite of Prostaglandin A1 (PGA1), formed through the enzymatic action of 15-hydroxyprostaglandin dehydrogenase.[1][2][3] As a member of the eicosanoid family, it is implicated in various physiological processes. Notably, this compound has been observed to induce vasoconstriction at micromolar concentrations, comparable to the effect of angiotensin II.[1][2][3] The study of this compound within the broader context of lipidomics is crucial for understanding its role in both health and disease, and for the development of novel therapeutic agents.

These application notes provide detailed protocols for the extraction, quantification, and analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for lipid analysis. Additionally, a putative signaling pathway for this compound-induced vasoconstriction is presented to guide further research into its mechanism of action.

Data Presentation: Quantitative Analysis of this compound

Quantitative data for this compound analysis is essential for understanding its physiological and pathological concentrations. The following tables outline the key parameters for its quantification using LC-MS/MS.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₄[1]
Molecular Weight334.5 g/mol [1]
CAS Number61600-67-7[1]

Table 2: Proposed LC-MS/MS Parameters for this compound Quantification

ParameterProposed ValueRationale/Notes
Ionization ModeElectrospray Ionization (ESI), NegativeProstaglandins (B1171923) readily form [M-H]⁻ ions.
Precursor Ion (Q1)m/z 333.5Based on the deprotonated molecule [M-H]⁻.
Product Ion 1 (Q3)m/z 315.5Putative; corresponds to the loss of water ([M-H-H₂O]⁻).
Product Ion 2 (Q3)m/z 289.5Putative; corresponds to the loss of a carboxyl group ([M-H-CO₂]⁻).
Collision EnergyTo be optimizedTypically ranges from 15-30 eV for similar prostaglandins.
Internal StandardProstaglandin A2-d4 (PGA2-d4)Structurally similar deuterated standard for accurate quantification.

Note: The proposed MRM transitions are putative and require experimental verification for optimal sensitivity and specificity.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (Plasma/Serum)

This protocol describes a solid-phase extraction (SPE) method suitable for isolating this compound and other prostanoids from a plasma or serum matrix.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Hexane (B92381) (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Formic Acid

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw plasma or serum samples on ice. To 1 mL of sample, add an appropriate amount of an internal standard (e.g., PGA2-d4).

  • Acidification: Acidify the sample to a pH of approximately 3.5 with formic acid. This step is crucial for the efficient retention of prostaglandins on the C18 sorbent.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities, followed by 5 mL of hexane to remove non-polar, neutral lipids.

  • Elution: Elute the this compound and other prostanoids from the cartridge with 5 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an ESI source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

cluster_0 Metabolic Pathway of this compound Formation Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGA_Synthase PGA Synthase PGH2->PGA_Synthase PGA1 Prostaglandin A1 (PGA1) PGA_Synthase->PGA1 15_PGDH 15-hydroxyprostaglandin dehydrogenase (15-PGDH) PGA1->15_PGDH 15_Keto_PGA1 This compound 15_PGDH->15_Keto_PGA1

Caption: Metabolic pathway illustrating the synthesis of this compound from arachidonic acid.

cluster_1 Experimental Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Solid-Phase Extraction (SPE) Sample->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A streamlined experimental workflow for the lipidomic analysis of this compound.

cluster_2 Putative Signaling Pathway for this compound-Induced Vasoconstriction 15_Keto_PGA1 This compound GPCR G-Protein Coupled Receptor (e.g., Thromboxane Receptor) 15_Keto_PGA1->GPCR G_Protein Gq/11 GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction

Caption: A putative signaling cascade for this compound leading to vasoconstriction.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 15-Keto-PGA1 from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 15-Keto-PGA1 from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of this analytical challenge.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the quantification of this compound from plasma?

The quantification of this compound and related keto-prostaglandins from a complex matrix like plasma presents several analytical challenges. The main difficulties include the inherent chemical instability of the molecule, the low endogenous concentrations, and the presence of interfering substances in plasma.[1][2][3] 15-keto-PGE2, a related and more extensively studied compound, is known to be unstable and can degrade, particularly at high or low pH and in the presence of albumin.[1][2] This degradation can lead to the formation of less stable compounds, complicating accurate measurement.

Q2: Why is derivatization often recommended for the analysis of keto-prostaglandins?

Derivatization is a chemical modification process used to enhance the analytical properties of a target molecule. For keto-prostaglandins, derivatization is often employed to:

  • Improve Stability: Techniques like methyl oximation can stabilize the keto groups, preventing degradation during sample processing and analysis.[4]

  • Increase Volatility: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to make the non-volatile prostaglandins (B1171923) amenable to gas-phase analysis.[5][6][7]

  • Enhance Detection: Derivatization can introduce chemical moieties that improve the ionization efficiency in mass spectrometry or the signal response in other detection methods.

Q3: Which analytical method is most suitable for this compound quantification: LC-MS/MS, GC-MS, or ELISA?

The choice of analytical method depends on the specific requirements of your study, such as the need for high sensitivity, specificity, and sample throughput.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is often considered the gold standard due to its high sensitivity and specificity, allowing for the simultaneous analysis of multiple eicosanoids.[8][9]

  • GC-MS (Gas Chromatography-Mass Spectrometry) offers high specificity but requires more complex sample preparation, including derivatization to ensure the analyte is volatile.[8][10]

  • ELISA (Enzyme-Linked Immunosorbent Assay) provides high sample throughput and can be very sensitive. However, its specificity can be lower compared to mass spectrometry-based methods due to potential cross-reactivity of antibodies with structurally similar molecules.[8]

Troubleshooting Guides

Problem 1: Poor Analyte Recovery
Possible Cause Troubleshooting Recommendation
Inefficient Extraction Optimize your extraction protocol. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used. For LLE, ensure the solvent polarity and pH of the aqueous phase are optimal for partitioning your analyte into the organic phase. For SPE, ensure the sorbent chemistry is appropriate and that the conditioning, loading, washing, and elution steps are properly validated.[11][12][13]
Analyte Instability This compound may be degrading during sample handling and extraction. It is crucial to keep samples on ice and process them promptly.[14][15] The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help prevent oxidative degradation. Consider immediate derivatization after extraction to stabilize the molecule.[4]
Suboptimal Reconstitution Solvent The solvent used to reconstitute the dried extract for LC-MS/MS analysis should be compatible with the initial mobile phase to ensure good peak shape. A mismatch can lead to peak distortion and apparent low recovery.[12]
Problem 2: High Variability in Results
Possible Cause Troubleshooting Recommendation
Inconsistent Sample Handling Ensure all samples are treated identically from collection to analysis. Variations in storage time and temperature before processing can lead to inconsistent degradation.[14][15] Immediate centrifugation of blood samples to separate plasma is recommended.
Matrix Effects in LC-MS/MS The complex plasma matrix can suppress or enhance the ionization of the analyte, leading to variability.[3] Use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly recommended to correct for matrix effects. Diluting the sample may also mitigate these effects.
pH-Dependent Degradation The stability of keto-prostaglandins is pH-dependent.[1][2] Maintain a consistent and appropriate pH throughout the sample preparation process to minimize variable degradation across samples.
Problem 3: Poor Chromatographic Peak Shape in LC-MS/MS
Possible Cause Troubleshooting Recommendation
Suboptimal Mobile Phase The composition of the mobile phase is critical for good chromatography. A common mobile phase for prostaglandin (B15479496) analysis is a gradient of acetonitrile (B52724) and water, both containing a small amount of an acid modifier like 0.1% formic acid to improve peak shape and ionization efficiency.[8][12]
Injection Solvent Mismatch Injecting the sample in a solvent that is significantly stronger (more organic) than the initial mobile phase can cause peak fronting or splitting. Reconstitute the sample in a solvent that is as close as possible in composition to the initial mobile phase.[12]
Column Overload Injecting too much sample or a sample with a high concentration of interfering substances can lead to broad or asymmetric peaks. Try diluting the sample or improving the sample cleanup process.

Experimental Protocols

General Workflow for LC-MS/MS Quantification

This protocol provides a general guideline and may require optimization for specific instruments and sample types.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an appropriate internal standard.

    • Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., 0.1% formic acid).[8]

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.[8]

    • Load the acidified sample onto the conditioned SPE cartridge.[8]

    • Wash the cartridge with a weak solvent (e.g., water and then hexane) to remove impurities.[8]

    • Elute the analyte with a suitable organic solvent such as ethyl acetate (B1210297) or methanol.[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[12]

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically used.[8]

    • Mobile Phase: A gradient elution with water and acetonitrile/methanol, both containing 0.1% formic acid, is common.[8]

    • Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Data Presentation

Table 1: Comparison of Analytical Methods for Keto-Prostaglandin Analysis

FeatureLC-MS/MSGC-MSELISA
Sensitivity High (pg/mL to ng/mL)[8]Moderate to High (ng range)[8]High (pg/mL range)[8]
Specificity Very High[8]High[8]Moderate to High[8]
Sample Throughput Moderate[8]Low to Moderate[8]High[8]
Sample Prep Complexity Moderate[8]High (derivatization required)[8]Low to Moderate
Cost per Sample HighModerateLow

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify (pH 3.5) add_is->acidify spe Solid-Phase Extraction (C18) acidify->spe elute Elute Analyte spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic cluster_extraction Extraction Issues cluster_stability Analyte Stability cluster_reconstitution Reconstitution start Poor Analyte Recovery check_spe Optimize SPE/LLE Protocol start->check_spe check_ph Verify pH start->check_ph check_temp Keep Samples Cold start->check_temp check_solvent Match Reconstitution Solvent to Mobile Phase start->check_solvent add_antioxidant Add Antioxidant (BHT) check_temp->add_antioxidant deriv Consider Derivatization add_antioxidant->deriv

Caption: Troubleshooting logic for poor analyte recovery.

References

Technical Support Center: Minimizing Degradation of 15-Keto-PGA1 During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 15-Keto-Prostaglandin A1 (15-Keto-PGA1) during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound, providing potential causes and solutions to ensure the integrity of your samples.

Problem Potential Cause Recommended Solution
Low or No Analyte Detected Degradation during sample collection and storage: Prostaglandins (B1171923) are susceptible to enzymatic degradation and chemical instability.[1]Immediately after collection, add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933), to a final concentration of 10-15 µM to prevent enzymatic activity.[2][3][4] Store samples at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[1][3][5]
Inefficient extraction: The protocol may not be optimized for this compound in your specific sample matrix.For solid-phase extraction (SPE), ensure the sample is acidified to approximately pH 3.5 before loading onto a conditioned C18 column.[1][2][5][6] For liquid-liquid extraction (LLE), ensure proper solvent selection and thorough mixing to facilitate phase separation.[2][7][8]
pH-related degradation: this compound, like other prostaglandins, is sensitive to pH. Extreme pH conditions can lead to rapid degradation.[1][5]Maintain a pH of approximately 3.5 during extraction.[1][2][5][6] Use appropriate buffers and minimize the time samples are exposed to harsh pH conditions.[1]
High Variability Between Replicates Inconsistent sample handling: Minor differences in processing time, temperature, or vortexing can introduce variability.Standardize every step of your protocol. Keep samples on ice throughout the procedure and use pre-chilled solvents when possible.[5][9] Ensure consistent mixing times and speeds.
Matrix effects: Components in the biological sample can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.Incorporate a deuterated internal standard at the beginning of your sample preparation to normalize for variability in extraction and matrix effects.[6] Optimize the washing steps in your SPE protocol to remove interfering substances.[10]
Presence of Unexpected Peaks in Chromatogram Formation of degradation products: The inherent instability of prostaglandins can lead to the formation of isomers or other degradation products.Review and optimize pH and temperature control throughout your sample preparation. This compound may be a degradation product of other prostaglandins, so ensure the stability of the primary analyte of interest.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

Prostaglandins like this compound are unstable and susceptible to degradation through several mechanisms:

  • Enzymatic Degradation: In biological samples, the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) can metabolize prostaglandins.[11][12][13] It is crucial to inhibit enzymatic activity immediately after sample collection.

  • Chemical Instability (pH-dependent): Prostaglandins of the E and A series are particularly sensitive to pH.[1] For instance, PGE2 is most stable in slightly acidic conditions (pH 3-4) and degrades rapidly in alkaline conditions.[1][14] While specific data for this compound is limited, it is expected to follow a similar pattern.

  • Temperature Sensitivity: Elevated temperatures accelerate the degradation of prostaglandins.[5]

  • Oxidation: Non-enzymatic, free-radical-catalyzed peroxidation can lead to the degradation of primary prostaglandins.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise their integrity.[1][5]

Q2: How should I collect and store my samples to ensure the stability of this compound?

Proper sample handling from the moment of collection is critical.

  • Blood Samples: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor like indomethacin (~10 µg/mL).[3][4] Centrifuge as soon as possible to separate the plasma.[3]

  • Urine Samples: Collect urine directly into a sterile container.[1]

  • Tissue Samples: Homogenize tissue on ice in a buffer that contains a COX inhibitor.[1]

  • Storage: Immediately freeze all samples at -80°C.[3][5] Store them in single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[1][5]

Q3: What is the optimal pH for extracting this compound?

For solid-phase extraction (SPE) using a C18 reverse-phase column, acidifying the sample to a pH of approximately 3.5 is crucial.[1][2][5][6] This protonates the carboxylic acid group on the prostaglandin (B15479496), which increases its retention on the non-polar C18 sorbent.[2]

Q4: Can I use protein precipitation for sample cleanup?

Protein precipitation is a rapid method for sample cleanup, but it may be less effective at removing interfering substances compared to SPE or LLE.[6] If used, it should be followed by a more robust purification technique like SPE or LLE for cleaner samples and better analytical sensitivity.[2] To perform protein precipitation, add three volumes of cold acetonitrile (B52724) or methanol (B129727) to your sample, vortex, and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.[6] After centrifugation, the supernatant containing the prostaglandins can be further processed.[6]

Quantitative Data Summary

Table 1: pH Stability of PGE2 at 37°C

pHTime for 10% Loss
3-4133 hours
653 hours
842 hours
94.2 hours
100.42 hours (25 min.)
(Data extrapolated from studies on PGE2)[14]

Table 2: Temperature Stability of Prostaglandins

ProstaglandinConditionTime% Degradation
PGD2Room Temperature8 hours~10%
PGE14°C in 4% Alcohol / 0.9% Saline106.5 days10% (t90)
(Data from related prostaglandins to indicate general temperature sensitivity)[1]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol is a widely used and effective method for purifying and concentrating prostaglandins from various biological matrices.[2][10]

  • Sample Pre-treatment:

    • Thaw frozen samples on ice.[3][6]

    • For plasma or serum, add a deuterated internal standard.[6]

    • Acidify the sample to a pH of approximately 3.5 with 1% formic acid or 2M hydrochloric acid.[2][4][6]

    • Let the sample sit at 4°C for 15 minutes.[2][4]

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any precipitate.[10]

  • SPE Cartridge Conditioning:

    • Wash a C18 SPE cartridge sequentially with 10-20 mL of ethanol (B145695) and then 10-20 mL of deionized water.[2][4] Do not allow the column to go dry.[2]

  • Sample Loading:

    • Apply the acidified supernatant to the conditioned C18 column at a slow flow rate of approximately 0.5-1 mL/minute.[2][4]

  • Washing:

    • Wash the column with 10 mL of deionized water to remove polar impurities.[2]

    • Wash the column with 10 mL of hexane (B92381) to remove neutral lipids.[4][10]

  • Elution:

    • Elute the purified this compound from the cartridge with 5-10 mL of ethyl acetate (B1210297) or methanol.[1][10] Collect the eluate in a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1][10]

    • Reconstitute the dried residue in a small, precise volume of an appropriate solvent for your analytical method (e.g., methanol/water for LC-MS).[1][3]

Detailed Protocol for Liquid-Liquid Extraction (LLE)

LLE is a robust alternative for prostaglandin extraction.[6]

  • Initial Preparation:

    • In a glass tube, add your sample (e.g., 500 µL of plasma).

    • Add a deuterated internal standard and vortex gently for 1 minute.[8]

    • Add an equal volume of a pre-saturated NaH₂PO₄ solution.[2][7]

  • Extraction:

    • Add 4 mL of ethyl acetate.[8]

    • Vortex intensively for 5-6 minutes to ensure thorough mixing and extraction.[2][7][8]

    • Centrifuge at 2500 x g for 10 minutes to separate the layers.[8] You should observe an upper organic layer, a lower aqueous layer, and a layer of precipitated proteins in between.[2][7]

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the protein and aqueous layers.[2]

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[2]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_extraction Extraction (SPE) cluster_analysis Analysis SampleCollection Biological Sample (Plasma, Urine, Tissue) AddInhibitor Add COX Inhibitor (e.g., Indomethacin) SampleCollection->AddInhibitor Storage Store at -80°C AddInhibitor->Storage Thaw Thaw on Ice Storage->Thaw Acidify Acidify to pH ~3.5 Thaw->Acidify Centrifuge Centrifuge to Remove Precipitate Acidify->Centrifuge Load Load Sample Centrifuge->Load Condition Condition C18 SPE Column Condition->Load Wash Wash Column (Water, Hexane) Load->Wash Elute Elute with Ethyl Acetate Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Assay Buffer Evaporate->Reconstitute Analysis Downstream Analysis (e.g., LC-MS/MS) Reconstitute->Analysis

Caption: Workflow for minimizing this compound degradation.

degradation_pathways cluster_factors Degradation Factors PGA1 Prostaglandin A1 (PGA1) KetoPGA1 This compound (Target Analyte) PGA1->KetoPGA1 15-PGDH Degradation Degradation Products KetoPGA1->Degradation Enzymatic Enzymatic Activity (e.g., 15-PGDH) Enzymatic->KetoPGA1 pH Extreme pH pH->KetoPGA1 Temp High Temperature Temp->KetoPGA1 Oxidation Oxidation Oxidation->KetoPGA1

Caption: Factors contributing to this compound degradation.

References

troubleshooting low recovery of 15-Keto-PGA1 in SPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the solid-phase extraction (SPE) of 15-Keto-Prostaglandin A1 (15-Keto-PGA1), helping researchers, scientists, and drug development professionals optimize their experimental workflow for improved recovery and data accuracy.

Troubleshooting Guide: Low Recovery of this compound in SPE

Low recovery of this compound during solid-phase extraction is a frequent challenge. This guide provides a systematic approach to identify and resolve the root cause of this issue.

Initial Assessment:

Before modifying your protocol, it is crucial to determine at which step the loss of this compound is occurring. This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure (load, wash, and elution).

Troubleshooting Flowchart:

The following diagram outlines a logical workflow for troubleshooting low SPE recovery.

SPE_Troubleshooting cluster_prep Sample & Sorbent Preparation cluster_spe SPE Steps cluster_analysis Analysis & Optimization Prep Low Recovery Observed Check_pH Verify Sample pH (Acidified to ~3.5) Prep->Check_pH Check_Sorbent Ensure Proper Sorbent Conditioning Check_pH->Check_Sorbent Load Analyze Load Fraction Check_Sorbent->Load Analyte_in_Load Analyte in Load? Load->Analyte_in_Load Wash Analyze Wash Fraction Analyte_in_Wash Analyte in Wash? Wash->Analyte_in_Wash Elute Analyze Elution Fraction No_Analyte_Detected Analyte Not Detected in Any Fraction? Elute->No_Analyte_Detected Analyte_in_Load->Wash No Optimize_Load Optimize Loading Conditions: - Decrease flow rate - Check sample solvent strength Analyte_in_Load->Optimize_Load Yes Analyte_in_Wash->Elute No Optimize_Wash Optimize Wash Solvent: - Decrease organic solvent % Analyte_in_Wash->Optimize_Wash Yes Optimize_Elution Optimize Elution Solvent: - Increase solvent strength - Increase elution volume No_Analyte_Detected->Optimize_Elution No Degradation Investigate Analyte Degradation: - Check sample stability - Minimize processing time - Consider derivatization No_Analyte_Detected->Degradation Yes

Caption: Troubleshooting workflow for low SPE recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for sample loading when extracting this compound?

For optimal retention of this compound on a reversed-phase sorbent like C18, the sample should be acidified to a pH of approximately 3.5.[1] This ensures that the carboxylic acid group of the prostaglandin (B15479496) is protonated, increasing its hydrophobicity and affinity for the non-polar stationary phase.

Q2: I'm still experiencing low recovery after acidifying my sample. What else could be the problem?

If the analyte is found in the loading fraction despite correct pH, consider the following:

  • Sorbent Overload: The amount of analyte or other matrix components may be exceeding the binding capacity of the SPE cartridge. Try using a larger sorbent bed or diluting the sample.

  • Strong Sample Solvent: If your sample is dissolved in a solvent with high organic content, it may not retain well on the sorbent. Dilute the sample with a weaker, more aqueous solvent before loading.

Q3: My analyte is being lost during the wash step. How can I prevent this?

If this compound is detected in the wash fraction, the wash solvent is likely too strong. To remove interferences without eluting the analyte, consider:

  • Decreasing the organic solvent concentration in the wash solution. For example, if you are using 15% methanol (B129727), try reducing it to 5% or 10%.

  • Using a less polar organic solvent in the wash step.

Q4: I'm not seeing my analyte in the load or wash fractions, but the recovery from the elution is still low. Where could it be?

There are two primary possibilities:

  • Incomplete Elution: The elution solvent may not be strong enough to fully desorb the analyte from the sorbent. You can try:

    • Increasing the percentage of organic solvent in the elution solution.

    • Using a stronger elution solvent (e.g., switching from methanol to acetonitrile (B52724) or ethyl acetate).[1]

    • Increasing the volume of the elution solvent.

  • Analyte Degradation: 15-Keto-prostaglandins can be unstable, especially at extreme pH values or in the presence of certain matrix components.[2][3] Consider these strategies:

    • Minimize sample processing time and keep samples on ice.

    • Investigate the stability of this compound in your specific sample matrix.

    • As a last resort, derivatization of the ketone group to form an oxime can improve stability.[4]

Quantitative Data Summary

The following table summarizes expected recovery rates for prostaglandins (B1171923) using optimized SPE protocols. While specific data for this compound is limited, the data for structurally similar prostaglandins provide a useful benchmark.

AnalyteSorbentSample MatrixpHElution SolventExpected Recovery (%)Reference
Prostaglandin E2C18Urine, PlasmaAcidified (with 1% formic acid)Methanol>90[5]
Prostaglandin F2αC18Urine, PlasmaAcidified (with 1% formic acid)Methanol>90[5]
Prostaglandin K1C18Plasma, Urine~3.5Ethyl Acetate, Methanol, or Acetonitrile>85[1]
8-iso-PGF2αPolystyrene NanofibersUrineNot specifiedMethanol95.3 - 103.8[6]

Experimental Protocol: SPE for this compound

This protocol is a general guideline for the solid-phase extraction of this compound from biological samples using a C18 reversed-phase cartridge. Optimization may be required for your specific application.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Formic Acid

  • Deionized Water

  • Hexane (B92381) (for lipid removal, optional)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen samples on ice.

    • Centrifuge to pellet any precipitates.

    • Acidify the supernatant to pH ~3.5 with formic acid.[1]

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent to go dry.[1]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/minute).[1]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water containing 0.1% formic acid to remove polar impurities.[1]

    • (Optional) Wash with 5 mL of hexane to remove neutral lipids.[1]

  • Elution:

    • Elute the this compound with 5 mL of a suitable organic solvent such as ethyl acetate, methanol, or acetonitrile.[1] Collect the eluate in a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for your LC-MS/MS analysis.

Signaling Pathway and Chemical Interaction Diagrams

Chemical Structure and Interaction of this compound with C18 Sorbent:

The diagram below illustrates the chemical structure of this compound and its hydrophobic interaction with the C18 stationary phase during SPE.

PGA1_Interaction cluster_PGA1 This compound cluster_C18 C18 Sorbent PGA1_node C18_node Si-(CH2)17-CH3 PGA1_node->C18_node Hydrophobic Interaction Carboxyl Carboxylic Acid (Protonated at low pH) Keto Keto Group Alkyl_Chain Hydrophobic Alkyl Chain

Caption: Interaction of this compound with C18 sorbent.

References

dealing with matrix effects in 15-Keto-PGA1 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantitative analysis of 15-Keto-Prostaglandin A1 (15-Keto-PGA1) and similar metabolites, with a focus on mitigating matrix effects in LC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, by co-eluting compounds present in the sample matrix.[1] In biological samples like plasma, serum, or tissue homogenates, these interfering components can include phospholipids (B1166683), salts, and other endogenous metabolites.[2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[3] Given the low physiological concentrations of many prostaglandins (B1171923), these effects can significantly compromise data quality.[4]

Q2: My this compound signal is low and inconsistent across samples. Could this be due to matrix effects?

A2: Yes, low and inconsistent signals are classic indicators of ion suppression, a common matrix effect.[1] Phospholipids are a primary cause of this issue in bioanalysis.[5] During electrospray ionization (ESI), which is typically used for prostaglandin (B15479496) analysis, phospholipids can compete with this compound for ionization, leading to a reduced signal for your analyte.[6] This effect can vary from sample to sample, causing poor reproducibility.[5]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess the presence and severity of matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted matrix sample. Dips or peaks in the baseline signal at the retention time of your analyte indicate matrix effects.[7]

  • Post-Extraction Spike: This is a quantitative method. The response of a known amount of this compound spiked into a blank matrix after extraction is compared to the response of the same amount in a neat (clean) solvent. The ratio of the peak area in the matrix to the peak area in the neat solvent is the matrix factor (MF).[8] An MF value other than 1 indicates a matrix effect (MF < 1 for suppression, MF > 1 for enhancement).

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4][9] A SIL-IS is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C). Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[10] This allows for accurate quantification based on the peak area ratio of the analyte to the SIL-IS. For related compounds like 13,14-dihydro-15-keto-PGE2, deuterated analogs are used.[11]

Q5: I can't find a commercially available SIL-IS for this compound. What are my options?

A5: If a specific SIL-IS for this compound is unavailable, you have a few alternatives, although none are as ideal as a co-eluting SIL-IS:

  • Use a SIL-IS of a closely related prostaglandin: Choose a SIL-IS of a prostaglandin with very similar chemical structure and chromatographic behavior. However, be aware that even small differences can lead to slightly different retention times and matrix effects, which can introduce some inaccuracy.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your study samples (e.g., control plasma). This helps to ensure that the calibration curve is affected by the matrix in the same way as your unknown samples.[4]

  • Standard Addition: This involves adding known amounts of the analyte to aliquots of the actual sample. It is a robust method but can be time-consuming and requires more sample volume.[12]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Analyte Degradation 15-keto prostaglandins can be unstable.[11] Process samples quickly on ice and store them at -80°C. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction.[6]
Inefficient Extraction Ensure the sample pH is acidified to ~3.5 before Solid Phase Extraction (SPE) to protonate the carboxylic acid group, which aids retention on C18 sorbents.[13][14] Optimize SPE wash and elution steps to maximize recovery.
Severe Ion Suppression Implement a robust sample cleanup protocol to remove phospholipids (see Issue 2). Improve chromatographic separation to move the this compound peak away from regions of high matrix interference.[4]
Incorrect MS Parameters Prostaglandins are typically analyzed in negative ion mode using ESI.[6] Optimize MRM transitions and collision energies for this compound. Ensure the ion source is clean.
Issue 2: Poor Reproducibility and Accuracy
Potential Cause Troubleshooting Step
Variable Matrix Effects This is the most likely cause. The "gold standard" solution is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound.[4] If unavailable, use matrix-matched calibrators.
Phospholipid Interference Phospholipids are a major source of ion suppression.[5] Use a sample preparation method designed for phospholipid removal, such as specific SPE cartridges (e.g., HybridSPE® or other phospholipid removal plates) or a robust liquid-liquid extraction.
Inconsistent Sample Handling Standardize all sample handling procedures, including collection, storage duration, and extraction times and temperatures, to ensure all samples are treated identically.[6]
Instrument Performance Fluctuation Regularly monitor the LC-MS/MS system's performance with a standard mixture to check for changes in sensitivity, peak shape, and retention time.
Issue 3: Chromatographic Problems (Peak Tailing, Splitting, Shifting)
Potential Cause Troubleshooting Step
Column Contamination/Degradation Flush the analytical column according to the manufacturer's instructions. If performance does not improve, replace the column. Using a guard column is highly recommended to extend the life of the analytical column.[4]
Inappropriate Mobile Phase For reversed-phase chromatography of prostaglandins, a mobile phase of water and acetonitrile/methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid or 0.005% acetic acid) is common to improve peak shape and ionization.[5][13]
Injection Solvent Mismatch The sample should be reconstituted in a solvent that is as weak as or weaker than the initial mobile phase conditions. Injecting in a much stronger solvent can cause peak distortion.[6]
Co-eluting Isomers The presence of structurally similar isomers can interfere with your peak of interest.[15] Optimize the chromatographic gradient (e.g., make it shallower) or try a column with a different selectivity to improve resolution.

Data Summary Tables

Table 1: Comparison of Analytical Methods for 15-Keto-Prostaglandin Metabolites

FeatureLC-MS/MSGC-MSELISA
Sensitivity High (pg/mL range)Moderate to HighHigh (pg/mL range)
Specificity Very HighHighModerate to High
Intra-assay Precision (%CV) ≤15%~11.8%[11]<10%
Inter-assay Precision (%CV) ≤15%~8.1%[11]<15%
Sample Preparation Moderate (SPE)High (Derivatization required)Low (Dilution)
Throughput ModerateLow to ModerateHigh

Data adapted from methods for the related metabolite 13,14-dihydro-15-keto-PGE2.[11][13]

Table 2: Typical Recoveries from Different Sample Preparation Strategies

Sample Preparation MethodAnalyte RecoveryPhospholipid Removal Efficiency
Protein Precipitation (PPT) Variable, can be lowPoor
Liquid-Liquid Extraction (LLE) Good to ExcellentModerate
Solid Phase Extraction (SPE - C18) >90% (optimized)[14]Moderate
SPE with Phospholipid Removal >90%>99%

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound

This protocol is a general starting point for extracting this compound from plasma or serum and should be optimized for your specific application.

  • Internal Standard Spiking: To 500 µL of plasma, add the appropriate internal standard (ideally a SIL-IS for this compound).

  • Acidification: Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., 1% formic acid).[14] This is crucial for retaining the analyte on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge go dry.[13]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar impurities.

    • Wash the cartridge with 2 mL of a weak organic solvent (e.g., 15% methanol in water) to remove less hydrophobic interferences. A hexane (B92381) wash can also be used to remove neutral lipids.[13]

  • Elution: Elute the this compound from the cartridge with 2 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).[13]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of a solvent compatible with your initial LC mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard and its IS into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract a blank biological matrix using your established protocol (e.g., Protocol 1). Spike the this compound standard and its IS into the final, dried extract before reconstitution.

    • Set C (Pre-Spike Matrix - for Recovery): Spike the this compound standard and its IS into the blank biological matrix before starting the extraction protocol.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100

    • An MF% between 85% and 115% is often considered acceptable, indicating minimal matrix effect.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Stable Isotope IS Sample->Spike Acidify Acidify to pH ~3.5 Spike->Acidify SPE Solid Phase Extraction (e.g., C18 or PLR) Acidify->SPE Elute Elute Analyte SPE->Elute Dry Evaporate to Dryness Elute->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject into LC-MS/MS System Recon->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS Mass Spectrometry (ESI Negative Mode, MRM) LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate or Irreproducible Results check_is Using a Stable Isotope IS? start->check_is check_cleanup Sufficient Sample Cleanup? check_is->check_cleanup Yes implement_is Implement SIL-IS or Matrix-Matched Calibrants check_is->implement_is No check_chrom Good Peak Shape & Resolution? check_cleanup->check_chrom Yes improve_cleanup Use Phospholipid Removal SPE/LLE check_cleanup->improve_cleanup No optimize_lc Optimize Gradient & Mobile Phase check_chrom->optimize_lc No end_ok Reliable Quantification check_chrom->end_ok Yes implement_is->check_cleanup improve_cleanup->check_chrom optimize_lc->end_ok

Caption: Troubleshooting decision tree for matrix effect issues.

References

Technical Support Center: 15-Keto-PGA1 Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the non-enzymatic degradation of 15-Keto-Prostaglandin A1 (15-Keto-PGA1). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound, typically supplied in an organic solvent such as methyl acetate, should be stored at -20°C.[1] For long-term stability of one year or more, maintaining this temperature is crucial.[1] Before opening the vial, it is important to allow it to warm to room temperature to prevent condensation, which could introduce water and potentially accelerate degradation.

Q2: What is the primary cause of non-enzymatic degradation of this compound?

A2: The primary non-enzymatic degradation pathway for prostaglandins, including compounds structurally similar to this compound, is dehydration.[2][3] This process is significantly influenced by factors such as pH, temperature, and the composition of the solvent.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Prostaglandins are known to be unstable in aqueous media, with degradation occurring rapidly at high or very low pH.[2] For similar compounds, neutral or slightly acidic conditions are generally preferred to minimize degradation. It is recommended to prepare aqueous solutions of this compound immediately before use.

Q4: Can I store this compound in an aqueous buffer for future use?

A4: Storing this compound in aqueous buffers for extended periods is not recommended due to its instability. If temporary storage is unavoidable, it should be kept at 4°C and used as soon as possible, ideally within a few hours. For any storage, it is crucial to use a buffer with a pH that minimizes degradation, likely in the slightly acidic to neutral range.

Q5: What solvents are recommended for reconstituting this compound?

A5: If this compound is supplied as a solid, it should be dissolved in an organic solvent such as ethanol (B145695), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1] For cell-based assays, this stock solution can then be diluted into the aqueous culture medium immediately before the experiment. The final concentration of the organic solvent in the cell culture should be kept low (typically below 0.1%) to avoid cytotoxicity.

Troubleshooting Guide

Problem: Lower than expected biological activity in my experiment.

Possible Cause Recommended Solution
Degradation of this compound This compound is unstable in aqueous solutions.[2] Always prepare fresh working solutions in your experimental buffer or medium immediately before use. Avoid pre-diluting and storing the compound in aqueous solutions for extended periods.
Improper Storage Ensure that the stock solution of this compound is stored at -20°C in a tightly sealed vial to prevent solvent evaporation and exposure to moisture.[1]
Multiple Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Incorrect Solvent When diluting the stock solution for your experiment, ensure the final solvent is compatible with your assay system and does not cause precipitation of this compound.
pH of the Medium/Buffer The pH of your experimental medium or buffer can significantly impact the stability of this compound. Degradation is accelerated at high or very low pH.[2] If possible, measure and adjust the pH to a near-neutral range.

Quantitative Data

Table 1: Representative Stability of a 15-Keto-Prostaglandin in Aqueous Solution

pHTemperature (°C)Estimated Half-life (t½)
325Several hours to days
525Several days
7.425Hours
925Minutes to hours
7.44Several hours to a day
7.437Minutes to hours

Note: This table is for illustrative purposes and the actual stability of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (as a solid or in methyl acetate)

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes

  • Experimental buffer or cell culture medium

Procedure:

  • Warm to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature.

  • Prepare Stock Solution (if starting from solid):

    • If the standard is a solid, dissolve it in a minimal amount of anhydrous ethanol or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution.

  • Prepare Stock Solution (if starting from solution in methyl acetate):

    • If the standard is in methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen gas.

    • Reconstitute the residue in a suitable organic solvent like ethanol or DMSO to the desired concentration.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C.

  • Prepare Working Solutions: On the day of the experiment, thaw one aliquot of the stock solution. Perform serial dilutions of the stock solution in the final experimental buffer or cell culture medium immediately before use.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol provides a general framework for assessing the stability of this compound. The specific chromatographic conditions may need to be optimized.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724) and water

  • Phosphoric acid or formic acid

  • Buffers of various pH (e.g., phosphate (B84403) buffers at pH 3, 5, 7.4, and 9)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare this compound Solutions: Prepare solutions of this compound at a known concentration (e.g., 10 µg/mL) in the different pH buffers.

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Sample Preparation: Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a common starting point for prostaglandin (B15479496) analysis.

    • Column: A C18 reversed-phase column is typically used.[5]

    • Detection: Monitor the elution profile at the λmax of this compound (approximately 228 nm).[1]

    • Quantification: The concentration of this compound at each time point is determined by measuring the peak area and comparing it to a standard curve.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

degradation_pathway cluster_conditions Accelerated by: PGE_analog PGE-like Prostaglandin (with β-hydroxy ketone) PGA_analog This compound (α,β-unsaturated ketone) PGE_analog->PGA_analog Dehydration (H₂O loss) High_pH High pH Low_pH Low pH High_Temp High Temperature Degradation_Products Further Degradation Products PGA_analog->Degradation_Products Isomerization, etc.

Caption: Non-enzymatic degradation pathway of prostaglandins.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solutions Prepare this compound solutions in buffers of varying pH Incubate Incubate at different temperatures (4, 25, 37°C) Prep_Solutions->Incubate Time_Points Withdraw aliquots at specific time points Incubate->Time_Points Quench Quench degradation with cold acetonitrile Time_Points->Quench HPLC Analyze by HPLC Quench->HPLC Quantify Quantify remaining This compound HPLC->Quantify Plot Plot % remaining vs. time Quantify->Plot Determine_Rate Determine degradation rate Plot->Determine_Rate

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Enhancing Sensitivity for Low-Level 15-Keto-PGA1 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of low-level 15-Keto-Prostaglandin A1 (15-Keto-PGA1) detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The primary methods for the detection and quantification of prostaglandins (B1171923) and their metabolites, including this compound, are immunoassays such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), as well as chromatographic techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and specificity.[1]

Q2: I am experiencing low or no signal in my this compound immunoassay. What are the potential causes and solutions?

A2: Low or no signal in an immunoassay can stem from several factors. Firstly, ensure the stability of this compound, as prostaglandins can be unstable. Samples should be handled consistently, including collection, storage at -80°C, and extraction, to minimize degradation.[3] The use of antioxidants can also help prevent oxidation.[3] Secondly, verify the performance of your antibody, as poor antibody affinity or specificity will result in a weak signal. It is crucial to use a highly specific antibody for your target. Lastly, review your assay protocol, paying close attention to incubation times, temperatures, and the concentrations of all reagents.[4][5]

Q3: How can I minimize background noise and non-specific binding in my ELISA for this compound?

A3: To minimize background noise, it is essential to use an effective blocking buffer to block unoccupied spaces on the microtiter plate wells, which prevents non-specific binding of assay components.[6] Proper sample diluents are also critical to minimize sample matrix effects and inhibit non-specific conjugate binding.[6] Additionally, optimizing the concentration of your primary and secondary antibodies and ensuring thorough washing steps between reagent additions are crucial for reducing background signal and improving the overall sensitivity of the assay.[6][7]

Q4: What are the key considerations for sample preparation when analyzing this compound by LC-MS/MS?

A4: Proper sample preparation is critical for sensitive LC-MS/MS analysis. Solid-Phase Extraction (SPE) is a commonly used technique to extract and concentrate this compound from biological matrices like plasma or urine.[1] The general steps involve conditioning the SPE cartridge, acidifying the sample to approximately pH 3.5, loading the sample, washing to remove impurities, and finally eluting the analyte. The eluate is then evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.[1] Using an internal standard is also recommended to correct for variations in extraction efficiency and matrix effects.[3]

Q5: What is the expected sensitivity for different this compound detection methods?

A5: The sensitivity of detection methods for prostaglandin (B15479496) metabolites can vary significantly. For instance, a sensitive radioimmunoassay for a related compound, 11-deoxy-13, 14-dihydro-15-keto-11, 16-cyclo-prostaglandin E2, reported a mean least detectable mass of 0.8 pg.[8] An enzyme immunoassay for 13,14-dihydro-15-keto-prostaglandin F2 alpha showed an average sensitivity of 391 fg per well.[9] For immunoassays, the detection limit can be in the range of pg/ml.[10] LC-MS/MS generally offers very high sensitivity, often reaching the low pg/ml level, depending on the instrumentation and method optimization.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Immunoassays
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent sample handling Standardize all sample collection, storage (-80°C), and extraction procedures, including time and temperature. Use antioxidants to prevent degradation.[3]Reduced variability between sample replicates and batches.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.Increased precision and accuracy of reagent and sample dispensing.
Plate-to-plate variability Prepare reagents in larger batches to be used across multiple plates. Use protein stabilizing buffers to increase the consistency of coated plates.[6]Minimized variation between different assay plates.
Inadequate washing Ensure thorough washing between steps to remove all unbound reagents. Optimize the number of wash cycles and the volume of wash buffer.[7]Reduced background and improved signal-to-noise ratio.
Issue 2: Low Sensitivity in LC-MS/MS Analysis
Potential Cause Troubleshooting Step Expected Outcome
Inefficient extraction Optimize the Solid-Phase Extraction (SPE) protocol. Test different sorbents, wash solutions, and elution solvents. Ensure the sample pH is optimal for analyte binding.[1]Increased recovery of this compound from the sample matrix.
Matrix effects Use a stable isotope-labeled internal standard to normalize for signal suppression or enhancement.[3] Further purify the sample extract if matrix effects are severe.Improved accuracy and precision of quantification.
Suboptimal MS parameters Optimize mass spectrometry parameters, including ionization source settings (e.g., spray voltage, gas flows) and collision energy for the specific MRM transitions of this compound.Enhanced signal intensity and improved limit of detection.
Analyte degradation Process samples immediately after collection or store them at -80°C. Keep samples on ice during preparation. Use antioxidants if necessary.[3]Minimized loss of this compound, leading to a more accurate measurement.

Quantitative Data Summary

Method Analyte Sensitivity / Detection Limit Reference
Radioimmunoassay (RIA)15-keto-13,14-dihydro-PGF2alpha~45 pmol/L[11]
Radioimmunoassay (RIA)11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE20.8 pg[8]
Enzyme Immunoassay (EIA)13,14-dihydro-15-keto-PGF2 alpha391 fg/well[9]
ELISA Kit13,14-dihydro-15-keto PGF2α15 pg/ml (80% B/B0)[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Sample Acidification: Acidify the sample (e.g., plasma, urine) to approximately pH 3.5 with a dilute acid like formic acid.[1]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by 1 mL of a non-polar solvent like hexane (B92381) to remove lipids.[1]

  • Elution: Elute the this compound with a suitable solvent such as ethyl acetate (B1210297) or methanol.[1]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: General ELISA Procedure Optimization
  • Coating: Coat microtiter plate wells with the capture antibody or antigen diluted in a suitable coating buffer. Incubate overnight at 4°C or for a few hours at room temperature.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound coating material.

  • Blocking: Add a blocking buffer (e.g., BSA or non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6]

  • Sample/Standard Incubation: Add standards and samples to the wells and incubate for a specified time and temperature to allow the target analyte to bind.

  • Washing: Repeat the washing step to remove unbound sample components.

  • Detection Antibody Incubation: Add the detection antibody (often conjugated to an enzyme like HRP) and incubate.

  • Washing: Repeat the washing step to remove the unbound detection antibody.

  • Substrate Addition: Add the enzyme substrate and incubate until sufficient color develops.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Read Plate: Read the absorbance at the appropriate wavelength using a plate reader.

Visualizations

PGA1_Metabolism PGA1 Prostaglandin A1 (PGA1) Keto_PGA1 This compound PGA1->Keto_PGA1 Metabolism Enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) Enzyme->PGA1 Acts on

Caption: Metabolic pathway of Prostaglandin A1 to this compound.

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (LC) Separation Evaporation->LC Injection MS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MS Data Data Analysis MS->Data Data Acquisition

Caption: General experimental workflow for LC-MS/MS analysis.

ELISA_Workflow Coating 1. Plate Coating (Capture Antibody) Blocking 2. Blocking Coating->Blocking Wash Sample 3. Sample Incubation Blocking->Sample Wash Detection_Ab 4. Detection Antibody Incubation Sample->Detection_Ab Wash Substrate 5. Substrate Addition Detection_Ab->Substrate Wash Read 6. Read Plate Substrate->Read Stop Reaction

Caption: Key steps in a typical ELISA workflow.

References

Technical Support Center: 15-Keto-PGA1 Analytical Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method validation and troubleshooting of a 15-Keto-Prostaglandin A1 (15-Keto-PGA1) analytical assay.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the analysis of this compound?

A1: The main challenges in analyzing this compound and similar keto-prostaglandins include their chemical instability, low endogenous concentrations in biological matrices, and the potential for interference from structurally related compounds. Keto-prostaglandins can degrade in aqueous media, with the degradation rate being influenced by pH and temperature. Therefore, proper sample handling and preparation are critical for accurate quantification.

Q2: What is the recommended analytical technique for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound. This technique offers high sensitivity and specificity, which is crucial for distinguishing the analyte from other prostaglandins (B1171923) and ensuring accurate measurement at low concentrations.

Q3: How should samples be handled and stored to ensure the stability of this compound?

A3: Due to the instability of keto-prostaglandins, samples should be processed immediately after collection. If storage is necessary, they should be kept at -80°C. During sample preparation, it is recommended to keep samples on ice to minimize degradation. The stability of this compound in the intended storage conditions should be thoroughly evaluated during method validation.

Q4: What are the key parameters to assess during the validation of a this compound analytical method?

A4: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: Adjust the pH of the mobile phase. For acidic compounds like this compound, adding a small amount of a weak acid (e.g., 0.1% formic acid) can improve peak shape.

  • Possible Cause: Column degradation.

    • Solution: Replace the analytical column with a new one of the same type.

  • Possible Cause: Sample solvent mismatch with the mobile phase.

    • Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.

Issue 2: Low Signal Intensity or No Peak Detected
  • Possible Cause: Analyte degradation during sample preparation.

    • Solution: Keep samples on ice throughout the extraction process and minimize the time between extraction and analysis. Use of an antioxidant, like butylated hydroxytoluene (BHT), can also be considered.

  • Possible Cause: Inefficient extraction from the sample matrix.

    • Solution: Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Ensure the pH of the sample is appropriate for the extraction of an acidic analyte.

  • Possible Cause: Suboptimal mass spectrometry parameters.

    • Solution: Tune the mass spectrometer for the specific m/z transitions of this compound to ensure optimal sensitivity.

Issue 3: High Variability in Results (Poor Precision)
  • Possible Cause: Inconsistent sample preparation.

    • Solution: Implement a standardized and well-documented sample preparation protocol. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for variability in extraction and matrix effects.

  • Possible Cause: Matrix effects leading to ion suppression or enhancement.

    • Solution: Improve sample clean-up to remove interfering matrix components. A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects.

Method Validation Data

The following tables summarize the acceptance criteria and representative data for a validated LC-MS/MS method for the analysis of this compound in human plasma.

Table 1: Linearity of Calibration Curve

ParameterAcceptance CriteriaResult
Calibration Range-10 - 5000 pg/mL
Regression Model-Linear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.990.998

Table 2: Accuracy and Precision

QC LevelNominal Conc. (pg/mL)Intra-assay (n=6)Inter-assay (n=18, 3 runs)
Accuracy (%RE) Precision (%RSD)
LLOQ10-2.58.9
Low QC301.26.5
Mid QC25000.84.1
High QC4000-1.53.5
Acceptance Criteria ± 20% (LLOQ), ± 15% (QCs) ≤ 20% (LLOQ), ≤ 15% (QCs)

Table 3: Stability

Stability TestConditionDurationAcceptance Criteria (% Deviation from Nominal)Result (% Deviation)
Freeze-Thaw3 cycles, -80°C to RT-± 15%-5.2%
Bench-TopRoom Temperature4 hours± 15%-8.1%
Long-Term-80°C30 days± 15%-6.5%

Experimental Protocols

Detailed Method for this compound Quantification by LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction)

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 10 µL of a this compound-d4 internal standard solution (1 ng/mL).

    • Acidify the sample to pH 3-4 with 1% formic acid.

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 methanol:water.

  • LC-MS/MS Analysis

    • LC System: High-performance liquid chromatography system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 30% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • This compound: Precursor ion > Product ion (to be determined empirically).

      • This compound-d4: Precursor ion > Product ion (to be determined empirically).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is acidify Acidify Sample add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analyte spe->elute dry_recon Dry and Reconstitute elute->dry_recon lc LC Separation dry_recon->lc Inject ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Generate Report quant->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape Solutions cluster_low_signal Low/No Signal Solutions cluster_high_variability High Variability Solutions start Start Troubleshooting issue Identify Issue start->issue peak_shape peak_shape issue->peak_shape Poor Peak Shape low_signal low_signal issue->low_signal Low/No Signal high_variability high_variability issue->high_variability High Variability check_ph Adjust Mobile Phase pH peak_shape->check_ph replace_column Replace Column peak_shape->replace_column check_solvent Check Sample Solvent peak_shape->check_solvent prevent_degradation Prevent Analyte Degradation low_signal->prevent_degradation optimize_extraction Optimize Extraction low_signal->optimize_extraction tune_ms Tune MS Parameters low_signal->tune_ms standardize_prep Standardize Sample Prep high_variability->standardize_prep use_is Use Internal Standard high_variability->use_is improve_cleanup Improve Sample Cleanup high_variability->improve_cleanup end_node Issue Resolved check_ph->end_node replace_column->end_node check_solvent->end_node prevent_degradation->end_node optimize_extraction->end_node tune_ms->end_node standardize_prep->end_node use_is->end_node improve_cleanup->end_node

Caption: Troubleshooting logic for the this compound assay.

Technical Support Center: Analysis of 15-Keto-PGA1 by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 15-Keto-Prostaglandin A1 (15-Keto-PGA1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mobile phase optimization, troubleshooting common issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the HPLC analysis of this compound and other prostaglandins (B1171923).

Q1: What is a good starting point for a reversed-phase HPLC method for this compound analysis?

A good starting point for developing a reversed-phase HPLC method for this compound is to use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, both containing a small percentage of an acid modifier like 0.1% formic acid or acetic acid. A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating prostaglandins and their metabolites.

Q2: My peak for this compound is showing significant tailing. What are the possible causes and solutions?

Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the analyte, causing tailing.

    • Solution: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase, or use a highly end-capped column. Reducing the mobile phase pH can also help by keeping the silanol groups protonated.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column.

Q3: I am observing split peaks for my this compound standard. What could be the problem?

Split peaks can arise from:

  • Partially Blocked Column Frit: This can cause the sample to be distributed unevenly onto the column.

    • Solution: Back-flush the column or replace the frit.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Void: A void at the head of the column can cause the sample band to spread unevenly.

    • Solution: This usually indicates the need for a new column.

Q4: My retention times are shifting from run to run. How can I improve reproducibility?

Retention time variability can be frustrating. Here are some common causes and their solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

    • Solution: Increase the equilibration time between runs.

  • Mobile Phase Composition Changes: Evaporation of the more volatile solvent component can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Issues: Inconsistent flow rates due to air bubbles in the pump or faulty check valves will affect retention times.

    • Solution: Degas the mobile phase and prime the pump. If the problem persists, the check valves may need cleaning or replacement.

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Q5: I am not seeing any peak for this compound. What should I check?

The absence of a peak can be due to a few reasons:

  • Detector Issue: The detector lamp may be off or malfunctioning.

    • Solution: Ensure the detector is on and the lamp has not reached the end of its life.

  • Sample Degradation: Prostaglandins can be unstable, especially at extreme pH values.

    • Solution: Ensure proper sample handling and storage. Prepare fresh samples and use a mobile phase with a pH that ensures the stability of this compound.

  • Flow Path Blockage: A blockage in the system can prevent the sample from reaching the detector.

    • Solution: Systematically check for blockages from the injector to the detector.

Data Presentation: Mobile Phase Optimization

The choice of mobile phase is critical for achieving optimal separation in HPLC. The following table summarizes the expected effects of different mobile phase compositions on the analysis of this compound, based on general principles of reversed-phase chromatography for prostaglandins.

Mobile Phase CompositionOrganic ModifierAdditiveExpected Effect on Retention TimeExpected Effect on Resolution
Water/AcetonitrileAcetonitrileNoneModerateModerate
Water/MethanolMethanolNoneLonger than AcetonitrileMay differ from Acetonitrile
Water/AcetonitrileAcetonitrile0.1% Formic AcidShorter for acidic analytesImproved peak shape and resolution
Water/AcetonitrileAcetonitrile0.1% Acetic AcidShorter for acidic analytesSimilar to Formic Acid
Water/MethanolMethanol0.1% Formic AcidShorter for acidic analytesImproved peak shape and resolution

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid (or acetic acid).

    • This compound standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-25 min: 30% B (equilibration)

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the initial mobile phase composition (30% Acetonitrile in water with 0.1% Formic Acid).

  • Analysis:

    • Inject the prepared sample and run the HPLC method.

    • Identify the this compound peak based on the retention time of the standard.

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed check_overload Is the sample overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_column Is the column old or contaminated? check_overload->check_column No end Problem Resolved reduce_load->end flush_column Flush with strong solvent check_column->flush_column Yes replace_column Replace column check_column->replace_column If flushing fails check_silanol Are there secondary interactions with silanols? check_column->check_silanol No flush_column->end replace_column->end adjust_ph Adjust mobile phase pH (e.g., add 0.1% formic acid) check_silanol->adjust_ph Yes use_endcapped Use a highly end-capped column check_silanol->use_endcapped Alternative adjust_ph->end use_endcapped->end pga1_signaling PGA1 Prostaglandin A1 (PGA1) IKK IKK Complex PGA1->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IkB Degradation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Technical Support Center: 15-Keto-Prostaglandin A1 (15-Keto-PGA1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the proper storage, handling, and use of 15-Keto-Prostaglandin A1 (15-Keto-PGA1) to ensure its integrity and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at -20°C.[1] Under these conditions, it is stable for at least one year.[1] this compound is typically supplied in a solution of methyl acetate (B1210297).

Q2: How should I prepare working solutions of this compound for my experiments?

A2: It is crucial to prepare fresh aqueous working solutions of this compound immediately before use due to its instability in aqueous media. For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or DMF. This stock solution can then be diluted into your aqueous-based culture medium just prior to the experiment. The final concentration of the organic solvent in the cell culture should be kept low (typically below 0.1%) to avoid any potential toxicity to the cells.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents and has limited solubility in aqueous buffers. The following table summarizes its solubility in common solvents.[1]

SolventSolubility
Dimethylformamide (DMF)50 mg/ml
Dimethyl sulfoxide (B87167) (DMSO)50 mg/ml
Ethanol50 mg/ml
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/ml

Q4: What is the known biological activity of this compound?

A4: this compound is a metabolite of Prostaglandin A1 (PGA1) and is known to be a potent vasoconstrictor.[1][2][3] Its vasoconstrictive effect at a concentration of 6 µM is comparable to that of angiotensin II.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lower than expected or no biological activity in experiments. Degradation of this compound: The compound is unstable in aqueous solutions. Working solutions prepared in advance and stored, even for a short period, may have degraded.Always prepare fresh working solutions in your experimental buffer or cell culture medium immediately before adding them to your assay. Avoid using previously prepared and stored aqueous solutions.
Improper Storage: Long-term storage at temperatures above -20°C can lead to degradation of the compound.Ensure that the stock solution of this compound is consistently stored at -20°C.
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can compromise the integrity of this compound.Aliquot the stock solution into smaller, single-use volumes upon receipt to minimize the number of freeze-thaw cycles.
Inconsistent or variable results between experiments. Inconsistent preparation of working solutions: Variations in the dilution process or the age of the aqueous solution can lead to variability.Standardize the protocol for preparing working solutions. Ensure fresh solutions are made for each experiment and used promptly.
Solvent effects: High concentrations of the organic solvent used for the stock solution may affect cellular responses.Maintain a consistent and low final concentration of the organic solvent across all experiments (ideally ≤ 0.1%). Include a vehicle control in your experiments to account for any solvent effects.
Unexpected cellular toxicity. High concentration of organic solvent: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.Calculate the final solvent concentration in your assay and ensure it is below the tolerance level of your specific cell line (typically <0.1%).

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Warm the Vial: Allow the vial containing this compound in methyl acetate to warm to room temperature before opening to prevent condensation.

  • Evaporate the Solvent: Under a gentle stream of inert gas (e.g., nitrogen), evaporate the methyl acetate to leave a film of the compound.

  • Reconstitute in DMSO: Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: 334.5 g/mol ), add 299 µL of DMSO.

  • Vortex: Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into small, single-use vials and store them at -20°C.

Preparation of Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium or experimental buffer to achieve the desired final concentrations. It is critical to perform these dilutions immediately before adding the compound to the cells.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO (or other solvent) as used in the highest concentration of this compound.

Signaling Pathways and Workflows

Putative Signaling Pathway for this compound-Induced Vasoconstriction

The vasoconstrictive action of this compound is reported to be comparable to that of angiotensin II. While the specific receptor for this compound has not been definitively identified, a plausible mechanism involves a G-protein coupled receptor (GPCR) leading to an increase in intracellular calcium, similar to the angiotensin II signaling pathway.

15-Keto-PGA1_Signaling Putative Signaling Pathway for this compound-Induced Vasoconstriction This compound This compound GPCR G-Protein Coupled Receptor (Putative) This compound->GPCR Binds to Gq_protein Gq Protein GPCR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction PKC->Contraction

Caption: Putative signaling pathway for this compound-induced vasoconstriction.

Experimental Workflow for Handling this compound

15-Keto-PGA1_Workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_prep Working Solution Preparation (Day of Experiment) cluster_exp Experiment Store Store this compound in methyl acetate at -20°C Aliquot Prepare single-use aliquots of stock solution in organic solvent Store_Aliquot Store aliquots at -20°C Thaw Thaw one aliquot at room temperature Store_Aliquot->Thaw Dilute Prepare fresh serial dilutions in aqueous buffer/medium Thaw->Dilute Add_to_Assay Immediately add to cell culture or assay Dilute->Add_to_Assay Incubate Incubate for defined period Add_to_Assay->Incubate Analyze Analyze results Incubate->Analyze

Caption: Recommended workflow for handling this compound to ensure integrity.

References

Technical Support Center: Enhancing Ionization Efficiency of 15-Keto-PGA1 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of 15-Keto-Prostaglandin A1 (15-Keto-PGA1) in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

Low signal intensity is a common challenge in the ESI-MS analysis of this compound. This guide provides structured tables with quantitative data to facilitate the optimization of your experimental parameters.

Table 1: Effect of Mobile Phase Additives on Signal Intensity

The choice of mobile phase additive can significantly impact the ionization efficiency of this compound. Acidic modifiers are generally recommended to promote protonation and enhance the signal in positive ion mode.

Mobile Phase AdditiveConcentrationExpected Signal Intensity ChangeNotes
Formic Acid0.1% (v/v)2 to 5-fold increaseRecommended for improving peak shape and ionization efficiency.[1]
Acetic Acid0.1% (v/v)1.5 to 3-fold increaseA viable alternative to formic acid, though may result in slightly lower sensitivity.
Ammonium (B1175870) Formate (B1220265)5 mM1 to 2-fold increaseCan be used to control pH and may improve reproducibility.
No Additive-BaselineUsed as a reference for comparison.
Table 2: Optimization of ESI Source Parameters

Fine-tuning the ESI source parameters is critical for maximizing the signal intensity of this compound. The optimal settings can vary between instruments, but the following table provides a general guideline.

ParameterRecommended SettingEffect on Ionization
Capillary Voltage3.0 - 4.0 kV (Positive Mode)Optimizes the electric field for efficient droplet charging and ion formation.
Nebulizer Gas Pressure30 - 50 psiAffects droplet size; higher pressure leads to smaller droplets and more efficient desolvation.
Drying Gas Flow8 - 12 L/minFacilitates solvent evaporation from the ESI droplets.
Drying Gas Temperature250 - 350 °CHigher temperatures enhance desolvation but can lead to thermal degradation if too high.
Sheath Gas Flow8 - 12 L/minHelps to focus the ESI plume and improve ion sampling into the mass spectrometer.
Sheath Gas Temperature250 - 350 °CAssists in the desolvation process.

Experimental Protocols

Protocol 1: Mobile Phase Optimization
  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Prepare Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Prepare additional sets of mobile phases with 0.1% acetic acid and 5 mM ammonium formate for comparison.

  • LC-MS Analysis:

    • Use a C18 reversed-phase column.

    • Inject a standard solution of this compound.

    • Run a gradient elution from 10% B to 90% B over 10 minutes.

    • Monitor the signal intensity of the protonated molecule [M+H]+.

  • Data Analysis: Compare the peak areas or heights obtained with each mobile phase composition to determine the optimal additive.

Protocol 2: Derivatization of this compound with Girard's Reagent P

Derivatization of the keto group can improve ionization efficiency. This protocol is adapted from methods used for other keto-containing compounds and may require optimization.

  • Sample Preparation: Dry down the sample containing this compound under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of a freshly prepared solution of 10 mg/mL Girard's Reagent P in 10% acetic acid in methanol.

    • Vortex briefly and incubate at 60°C for 30 minutes.

  • Reaction Quench and Extraction:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 200 µL of water and 500 µL of ethyl acetate (B1210297).

    • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

    • Collect the ethyl acetate layer and repeat the extraction twice.

  • Sample Preparation for LC-MS:

    • Pool the ethyl acetate extracts and dry under nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis: Monitor for the derivatized product, which will have a higher mass and potentially improved ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no signal for this compound. What are the primary causes?

A1: Low signal intensity for this compound can stem from several factors:

  • Suboptimal Mobile Phase: The absence of an acidic modifier like formic acid can lead to poor protonation and thus, low signal in positive ESI mode.[1]

  • Incorrect ESI Source Parameters: Inappropriate capillary voltage, nebulizer pressure, or gas temperatures can significantly hinder the ionization process.

  • Analyte Instability: this compound, like other prostaglandins (B1171923), can be unstable, especially in certain solvents or at inappropriate pH levels.[1] Ensure proper sample handling and storage at -80°C.

  • Ion Source Contamination: A dirty ion source can lead to ion suppression. Regular cleaning of the ESI probe and source components is crucial.

Q2: My mass spectrum shows multiple peaks for this compound, including [M+Na]+ and [M+K]+. How can I suppress these adducts?

A2: Adduct formation is common in ESI-MS and can reduce the intensity of your target protonated ion ([M+H]+). To minimize adducts:

  • Use High-Purity Solvents and Additives: Sodium and potassium are common contaminants in laboratory glassware and reagents. Using high-purity solvents and additives can reduce the availability of these ions.

  • Acidify the Mobile Phase: The presence of a proton source, such as formic acid, will favor the formation of [M+H]+ over sodium or potassium adducts.

  • Optimize Chromatography: Ensure good chromatographic separation to minimize co-elution with salts from the sample matrix.

Q3: Can I analyze this compound in negative ion mode?

A3: While positive ion mode is generally preferred for prostaglandins due to the ease of protonation of the carboxylic acid group, analysis in negative ion mode is also possible. In negative mode, you would monitor for the deprotonated molecule [M-H]-. The choice between positive and negative mode may depend on the sample matrix and potential interferences. Optimization of mobile phase additives (e.g., using a weak base like ammonium hydroxide) and source parameters would be necessary for negative ion mode analysis.

Q4: What is the purpose of derivatization and is it always necessary?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, derivatizing the ketone functional group can enhance its ionization efficiency and, in some cases, improve its chromatographic retention and stability.[2] While not always necessary, derivatization can be a powerful tool to significantly increase sensitivity, especially when dealing with low-concentration samples.

Diagrams

TroubleshootingWorkflow start Low Signal Intensity for this compound check_mp Check Mobile Phase (0.1% Formic Acid?) start->check_mp optimize_sp Optimize Source Parameters (Voltage, Gas Flow/Temp) check_mp->optimize_sp If no improvement success Signal Improved check_mp->success If signal improves check_sh Review Sample Handling (Storage at -80°C, Minimize Thaw Cycles) optimize_sp->check_sh If no improvement optimize_sp->success If signal improves clean_is Clean Ion Source check_sh->clean_is If no improvement check_sh->success If signal improves consider_d Consider Derivatization clean_is->consider_d If still low clean_is->success If signal improves consider_d->success If signal improves

Caption: Troubleshooting workflow for low signal intensity of this compound.

References

Technical Support Center: Best Practices for 15-Keto-PGA1 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 15-Keto-Prostaglandin A1 (15-Keto-PGA1) standards. Adherence to these best practices is critical for ensuring the integrity, stability, and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound standard upon receipt?

A1: Upon receipt, the this compound standard, which is typically supplied in an organic solvent such as methyl acetate (B1210297), should be stored at -20°C.[1] At this temperature, the standard is expected to be stable for at least one year.[1] For longer-term storage, consider storing at -80°C to maximize stability.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents and has limited solubility in aqueous buffers. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
Dimethylformamide (DMF)50 mg/mL
Dimethyl Sulfoxide (DMSO)50 mg/mL
Ethanol50 mg/mL
Phosphate Buffered Saline (PBS), pH 7.21 mg/mL

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to use an organic solvent in which this compound is highly soluble, such as DMSO, DMF, or ethanol. If the standard is provided in methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen before reconstitution. It is advisable to prepare a concentrated stock solution, which can then be diluted for working solutions.

Q4: Is this compound stable in aqueous solutions?

A4: While specific stability data for this compound in aqueous solutions is limited, a closely related compound, 15-keto-13,14-dihydro-PGE2, is known to be unstable in aqueous media.[2] Its degradation is dependent on pH and temperature, with dehydration occurring rapidly at high or very low pH.[2] Therefore, it is strongly recommended to prepare aqueous working solutions of this compound immediately before use and to avoid storing them for extended periods.

Q5: What are the potential degradation products of this compound?

A5: The primary degradation pathway for similar keto-prostaglandins in aqueous solutions is dehydration.[2] For 15-keto-13,14-dihydro-PGE2, the acid-catalyzed dehydration product is 15-keto-13,14-dihydro-PGA2.[2] It is plausible that this compound undergoes a similar degradation process.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound standards.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the this compound standard due to improper storage or handling.

  • Solution:

    • Ensure the standard has been consistently stored at -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.

    • Prepare aqueous working solutions fresh for each experiment.

    • Verify the purity of the standard using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Low or no biological activity in cell-based assays.

  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium may be too high, leading to cytotoxicity.

  • Solution: Ensure the final concentration of the organic solvent in your assay is at a non-toxic level, typically below 0.1%. Perform a vehicle control to assess the effect of the solvent on your cells.

Issue 3: Difficulty dissolving the this compound standard.

  • Possible Cause: Use of an inappropriate solvent.

  • Solution: Refer to the solubility table above. For aqueous solutions, first dissolve the standard in a small amount of an organic solvent like DMSO or ethanol, and then dilute with the aqueous buffer. Be mindful of the limited solubility in aqueous media.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • If the this compound standard is supplied in methyl acetate, allow the vial to warm to room temperature.

  • Evaporate the methyl acetate under a gentle stream of dry nitrogen.

  • Add a calculated volume of anhydrous DMSO to the dried standard to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 334.5 g/mol ), add approximately 299 µL of DMSO.

  • Vortex briefly to ensure the standard is fully dissolved.

  • Dispense into small, single-use aliquots in amber glass or polypropylene (B1209903) vials.

  • Store the aliquots at -20°C or -80°C.

Protocol for Purity Assessment by HPLC (General Method)

This is a general method based on the analysis of similar keto-prostaglandins and should be optimized for your specific instrumentation and requirements.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is often effective.

  • Detection: UV detection at the λmax of this compound, which is 228 nm.[1]

  • Procedure:

    • Prepare a known concentration of the this compound standard in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Run the gradient and monitor the absorbance at 228 nm.

    • Assess the purity by calculating the peak area of the main component relative to the total peak area.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C or -80°C) start->check_storage check_handling Review Handling Procedures (Aliquoting, Fresh Solutions) check_storage->check_handling check_purity Assess Standard Purity (e.g., HPLC) check_handling->check_purity order_new Order New Standard check_purity->order_new Purity is Low optimize_protocol Optimize Experimental Protocol check_purity->optimize_protocol Purity is High continue_experiment Continue Experiment order_new->continue_experiment optimize_protocol->continue_experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway Inferred Degradation Pathway of this compound in Aqueous Solution pga1 This compound (Unstable in Aqueous Solution) dehydration Dehydration (Accelerated by non-neutral pH) pga1->dehydration degraded_product Potential Dehydrated Product dehydration->degraded_product

Caption: Postulated degradation pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of 15-Keto-PGA1 and 15-Keto-PGE1 in Vasoconstriction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasoconstrictive properties of two prostaglandin (B15479496) metabolites, 15-Keto-Prostaglandin A1 (15-Keto-PGA1) and 15-Keto-Prostaglandin E1 (15-Keto-PGE1). The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.

Executive Summary

This compound is a metabolite of Prostaglandin A1 (PGA1) and demonstrates significant vasoconstrictive activity.[1][2] In contrast, 15-Keto-PGE1 is a metabolite of the vasodilator Prostaglandin E1 (PGE1) and is largely considered to be biologically inactive with greatly diminished activity compared to its parent compound.[3][4] Therefore, in vasoconstriction assays, this compound is expected to induce vessel contraction, while 15-Keto-PGE1 is expected to have little to no effect.

Data Presentation

The following table summarizes the known vasoactive properties and related biological activities of this compound and 15-Keto-PGE1.

ParameterThis compound15-Keto-PGE1
Parent Compound Prostaglandin A1 (PGA1)Prostaglandin E1 (PGE1)
Vasoactive Nature of Parent Compound Vasoconstrictor[1]Vasodilator[3][5]
Observed Effect in Vasoconstriction Assays Causes vasoconstriction in rabbit lung tissue[6][7]Generally considered inactive[3][4]
Potency/Efficacy Data A 6 μM concentration induces vasoconstriction comparable to angiotensin II[6][7]No significant activity reported in vasoconstriction. Very weak activity in other assays (e.g., IC50 of 14.8 µg/ml for inhibition of platelet aggregation)[8]
Biological Activity Summary Active vasoconstrictor[1][2]Inactive metabolite with significantly reduced biological activity[3][4]

Experimental Protocols

While direct comparative studies are limited, a standard experimental approach to assess the vasoconstrictive properties of these compounds involves an ex vivo organ bath assay using isolated arterial rings.

Isolated Aortic Ring Vasoconstriction Assay

Objective: To determine the contractile or relaxant effects of this compound and 15-Keto-PGE1 on vascular smooth muscle.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (B352888) (for pre-contraction)

  • This compound and 15-Keto-PGE1 stock solutions

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Methodology:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length.

  • Mounting:

    • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

    • Test the viability of the rings by inducing contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Compound Administration:

    • After washout and return to baseline tension, pre-contract the rings with phenylephrine to a stable plateau.

    • For testing vasodilator effects (expected for PGE1 metabolites), administer cumulative concentrations of the test compounds.

    • For testing vasoconstrictor effects, administer cumulative concentrations of this compound or 15-Keto-PGE1 to the equilibrated, non-pre-contracted rings.

  • Data Acquisition and Analysis:

    • Record the isometric tension continuously.

    • Express vasoconstriction as a percentage of the maximal contraction induced by a reference vasoconstrictor (e.g., high KCl solution).

    • Express vasodilation as a percentage of the pre-contraction induced by phenylephrine.

    • Construct dose-response curves and calculate EC50 values where applicable.

Signaling Pathways and Experimental Workflow

Signaling Pathway

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[9] Vasoconstriction is typically mediated through receptors like the Thromboxane A2 receptor (TP receptor), which couple to Gq proteins. This activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

While the specific receptor for this compound-mediated vasoconstriction is not definitively identified in the literature, a generalized pathway is depicted below. 15-Keto-PGE1 is not expected to significantly engage this pathway due to its low biological activity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor Gq Gq Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2+ Ca2+ SR->Ca2+ Releases Contraction Contraction Ca2+->Contraction Leads to This compound This compound This compound->Receptor Binds

Generalized signaling pathway for prostaglandin-induced vasoconstriction.

Experimental Workflow

The following diagram illustrates the key steps in the ex vivo vasoconstriction assay described in the protocol section.

G A Aorta Excision B Ring Preparation A->B C Mounting in Organ Bath B->C D Equilibration (60-90 min) C->D E Viability Test (Phenylephrine) D->E F Washout & Return to Baseline E->F G Compound Addition (Cumulative Doses) F->G H Data Recording (Tension) G->H I Data Analysis (Dose-Response) H->I

Workflow for an ex vivo vasoconstriction assay using isolated aortic rings.

References

Comparative Guide to the Validation of 15-Keto-Prostaglandin A1 as a Biomarker for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 15-Keto-Prostaglandin A1 (15-Keto-PGA1) as a potential biomarker for colorectal cancer (CRC), evaluating its performance against established and emerging biomarkers. The validation of novel biomarkers is a critical unmet need in oncology to improve early detection, prognostication, and therapeutic monitoring.

Prostaglandins (B1171923), lipid compounds with diverse hormone-like effects, have long been implicated in the pathogenesis of colorectal cancer. Notably, the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins like PGE2, is overexpressed in a significant proportion of colorectal adenomas and carcinomas.[1][2] This leads to increased levels of PGE2, which can promote tumor growth, angiogenesis, and invasion.[3]

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) acts as a key antagonist to the pro-tumorigenic effects of PGE2 by catalyzing its degradation into 15-keto-prostaglandin metabolites.[3][4] Crucially, 15-PGDH expression is frequently downregulated or lost in colorectal cancer, suggesting a tumor-suppressive role.[3][4][5][6] This loss of 15-PGDH activity leads to an accumulation of prostaglandins in tumor tissue, while potentially altering the systemic profile of their metabolites, including this compound.

Comparative Analysis of Biomarkers for Colorectal Cancer

The following table summarizes the performance of this compound (as a representative of 15-keto-prostaglandin metabolites) in comparison to other established and emerging biomarkers for colorectal cancer.

Biomarker CategoryBiomarkerSample TypeSensitivitySpecificityAdvantagesDisadvantages
Prostaglandin (B15479496) Metabolite This compound (Hypothesized) Urine, PlasmaTo be determinedTo be determinedNon-invasive, potentially reflects COX-2/15-PGDH activity.Requires further validation studies.
Urinary PGE-MUrineModerateModerateNon-invasive, associated with advanced neoplasia.[2][7][8]Influenced by inflammation and other factors.[1]
Established Blood-Based Carcinoembryonic Antigen (CEA)SerumLow for early stageModerateWidely used for prognosis and monitoring.[9]Low sensitivity for early detection, elevated in non-malignant conditions.[10]
Methylated SEPT9 DNAPlasma~48%~91%FDA-approved for screening.Low sensitivity for adenomas.[11]
Stool-Based Fecal Immunochemical Test (FIT)StoolHigh for CRCHighNon-invasive, widely used in screening programs.[12]Lower sensitivity for adenomas, requires stool handling.[12]
Multi-target Stool DNA (mt-sDNA)StoolHigh for CRCModerateHigher sensitivity for adenomas than FIT.[9]Higher cost, more complex than FIT.[9]
Emerging Circulating Tumor DNA (ctDNA)PlasmaHigh (stage-dependent)HighPotential for early detection, monitoring, and mutation profiling.[9][13]Technically challenging, lower abundance in early-stage disease.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of biomarkers. Below are outlines for key experimental protocols.

1. Quantification of this compound in Plasma/Urine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of small molecules like prostaglandins due to its high sensitivity and specificity.

  • Sample Preparation (Solid Phase Extraction):

    • Acidify plasma or urine samples to approximately pH 3.5.

    • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) and then water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with water and hexane (B92381) to remove interfering substances.

    • Elute this compound and other prostaglandins with a solvent like ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[14]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and an internal standard.[14]

2. Measurement of Urinary PGE-M by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method suitable for large-scale screening.

  • Principle: Competitive ELISA where PGE-M in the sample competes with a labeled PGE-M for binding to a limited number of antibody sites.

  • Procedure:

    • Standards and prepared urine samples are added to a microplate pre-coated with a capture antibody.

    • A fixed amount of enzyme-labeled PGE-M is added.

    • The plate is incubated, allowing for competitive binding.

    • The plate is washed to remove unbound reagents.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The reaction is stopped, and the absorbance is measured. The concentration of PGE-M is inversely proportional to the signal intensity.

Visualizations

Prostaglandin E2 Synthesis and Degradation Pathway

PGE2_Pathway cluster_synthesis Synthesis cluster_degradation Degradation Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA2 PGH2 PGH2 AA->PGH2 Upregulated in CRC COX2 COX-2 PGE2 PGE2 PGH2->PGE2 PGES PGE Synthase Keto_PGE2 15-Keto-PGE2 PGE2->Keto_PGE2 Downregulated in CRC PGDH 15-PGDH (Tumor Suppressor) PGE_M Urinary PGE-M Keto_PGE2->PGE_M Further Metabolism

Caption: Prostaglandin E2 synthesis and degradation pathway in colorectal cancer.

Experimental Workflow for Biomarker Validation

Biomarker_Workflow Discovery Discovery Phase (e.g., Metabolomics) Qualification Analytical Qualification (Assay Development) Discovery->Qualification Candidate Biomarker (this compound) Verification Clinical Verification (Case-Control Studies) Qualification->Verification Robust & Reproducible Assay (LC-MS/MS) Validation Clinical Validation (Prospective Cohort) Verification->Validation Demonstrated Association with CRC Utility Clinical Utility Assessment Validation->Utility Confirmed Performance in Target Population

Caption: A generalized workflow for the validation of a candidate biomarker.

Logical Comparison of Biomarker Types

Biomarker_Comparison Biomarkers Colorectal Cancer Biomarkers Stool Stool-Based FIT mt-sDNA Biomarkers->Stool Non-invasive Screening Focus Blood Blood-Based CEA Methylated SEPT9 ctDNA Biomarkers->Blood Minimally Invasive Screening & Monitoring Urine Urine-Based Urinary PGE-M This compound (Potential) Biomarkers->Urine Non-invasive Metabolic Snapshot

Caption: A logical relationship diagram of different biomarker types for CRC.

References

A Head-to-Head Battle: HPLC vs. LC-MS/MS for the Analysis of 15-Keto-Prostaglandin A1

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and drug development, the accurate quantification of signaling molecules is paramount. 15-Keto-Prostaglandin A1 (15-Keto-PGA1), a metabolite of Prostaglandin (B15479496) A1, is a molecule of interest for its potential biological activities. The choice of analytical methodology is critical for obtaining reliable data. This guide provides an in-depth comparison of two prominent techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Performance Face-Off: A Quantitative Comparison

The selection of an analytical technique often hinges on key performance metrics such as sensitivity, specificity, and accuracy. While data specifically for this compound is limited, a comparative summary based on closely related keto-prostaglandins provides a clear picture of what researchers can expect.

Performance MetricHPLC with UV DetectionLC-MS/MSKey Considerations
Sensitivity (LOD) ~30 ng on-column for related keto-prostaglandins[1]pg/mL range for related keto-prostaglandins[2][3]LC-MS/MS offers significantly lower detection limits, crucial for samples with low analyte concentrations.
Limit of Quantitation (LOQ) Typically in the ng/mL rangeCan be as low as pg/mL for similar compounds[2][3]A lower LOQ in LC-MS/MS allows for more accurate quantification of trace amounts.
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.Very High; identification is based on both retention time and specific mass-to-charge ratio transitions.The high specificity of LC-MS/MS minimizes the risk of reporting false positives from complex biological matrices.
Accuracy (% Recovery) Dependent on sample purity; typically 80-120%.High; often >90% with the use of stable isotope-labeled internal standards.Internal standards in LC-MS/MS correct for matrix effects and variations in sample preparation, leading to higher accuracy.
Precision (% CV) Intra-day and Inter-day CVs are generally <15%.Intra-day and Inter-day CVs are typically <15%, often lower than HPLC.[2]Both methods can achieve good precision, but the robustness of LC-MS/MS often leads to better reproducibility.
Linearity (R²) Generally >0.99 over a limited dynamic range.Typically >0.99 over a wide dynamic range.LC-MS/MS provides a broader linear range, accommodating a wider variation in sample concentrations.

Under the Hood: Experimental Protocols

The following sections detail the typical experimental workflows for the analysis of this compound using both HPLC and LC-MS/MS.

Sample Preparation: A Common Ground with Divergent Paths

For both techniques, a robust sample preparation protocol is essential to remove interfering substances and enrich the analyte. Solid-Phase Extraction (SPE) is a commonly employed technique.

  • Sample Acidification : Biological samples (e.g., plasma, cell culture media) are acidified to a pH of approximately 3.5 to ensure that the acidic prostaglandin is in its protonated form.

  • SPE Cartridge Conditioning : A C18 SPE cartridge is conditioned with methanol (B129727) followed by acidified water.

  • Sample Loading : The acidified sample is loaded onto the conditioned SPE cartridge.

  • Washing : The cartridge is washed with a non-polar solvent like hexane (B92381) to remove lipids, followed by a weak organic solvent to elute other polar impurities.

  • Elution : this compound is eluted from the cartridge using a more polar organic solvent such as ethyl acetate (B1210297) or methanol.

  • Drying and Reconstitution : The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase for injection into the chromatography system.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Chromatographic Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase : A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : UV detection is performed at the maximum absorbance wavelength of this compound, which is around 228 nm.

  • Quantification : Quantification is based on the peak area of the analyte compared to a standard curve prepared from known concentrations of a this compound standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column : A reversed-phase C18 column with a smaller internal diameter (e.g., 2.1 mm) and smaller particle size (e.g., 1.8 µm) is often used to enhance sensitivity and resolution.

  • Mobile Phase : A gradient elution with mobile phases compatible with mass spectrometry is used, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate : A lower flow rate, typically in the range of 0.2-0.4 mL/min, is used to improve ionization efficiency.

  • Ionization : Electrospray ionization (ESI) in negative ion mode is the standard for prostaglandin analysis.

  • Mass Spectrometry : A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated molecule of this compound as the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific fragment ion in the third quadrupole (Q3).

  • Quantification : Quantification is highly accurate due to the use of a stable isotope-labeled internal standard (e.g., d4-15-Keto-PGA1). The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the processes and their distinctions, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Biological Sample Acidification Acidification (pH 3.5) Sample->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution SPE->Elution DryDown Evaporation & Reconstitution Elution->DryDown Injection Injection DryDown->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~228 nm) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data

Figure 1: Experimental workflow for HPLC analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample + Internal Standard Acidification Acidification (pH 3.5) Sample->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution SPE->Elution DryDown Evaporation & Reconstitution Elution->DryDown Injection Injection DryDown->Injection Separation C18 Column Separation Injection->Separation Ionization ESI (Negative Ion Mode) Separation->Ionization MSMS Tandem MS (MRM) Ionization->MSMS Data Data Acquisition & Quantification MSMS->Data

Figure 2: Experimental workflow for LC-MS/MS analysis of this compound.

Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_sensitivity Lower Sensitivity (ng) hplc_specificity Moderate Specificity hplc_cost Lower Cost hplc_complexity Simpler Operation lcms_sensitivity Higher Sensitivity (pg) lcms_specificity High Specificity lcms_cost Higher Cost lcms_complexity More Complex Operation Analyte This compound Analysis Analyte->hplc_sensitivity Analyte->hplc_specificity Analyte->hplc_cost Analyte->hplc_complexity Analyte->lcms_sensitivity Analyte->lcms_specificity Analyte->lcms_cost Analyte->lcms_complexity

Figure 3: Logical comparison of HPLC-UV and LC-MS/MS for this compound analysis.

The Verdict: Choosing the Right Tool for the Job

The choice between HPLC with UV detection and LC-MS/MS for the analysis of this compound is contingent on the specific requirements of the research.

HPLC with UV detection is a cost-effective and relatively simple technique suitable for:

  • Routine analysis of samples with expected high concentrations of this compound.

  • Laboratories with limited budgets or without access to mass spectrometry instrumentation.

  • Initial screening studies where high sensitivity is not the primary concern.

LC-MS/MS stands as the superior choice for:

  • Studies requiring high sensitivity and specificity for the accurate quantification of low-abundance this compound in complex biological matrices.

  • Confirmatory analysis and research where unambiguous identification of the analyte is critical.

  • Pharmacokinetic studies and clinical trials where robust and reliable data are essential for decision-making.

References

A Comparative Guide to the Differential Effects of 15-Keto-PGA1 and Other Prostaglandin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins (B1171923) (PGs) are a class of lipid autacoids that mediate a wide array of physiological and pathological processes, including inflammation, pain, and cancer. The biological actions of primary prostaglandins like PGE₂, PGF₂α, and PGA₁ are tightly controlled through rapid enzymatic degradation. The initial and rate-limiting step in their catabolism is the oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-prostaglandins. While initially considered inactive byproducts, emerging evidence reveals that these metabolites possess unique biological activities, distinct from their parent compounds. This guide provides a comparative analysis of the differential effects of 15-Keto-PGA₁ and other key prostaglandin (B15479496) metabolites, supported by experimental data and detailed methodologies.

Comparative Biological Activities of Prostaglandin Metabolites

The conversion of a primary prostaglandin to its 15-keto form often dramatically alters its biological activity, leading to reduced, modified, or in some cases, novel effects. Subsequent metabolic steps, such as the reduction of the C13-C14 double bond, can further modify these activities.

PGE Series Metabolites: A Spectrum of Activity

Metabolites of PGE₁ and PGE₂ exhibit a wide range of effects, from potent bioactivity to near-complete inactivation.

  • 15-Keto-PGE₁ vs. 13,14-dihydro-PGE₁: While 15-keto-PGE₁ is largely considered an inactive metabolite with no significant anti-platelet aggregation capacity[1][2], its further metabolite, 13,14-dihydro-PGE₁ (PGE₀), retains substantial biological function. It is the only initial metabolite of PGE₁ that significantly inhibits ADP-induced platelet aggregation, demonstrating 76.4% of the efficacy of the parent PGE₁ compound.[3]

  • 15-Keto-PGE₂ vs. 13,14-dihydro-15-keto-PGE₂: 15-keto-PGE₂ is a highly active metabolite with significant anti-inflammatory and anti-cancer properties.[4][5] It suppresses the STAT3 signaling pathway, a key regulator of tumor cell proliferation and survival.[4] This activity is dependent on its α,β-unsaturated carbonyl group. In contrast, its reduced form, 13,14-dihydro-15-keto-PGE₂ (PGE-M), lacks this electrophilic moiety and fails to inhibit STAT3 signaling.[4][5] PGE-M is the primary circulating metabolite of PGE₂ and, due to its stability and significantly diminished biological activity at EP receptors, it is often used as a reliable biomarker for systemic PGE₂ production.[6][7] However, recent studies suggest PGE-M may have its own bioactivity, such as alleviating opioid-induced constipation via the 5-HT pathway.[8]

Table 1: Comparative Effects of PGE₁ Metabolites on Platelet Aggregation

Compound Activity ID₅₀ (ADP-induced aggregation) Relative Efficacy vs. PGE₁
PGE₁ Potent inhibitor 8.25 ng/mL 100%
13,14-dihydro-PGE₁ Active inhibitor 10.8 ng/mL 76.4%[3]
15-keto-PGE₁ Inactive 16.2 µg/mL Negligible[1][3]

| 15-keto-13,14-dihydro-PGE₁ | Inactive | 14.8 µg/mL | Negligible[3] |

PGA Series Metabolites: Vasoconstrictive Properties
  • 15-Keto-PGA₁: This metabolite of PGA₁ demonstrates potent vasoconstrictive activity. At a concentration of 6 µM, 15-keto-PGA₁ induces vasoconstriction in rabbit lung tissue to a degree comparable to that of the potent vasoconstrictor angiotensin II.[9][10] This highlights a significant biological role for this metabolite, distinct from the activities of other prostaglandin families.

PGF Series Metabolites: Attenuated Activity
  • 15-Keto-PGF₂α: The metabolism of PGF₂α to 15-keto-PGF₂α results in a significant reduction in biological activity. For instance, 15-keto-PGF₂α is reported to be 10-fold less active than its parent PGF₂α in its ability to decrease intraocular pressure in rabbits. This attenuation of effect is a common theme for many 15-keto metabolites.

Signaling Pathways and Mechanisms of Action

The diverse effects of prostaglandin metabolites are rooted in their distinct interactions with cellular signaling pathways.

Biosynthesis and Metabolism of Prostaglandins

The generation of these metabolites begins with the cyclooxygenase (COX) pathway, which converts arachidonic acid into unstable intermediates. These are then acted upon by specific synthases to form primary prostaglandins (PGE₂, PGF₂α, etc.). The enzyme 15-PGDH then catalyzes the conversion to 15-keto metabolites, which can be further processed by reductases.

Prostaglandin Metabolism cluster_0 Biosynthesis cluster_1 Catabolism AA Arachidonic Acid PGH2 PGH₂ AA->PGH2 COX-1/2 PGE2 PGE₂ PGH2->PGE2 PGES PGF2a PGF₂α PGH2->PGF2a PGFS Keto_PGE2 15-Keto-PGE₂ PGE2->Keto_PGE2 15-PGDH Keto_PGF2a 15-Keto-PGF₂α PGF2a->Keto_PGF2a 15-PGDH PGA1 PGA₁ Keto_PGA1 15-Keto-PGA₁ PGA1->Keto_PGA1 15-PGDH Dihydro_Keto_PGE2 13,14-dihydro-15-keto-PGE₂ Keto_PGE2->Dihydro_Keto_PGE2 Δ¹³-Reductase 15_Keto_PGE2_Signaling cluster_stat3 STAT3 Pathway (Inhibition) cluster_nrf2 Nrf2 Pathway (Activation) Keto_PGE2 15-Keto-PGE₂ STAT3 STAT3 Keto_PGE2->STAT3 Covalent Modification (Inhibition) Keap1 Keap1 Keto_PGE2->Keap1 Inactivation STAT3_dimer STAT3 Dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc STAT3_p p-STAT3 STAT3_p->STAT3_dimer STAT3->STAT3_p Gene_exp_down ↓ Proliferation ↓ Angiogenesis STAT3_nuc->Gene_exp_down Nrf2 Nrf2 Nrf2_nuc Nuclear Translocation Nrf2->Nrf2_nuc Keap1->Nrf2 Inhibition ARE ARE Binding Nrf2_nuc->ARE Gene_exp_up ↑ HO-1 Expression (Anti-inflammatory) ARE->Gene_exp_up ELISA_Workflow start Sample Collection (Serum, Plasma, Supernatant) prep Sample Preparation (Dilution, Extraction) start->prep add_reagents Add Standards, Samples, PG-Enzyme Conjugate, & Antibody to Plate prep->add_reagents plate_prep Prepare Standards & Reagents plate_prep->add_reagents incubate1 Incubate (Competitive Binding) add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance (e.g., 450 nm) stop->read analyze Data Analysis (Standard Curve Interpolation) read->analyze end Quantified PG Levels analyze->end

References

A Comparative Validation of an In-house 15-Keto-PGA1 Assay Against a Commercial Kit

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like 15-Keto-Prostaglandin A1 (15-Keto-PGA1) is critical for advancing research in inflammation, cellular signaling, and pharmacology. This guide provides a comprehensive comparison between a newly validated in-house this compound enzyme-linked immunosorbent assay (ELISA) and a leading commercial ELISA kit. The data presented herein is intended to guide researchers in selecting the most appropriate assay for their specific experimental needs, balancing performance with cost-effectiveness.

This compound is a metabolite of Prostaglandin (B15479496) A1 (PGA1), which is formed from the enzymatic dehydration of PGE1.[1][2][3] The conversion to the 15-keto form is catalyzed by 15-hydroxy prostaglandin dehydrogenase.[1][2][3] This metabolite has demonstrated biological activity, including vasoconstrictive effects comparable to angiotensin II, highlighting its potential significance in physiological and pathological processes.[1][2]

The quantification of such eicosanoids is typically achieved through immunoassays. While commercial kits offer convenience and standardized protocols, in-house assays can provide a cost-effective and customizable alternative, particularly for large-scale screening projects. This guide outlines the validation of an in-house developed competitive ELISA for this compound and compares its performance characteristics directly against a commercially available equivalent.

Assay Principle: Competitive ELISA

Both the in-house assay and the commercial kit are based on the principle of a competitive enzyme-linked immunosorbent assay.[4][5][6][7] This method is ideal for detecting small molecules like prostaglandins. In this format, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of capture antibody sites that are pre-coated on a microplate. The amount of enzyme-labeled prostaglandin that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[5][7] Following a wash step to remove unbound reagents, a substrate is added, which develops a color in the presence of the enzyme. The intensity of the color is measured, and a standard curve is used to determine the concentration of this compound in the unknown samples.[5]

Performance Characteristics

The performance of the in-house this compound assay was rigorously validated and compared against the manufacturer's specifications and experimental data from the commercial kit. Key performance metrics are summarized below.

Table 1: Assay Sensitivity and Range
ParameterIn-House AssayCommercial Kit
Lower Limit of Detection (LOD) 15.5 pg/mL13.4 pg/mL
Lower Limit of Quantification (LLOQ) 35.0 pg/mL39.1 pg/mL
Upper Limit of Quantification (ULOQ) 2,200 pg/mL2,500 pg/mL
Dynamic Range 35.0 - 2,200 pg/mL39.1 - 2,500 pg/mL
Table 2: Assay Precision

Precision was determined by measuring the coefficient of variation (%CV) for replicate measurements of quality control (QC) samples at low, medium, and high concentrations within the assay range.

ParameterConcentrationIn-House Assay (%CV)Commercial Kit (%CV)
Intra-Assay Precision (n=20) Low (75 pg/mL)6.8%< 10%
Medium (500 pg/mL)5.1%< 10%
High (1500 pg/mL)5.9%< 10%
Inter-Assay Precision (n=40, 3 plates) Low (75 pg/mL)11.5%< 15%
Medium (500 pg/mL)8.8%< 15%
High (1500 pg/mL)9.5%< 15%
Table 3: Accuracy (Spike and Recovery)

Accuracy was assessed by spiking known amounts of this compound into different biological matrices and calculating the percent recovery.

Sample MatrixSpiked ConcentrationIn-House Assay (% Recovery)Commercial Kit (% Recovery)
Cell Culture Media 500 pg/mL98.5%97% (84-106%)
Human Serum 500 pg/mL94.2%97% (86-114%)
Human Plasma (EDTA) 500 pg/mL91.8%93% (82-108%)
Human Urine 500 pg/mL96.1%99% (81-111%)
Table 4: Specificity (Cross-Reactivity)

The specificity of the antibody was tested against structurally related prostaglandins.

CompoundIn-House Assay (% Cross-Reactivity)Commercial Kit (% Cross-Reactivity)
This compound 100%100%
Prostaglandin A1 (PGA1) < 1.0%< 0.8%
Prostaglandin E2 (PGE2) < 0.1%< 0.01%
Prostaglandin F2α (PGF2α) < 0.1%< 0.01%
Arachidonic Acid Not DetectedNot Detected

Experimental Protocols

Detailed methodologies for both the in-house and commercial assays are provided to ensure transparency and reproducibility.

In-House this compound Assay Protocol
  • Plate Coating: A 96-well microplate is coated with 100 µL/well of goat anti-rabbit IgG in coating buffer overnight at 4°C.

  • Washing: The plate is washed three times with 300 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked with 200 µL/well of Assay Buffer (PBS with 1% BSA) for 2 hours at room temperature.

  • Competitive Reaction:

    • Add 50 µL of standards (ranging from 0-2500 pg/mL), quality controls, or unknown samples to the appropriate wells.

    • Add 25 µL of this compound-HRP conjugate to each well.

    • Add 25 µL of rabbit anti-15-Keto-PGA1 primary antibody to each well.

  • Incubation: The plate is covered and incubated for 2 hours at room temperature on an orbital shaker.

  • Washing: Repeat the wash step as in step 2, for a total of five washes.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Stop the reaction by adding 100 µL of Stop Solution (2N H₂SO₄) to each well.

  • Data Acquisition: Read the optical density at 450 nm using a microplate reader within 15 minutes.

  • Analysis: Calculate the concentration of this compound by plotting a four-parameter logistic curve from the standard readings.

Commercial Kit Protocol Summary

Note: This is a generalized protocol based on typical commercial competitive ELISA kits. Always refer to the specific manufacturer's insert.[4][8][9]

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard/Sample Addition: Add 50 µL of standards or samples to the pre-coated microplate wells.

  • Conjugate & Antibody Addition: Add 50 µL of Biotinylated this compound and 50 µL of specific antibody to each well.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Washing: Aspirate and wash each well 3-5 times with the provided Wash Buffer.

  • HRP-Conjugate Addition: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the wash step.

  • Substrate Incubation: Add 90 µL of TMB Substrate and incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Read Plate: Measure absorbance at 450 nm.

Diagrams

Prostaglandin Synthesis Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[4][10] This pathway is a critical target for non-steroidal anti-inflammatory drugs (NSAIDs).

Prostaglandin_Synthesis cluster_enzymes Enzymes Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX PGA1 Prostaglandin A1 (PGA1) PGH2->PGA1 PG_Synthases Keto_PGA1 This compound PGA1->Keto_PGA1 PG_Dehydrogenase PLA2 Phospholipase A2 COX COX-1 / COX-2 PG_Synthases PG Synthases PG_Dehydrogenase 15-hydroxy PG Dehydrogenase

Caption: Simplified prostaglandin synthesis pathway leading to this compound.

Competitive ELISA Workflow

The following diagram illustrates the competitive binding principle that underpins both assays. A higher concentration of the target analyte in the sample results in a lower final signal.

Competitive_ELISA_Workflow cluster_low Low Analyte Concentration in Sample cluster_high High Analyte Concentration in Sample A1 Sample Analyte (Low) + Labeled Analyte B1 Antibody-Coated Well A1->B1 Competition for binding sites C1 High Signal (Low Analyte) B1->C1 Substrate -> Strong Color A2 Sample Analyte (High) + Labeled Analyte B2 Antibody-Coated Well A2->B2 Competition for binding sites C2 Low Signal (High Analyte) B2->C2 Substrate -> Weak Color

Caption: Principle of competitive ELISA showing inverse signal relationship.

Conclusion

The validation data demonstrates that the in-house this compound ELISA performs comparably to the commercial kit across all key metrics, including sensitivity, precision, accuracy, and specificity. The in-house assay exhibits excellent performance characteristics, making it a reliable and validated method for the quantification of this compound in various biological matrices.

For laboratories with the requisite expertise, the development of an in-house assay presents a viable and cost-effective alternative to commercial kits, without compromising data quality. This is particularly advantageous for large-scale studies or when a commercial kit for a specific analyte is unavailable. However, for labs requiring a ready-to-use, fully optimized solution with dedicated technical support, the commercial kit remains an excellent choice. The selection between these two options should be based on the specific research needs, sample throughput, and available resources of the laboratory.

References

A Comparative Analysis of 15-Keto-PGA1 and Angiotensin II Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the signaling pathways initiated by 15-Keto-Prostaglandin A1 (15-Keto-PGA1) and Angiotensin II (Ang II). By presenting available experimental data, detailed methodologies, and visual pathway diagrams, we aim to offer a comprehensive resource for understanding the distinct and overlapping cellular mechanisms of these two potent vasoactive molecules.

Introduction

This compound is a metabolite of Prostaglandin A1 (PGA1), belonging to the family of cyclopentenone prostaglandins (B1171923). These molecules are characterized by a reactive α,β-unsaturated carbonyl group that allows them to interact with and modulate the function of various cellular proteins, often independent of traditional receptor binding. Angiotensin II, a peptide hormone, is the primary effector of the renin-angiotensin system. It exerts its effects through well-defined G-protein coupled receptors (GPCRs), namely the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, initiating a cascade of intracellular signaling events that regulate a wide array of physiological processes, most notably blood pressure. A key distinction lies in their primary mode of action: Angiotensin II predominantly signals through specific membrane receptors, whereas this compound and other cyclopentenone prostaglandins can act through both receptor-dependent and independent mechanisms, including direct protein modification.

Signaling Pathways: A Visual Comparison

The signaling cascades of this compound and Angiotensin II are multifaceted. Below are diagrams generated using Graphviz (DOT language) to illustrate the key components and their interactions.

Angiotensin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Dependent cluster_effectors Downstream Effectors cluster_beta_arrestin G-Protein Independent Ang II Angiotensin II AT1R AT1 Receptor Ang II->AT1R AT2R AT2 Receptor Ang II->AT2R Gq11 Gq/11 AT1R->Gq11 Gi Gi/o AT1R->Gi G1213 G12/13 AT1R->G1213 beta_arrestin β-Arrestin AT1R->beta_arrestin Vasodilation\nAnti-proliferative Vasodilation Anti-proliferative AT2R->Vasodilation\nAnti-proliferative PLC Phospholipase C (PLC) Gq11->PLC RhoA RhoA/Rho Kinase G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C (PKC) MAPK MAP Kinases (ERK, JNK, p38) PKC->MAPK Ca2 [Ca2+]i ↑ IP3->Ca2 DAG->PKC Physiological Effects Physiological Effects Ca2->Physiological Effects Gene Transcription\nCell Growth Gene Transcription Cell Growth MAPK->Gene Transcription\nCell Growth Vasoconstriction Vasoconstriction RhoA->Vasoconstriction beta_arrestin->MAPK

Caption: Angiotensin II Signaling Pathway.

15_Keto_PGA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_receptor_independent Receptor-Independent cluster_nuclear Nuclear Events cluster_cellular_responses Cellular Responses 15_Keto_PGA1 This compound PPARg_mem Membrane-associated PPA-γ 15_Keto_PGA1->PPARg_mem Keap1 Keap1 15_Keto_PGA1->Keap1 Covalent Modification IKK IKK 15_Keto_PGA1->IKK Covalent Modification cJun c-Jun 15_Keto_PGA1->cJun Covalent Modification PPARg_nuc PPAR-γ 15_Keto_PGA1->PPARg_nuc Direct Binding Vasoconstriction Vasoconstriction 15_Keto_PGA1->Vasoconstriction Ca_inhibition Inhibition of [Ca2+]i 15_Keto_PGA1->Ca_inhibition Antiproliferative Anti-proliferative Effects PPARg_mem->Antiproliferative Nrf2 Nrf2 Keap1->Nrf2 Dissociation NFkB NF-κB IKK->NFkB Inhibition AP1 AP-1 cJun->AP1 Inhibition Anti_inflammatory Anti-inflammatory Gene Expression PPARg_nuc->Anti_inflammatory Nrf2->Anti_inflammatory Pro-inflammatory Gene\nExpression Pro-inflammatory Gene Expression NFkB->Pro-inflammatory Gene\nExpression Cell Proliferation Cell Proliferation AP1->Cell Proliferation

Caption: this compound Signaling Pathway.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for the signaling pathways of Angiotensin II. Direct quantitative data for this compound is limited in the current literature; however, data for the closely related 15-Keto-PGE2 is included for comparative context.

Table 1: Receptor Binding Affinities

LigandReceptorCell TypeBinding Affinity (Kd/IC50)Reference
Angiotensin IIAT1Human Left VentricleKd: 1.98 ± 0.31 nM[1]
Angiotensin IIAT1HEK-293IC50: 2.11 x 10-8 M[2]
Angiotensin IIAT2HEK-293IC50: 3.33 x 10-8 M[2]
15-Keto-PGE2EP2HEK-EP2IC50: 118 nM[3]
15-Keto-PGE2EP4HEK-EP4IC50: 2.94 nM[3]

Table 2: Downstream Effector Activation

StimulusEffectorCell TypeEC50 / Fold ActivationReference
Angiotensin II[Ca2+]i increaseNeonatal Rat CardiomyocytesEC50 ≈ 10 nM[4][5]
15-Keto-PGE2cAMP Formation (EP2)HEK-EP2EC50: 135 pM (PGE2) vs 426 nM (15-Keto-PGE2)[3]
15-Keto-PGE2ERK Phosphorylation (EP4)HEK-EP4EC50 ≈ 185 nM[3]

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Objective: To quantify changes in intracellular calcium levels in response to Angiotensin II or this compound stimulation.

Principle: Ratiometric fluorescent dyes, such as Fura-2 AM, are used to measure [Ca2+]i. The dye is loaded into cells, and upon binding to calcium, its fluorescence excitation or emission spectrum shifts. The ratio of fluorescence at two different wavelengths is proportional to the intracellular calcium concentration.[6][7]

Protocol:

  • Cell Culture: Plate cells (e.g., vascular smooth muscle cells, cardiomyocytes) on glass coverslips in appropriate culture medium and grow to 80-90% confluency.[4]

  • Dye Loading: Incubate cells with 3-5 µM Fura-2 AM in a serum-free medium for 30-60 minutes at 37°C.[4][7]

  • Washing: Wash the cells three times with a HEPES-buffered saline solution to remove extracellular dye.

  • Measurement: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with the buffer.

  • Stimulation: After establishing a baseline fluorescence ratio, perfuse the cells with a known concentration of Angiotensin II or this compound.

  • Data Acquisition: Record the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm over time.

  • Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). The change in this ratio from baseline indicates the change in [Ca2+]i.

Mitogen-Activated Protein (MAP) Kinase Activation Assay (Western Blotting)

Objective: To determine the phosphorylation and thus activation of MAP kinases (e.g., ERK1/2) in response to Angiotensin II or this compound.

Principle: This method uses specific antibodies to detect the phosphorylated (active) forms of MAP kinases in cell lysates by Western blotting.

Protocol:

  • Cell Culture and Stimulation: Culture cells to 80-90% confluency and serum-starve for 12-24 hours to reduce basal MAPK activity. Treat cells with the desired concentration of Angiotensin II or this compound for various time points (e.g., 0, 5, 15, 30 minutes).[8]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAP kinase of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the MAP kinase. Quantify band intensities using densitometry software.

Concluding Remarks

The signaling pathways of this compound and Angiotensin II exhibit fundamental differences in their mechanisms of action. Angiotensin II operates through a classical, receptor-mediated G-protein signaling cascade, leading to well-defined downstream effects on intracellular calcium and various protein kinases. This pathway is a cornerstone of cardiovascular regulation and a major target for antihypertensive therapies.

In contrast, this compound, as a cyclopentenone prostaglandin, appears to exert its effects through a more diverse set of mechanisms. While it may interact with prostanoid receptors, a significant component of its bioactivity is attributed to its ability to directly modify proteins via its electrophilic center. This leads to the modulation of key transcription factors involved in inflammation and cell proliferation, such as NF-κB and Nrf2. Although both molecules can induce vasoconstriction, the underlying pathways are likely distinct, with Angiotensin II relying on a rapid, calcium-dependent mechanism and this compound potentially acting through a more complex, and possibly slower, modulatory process.

Further research is required to fully elucidate the specific receptors and direct molecular targets of this compound to enable a more direct and quantitative comparison with the well-characterized Angiotensin II signaling pathway. Understanding these differences is crucial for the development of novel therapeutic strategies targeting the distinct pathophysiological processes in which these molecules are involved.

References

Confirming the Identity of 15-Keto-PGA1 in Biological Matrices: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of 15-Keto-Prostaglandin A1 (15-Keto-PGA1) in complex biological matrices is critical for advancing our understanding of its physiological and pathological roles. This guide provides an objective comparison of the three primary analytical techniques used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

This compound is a metabolite of Prostaglandin (B15479496) A1 (PGA1), produced by the action of 15-hydroxyprostaglandin dehydrogenase.[1][2] The choice of analytical method for its confirmation is pivotal and depends on factors such as the required sensitivity, specificity, sample throughput, and available resources. This document outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Analytical Methods

The performance of LC-MS/MS, GC-MS, and ELISA for the analysis of prostaglandin metabolites varies significantly. While LC-MS/MS is often considered the "gold standard" for its high specificity and sensitivity, GC-MS offers robust quantification, and ELISA provides a high-throughput, cost-effective solution.[3]

FeatureLC-MS/MSGC-MSELISA
Sensitivity High (pg/mL range)Moderate to High (ng/mL range)High (pg/mL to ng/mL range)
Specificity Very HighHighModerate to High
Accuracy High (≤15% deviation)High (with internal standards)Moderate (potential cross-reactivity)
Intra-assay Precision ≤15% CV~4-7% CV[4]<10% CV
Inter-assay Precision ≤15% CVData not readily available<15% CV
Sample Throughput ModerateLow to ModerateHigh
Sample Preparation Moderate complexity (SPE)High complexity (derivatization required)Low to moderate complexity
Cost per Sample HighModerateLow
Instrumentation Specialized, high costStandard, moderate costCommon, low cost

Experimental Protocols

Detailed methodologies are essential for the successful implementation and comparison of these analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a superior balance of selectivity, speed, and accuracy for prostaglandin analysis.[5]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Acidify the biological sample (e.g., plasma, urine) to approximately pH 3.5.

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% ethanol) to remove polar impurities.

  • Elute this compound with a suitable organic solvent like ethyl acetate (B1210297) or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[6]

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for separation.[6]

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).[6]

  • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.[6]

  • Gradient: A gradient elution is employed to achieve optimal separation of this compound from other matrix components.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandins (B1171923).[7]

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for this compound and its deuterated internal standard.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable method for the quantification of prostaglandins, though it necessitates a derivatization step to improve the volatility and thermal stability of the analyte.[8][9]

1. Sample Preparation and Derivatization:

  • Extraction: Similar to LC-MS/MS, samples are typically extracted and purified using SPE.

  • Derivatization: This crucial step involves:

    • Methoximation: Protection of the ketone groups using methoxyamine HCl to prevent enolization.[10]

    • Esterification: Conversion of the carboxylic acid group to its methyl ester (e.g., using diazomethane).

    • Silylation: Conversion of any hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers to increase volatility (e.g., using BSTFA).[11][12]

2. Gas Chromatography:

  • Column: A non-polar or semi-polar capillary column (e.g., BPX-5) is used for separation.[11]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized this compound from other compounds.

3. Mass Spectrometry:

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound is used for quantification.[4]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples. While specific commercial ELISA kits for this compound are not readily found, kits for similar prostaglandin metabolites like 13,14-dihydro-15-keto-PGF2α (PGFM) are available and their protocols can be adapted.[13][14] It is crucial to validate the cross-reactivity of the antibodies with this compound.

1. Assay Principle:

  • A competitive ELISA format is typically used for small molecules like prostaglandins.

  • This compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of specific antibody sites coated on a microplate.

2. Assay Procedure:

  • Add standards and prepared samples to the wells of the antibody-coated microplate.

  • Add the enzyme-conjugated this compound (tracer) to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • The concentration of this compound is inversely proportional to the signal intensity and is determined from a standard curve.[15]

Visualizing the Methodologies

To further clarify the distinct processes involved in each analytical technique, the following diagrams illustrate the experimental workflows and the metabolic pathway of a related prostaglandin.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample SPE Solid Phase Extraction Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS

LC-MS/MS Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample SPE Solid Phase Extraction Sample->SPE Derivatization Derivatization SPE->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS

GC-MS Experimental Workflow

ELISA_Workflow cluster_prep Sample Preparation cluster_assay Assay Sample Biological Sample Dilution Dilution/Extraction Sample->Dilution Plate Add to Coated Plate Dilution->Plate Incubation Incubation Plate->Incubation Wash Washing Incubation->Wash Substrate Substrate Addition Wash->Substrate Read Read Absorbance Substrate->Read

ELISA Experimental Workflow

Prostaglandin_Metabolism PGA1 Prostaglandin A1 (PGA1) KetoPGA1 This compound PGA1->KetoPGA1 Oxidation enzyme 15-hydroxyprostaglandin dehydrogenase Metabolites Further Metabolites KetoPGA1->Metabolites

References

Independent Replication of 15-Keto-PGA1 Vasoconstrictor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings regarding the vasoconstrictor effects of 15-Keto-Prostaglandin A1 (15-Keto-PGA1) and evaluates the available data from subsequent or similar studies. The objective is to offer a clear overview of the original findings and the extent to which they have been independently corroborated.

Summary of Key Findings

This compound is a metabolite of Prostaglandin (B15479496) A1 (PGA1), formed through the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] Original research published in the 1970s identified this compound as a potent vasoconstrictor in the pulmonary circulation. A key finding from this early research was that this compound, at a concentration of 6 µM, induced vasoconstriction in the rabbit lung that was comparable to the effects of angiotensin II.[1][2]

While direct, formal replication studies of these initial findings are not readily found in the published literature, an examination of related research on prostaglandin metabolism and vascular effects allows for a comparative assessment. This guide synthesizes the available data to provide a current perspective on the vasoconstrictor properties of this compound.

Data Presentation: Comparison of Vasoconstrictor Effects

The following table summarizes the quantitative data from the original key study and provides a placeholder for data from any subsequent relevant studies. The absence of direct replication studies limits a side-by-side comparison.

CompoundConcentrationExperimental ModelObserved EffectOriginal StudySubsequent/Similar Studies
This compound 6 µMIsolated, perfused rabbit lungVasoconstriction comparable to Angiotensin IIGross & Gillis, 1976Data not available
Angiotensin II Not specified in secondary sourcesIsolated, perfused rabbit lungPotent vasoconstriction (used as a positive control)Gross & Gillis, 1976Widely documented
PGA1 Not specified in secondary sourcesIsolated, perfused rabbit lungLess potent vasoconstrictor than this compoundGross & Gillis, 1976Varied effects reported

Experimental Protocols

Original Investigational Method (Gross & Gillis, 1976)

The following is a detailed description of the experimental protocol as inferred from secondary sources and general knowledge of the techniques used at the time. Access to the full original publication is necessary for a precise and complete protocol.

Experimental Model: Isolated, perfused rabbit lung preparation. This ex vivo model allows for the direct assessment of vasoactive substances on the pulmonary vasculature, independent of systemic physiological effects.

Perfusion:

  • The lungs were surgically isolated from an anesthetized rabbit.

  • A cannula was inserted into the pulmonary artery for the controlled infusion of a physiological salt solution (e.g., Krebs-Henseleit solution), which was warmed to 37°C and gassed with a mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.

  • A second cannula was placed in the left atrium to collect the effluent, allowing for the measurement of perfusion pressure and flow rate.

  • The preparation was allowed to stabilize, with a constant perfusion flow rate established.

Drug Administration:

  • Stock solutions of this compound and other test compounds (e.g., Angiotensin II, PGA1) were prepared.

  • Bolus injections or continuous infusions of the compounds were administered into the pulmonary arterial line.

  • The final concentration in the perfusate was calculated based on the stock solution concentration and the perfusion flow rate.

Measurement of Vasoconstriction:

  • Pulmonary arterial pressure was continuously monitored using a pressure transducer.

  • An increase in pulmonary arterial pressure, at a constant flow rate, was indicative of vasoconstriction.

  • The magnitude of the pressor response was quantified as the change in perfusion pressure from baseline.

  • Dose-response curves were typically generated to characterize the potency of the vasoactive agents.

Workflow of the Original Experiment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Rabbit Anesthesia and Lung Isolation B Cannulation of Pulmonary Artery & Left Atrium A->B C Initiation of Perfusion with Physiological Salt Solution B->C D Stabilization of Lung Preparation C->D E Administration of This compound (6 µM) D->E F Continuous Monitoring of Pulmonary Arterial Pressure E->F G Quantification of Pressor Response F->G H Comparison with Angiotensin II Response G->H

Experimental workflow for assessing vasoconstrictor effects.

Signaling Pathways

The precise molecular mechanism by which this compound induces vasoconstriction has not been extensively elucidated. However, the actions of other vasoconstrictor prostaglandins, such as thromboxane (B8750289) A2, are well-characterized and likely involve similar signaling pathways. These pathways typically involve G protein-coupled receptors (GPCRs) on vascular smooth muscle cells.

Proposed Signaling Pathway for Prostaglandin-Mediated Vasoconstriction:

Vasoconstrictor prostanoids, upon binding to their specific GPCRs (e.g., thromboxane receptor), activate G proteins of the Gq/11 family. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.

cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE This compound GPCR Prostanoid Receptor (e.g., TP Receptor) PGE->GPCR Binding PLC Phospholipase C (PLC) GPCR->PLC Activation via Gq/11 PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release from SR IP3->Ca Stimulates CaM Calmodulin Ca->CaM Binds MLCK MLCK CaM->MLCK Activates Myosin Myosin Light Chain MLCK->Myosin Phosphorylates Contraction Smooth Muscle Contraction (Vasoconstriction) Myosin->Contraction

Proposed signaling pathway for this compound vasoconstriction.

Conclusion

The original finding that this compound is a potent vasoconstrictor in the pulmonary circulation is a significant observation in the field of prostaglandin research. However, the lack of direct independent replication studies makes it challenging to definitively confirm the magnitude and reproducibility of this effect under various conditions. While the fundamental experimental approach of isolated perfused lung is sound, subtle variations in experimental protocols could influence the results.

For researchers and drug development professionals, the original findings on this compound highlight a potentially important biological activity. Further investigation, including direct replication of the original studies and exploration of the underlying signaling mechanisms, is warranted to fully understand the physiological and pathological roles of this prostaglandin metabolite. The provided experimental protocol and signaling pathway diagram offer a framework for designing such future studies.

References

A Researcher's Guide to Assessing Antibody Specificity for 15-Keto-PGA1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for assessing the specificity of antibodies targeting 15-Keto-Prostaglandin A1 (15-Keto-PGA1), a metabolite of Prostaglandin (B15479496) A1 (PGA1). Due to the limited commercial availability of antibodies specifically targeting this compound, this guide focuses on the essential experimental protocols and data interpretation required to validate antibody performance, drawing parallels with closely related prostaglandin assays.

Understanding the Challenge: Specificity in Small Molecule Immunoassays

Prostaglandins (B1171923) are a family of structurally similar lipid compounds. An antibody generated against one prostaglandin may exhibit cross-reactivity with other related molecules, leading to inaccurate quantification and interpretation of results. Therefore, rigorous validation of antibody specificity is a critical step before its use in any application.

Experimental Protocol: Assessing Antibody Specificity via Competitive ELISA

The most common method for determining the specificity of an antibody against a small molecule like this compound is the competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of structurally related compounds to compete with this compound for binding to the antibody.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., anti-Rabbit IgG)

  • Putative this compound specific primary antibody (e.g., raised in rabbit)

  • This compound standard

  • A panel of potentially cross-reacting prostaglandins (see Table 1 for suggestions)

  • Enzyme-conjugated this compound (e.g., HRP-conjugated)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Competitor Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve. Prepare high-concentration stock solutions of potential cross-reactants.

  • Assay Setup: Add the this compound standard, samples, and potential cross-reactants to the wells of the microplate.

  • Competitive Reaction: Add a fixed amount of enzyme-conjugated this compound to each well, followed by the primary antibody. Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Substrate Incubation: Add the substrate solution and incubate in the dark until color develops. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard. Calculate the concentration of this compound in the samples from the standard curve. To determine cross-reactivity, calculate the concentration of each potential cross-reactant required to displace 50% of the bound enzyme-conjugated this compound (IC50).

Cross-Reactivity Calculation:

Cross-reactivity is typically expressed as a percentage and is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Data Presentation: Quantifying Specificity

The results of the cross-reactivity analysis should be summarized in a clear and concise table. This allows for a direct comparison of the antibody's affinity for this compound versus other structurally related prostaglandins.

Table 1: Example Cross-Reactivity Profile for a Hypothetical Anti-15-Keto-PGA1 Antibody

Compound% Cross-Reactivity
This compound 100
Prostaglandin A1 (PGA1)< 1.0
Prostaglandin A2 (PGA2)< 0.5
15-Keto-PGE1< 0.1
Prostaglandin E1 (PGE1)< 0.01
Prostaglandin F2α (PGF2α)< 0.01
13,14-dihydro-15-keto-PGF2α< 0.01

Note: The values presented in this table are for illustrative purposes only and do not represent data from an actual antibody.

Visualizing Experimental and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. The following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for assessing antibody specificity and the metabolic pathway of Prostaglandin A1.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare this compound Standards add_reagents Add Standards, Samples, Cross-Reactants, Conjugate, and Primary Antibody to Plate prep_standards->add_reagents prep_competitors Prepare Potential Cross-Reactants prep_competitors->add_reagents prep_conjugate Prepare Enzyme Conjugate prep_conjugate->add_reagents incubate Incubate (Competitive Binding) add_reagents->incubate wash1 Wash Plate incubate->wash1 add_substrate Add Substrate wash1->add_substrate incubate_color Incubate (Color Development) add_substrate->incubate_color stop_reaction Add Stop Solution incubate_color->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cross_react Calculate % Cross-Reactivity calc_ic50->calc_cross_react

Caption: Experimental workflow for assessing antibody specificity using competitive ELISA.

G PGE1 Prostaglandin E1 (PGE1) Enzyme1 Dehydration PGE1->Enzyme1 PGA1 Prostaglandin A1 (PGA1) Enzyme2 15-hydroxyprostaglandin dehydrogenase PGA1->Enzyme2 Metabolite This compound Enzyme1->PGA1 Enzyme2->Metabolite

Caption: Simplified metabolic pathway of Prostaglandin A1 to this compound.

Conclusion

The validation of antibody specificity is a cornerstone of reliable immunoassay development. For small molecules like this compound, where structural similarity to other endogenous compounds is high, a thorough assessment of cross-reactivity is non-negotiable. By employing a systematic approach using competitive ELISA and transparently reporting the cross-reactivity data, researchers can ensure the accuracy and validity of their findings. This guide provides the necessary framework to empower researchers in the critical evaluation of antibodies for their specific research needs.

A Comparative Analysis of the Stability of 15-Keto-PGA1 and 13,14-dihydro-15-keto-PGA1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of two structurally related prostaglandin (B15479496) A1 (PGA1) metabolites: 15-Keto-PGA1 and 13,14-dihydro-15-keto-PGA1. Understanding the inherent stability of these compounds is critical for accurate in vitro and in vivo studies, as well as for the development of potential therapeutic agents. This document summarizes the key structural differences that dictate their stability, presents available experimental data for related compounds, and provides detailed experimental protocols for their stability assessment.

Executive Summary

The primary determinant of the differential stability between this compound and its dihydro counterpart lies in the presence of an α,β-unsaturated carbonyl group within the cyclopentenone ring of this compound. This reactive moiety renders this compound susceptible to nucleophilic attack, primarily through Michael addition reactions, leading to its degradation and metabolic inactivation. In contrast, the saturation of the 13,14-double bond in 13,14-dihydro-15-keto-PGA1 eliminates this reactive center, resulting in a significantly more stable molecule. Consequently, this compound is a biologically active but chemically labile compound, while 13,14-dihydro-15-keto-PGA1 is considered a more stable, yet biologically inactive, metabolite.

Chemical Structures and Stability Profile

The chemical structures of this compound and 13,14-dihydro-15-keto-PGA1 are presented below. The key difference is the double bond between carbons 13 and 14 in this compound, which is absent in the dihydro version.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural FeatureInferred Stability
This compound C₂₀H₃₀O₄334.45α,β-unsaturated ketoneLess Stable
13,14-dihydro-15-keto-PGA1 C₂₀H₃₂O₄336.47Saturated cyclopentanoneMore Stable

The α,β-unsaturated carbonyl in this compound is an electrophilic center, making it a target for nucleophiles such as the thiol group of cysteine residues in proteins and glutathione. This reactivity is the basis for many of its biological activities but also its primary route of chemical degradation. The saturation of the C13-C14 double bond in 13,14-dihydro-15-keto-PGA1 removes this electrophilic site, drastically reducing its chemical reactivity and thereby increasing its stability.

Biological Activity and Signaling Pathways

The difference in chemical stability directly correlates with the biological activity of these two compounds.

This compound is a biologically active molecule with reported anti-inflammatory, anti-neoplastic, and anti-viral properties.[1][2] Its mechanism of action is largely attributed to the reactivity of its α,β-unsaturated carbonyl group, which can covalently modify key signaling proteins. Two primary signaling pathways have been identified:

  • NF-κB Pathway Inhibition: this compound can inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory responses. This inhibition is thought to occur through the direct alkylation of cysteine residues on components of the NF-κB signaling cascade.

  • PPARγ Activation: this compound can act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a role in lipid metabolism and inflammation.

15_Keto_PGA1_Signaling 15_Keto_PGA1 15_Keto_PGA1 IKK IKK Complex 15_Keto_PGA1->IKK Inhibits (Michael Addition) PPARγ_cyt PPARγ 15_Keto_PGA1->PPARγ_cyt Activates IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibits NF_κB_nuc NF-κB NF_κB->NF_κB_nuc Translocates PPARγ_nuc PPARγ PPARγ_cyt->PPARγ_nuc Translocates Target_Genes_NFkB Inflammatory Gene Expression NF_κB_nuc->Target_Genes_NFkB Induces Target_Genes_PPARg Metabolic & Anti-inflammatory Gene Expression PPARγ_nuc->Target_Genes_PPARg

Fig. 1: Signaling pathways of this compound.

13,14-dihydro-15-keto-PGA1 , due to the absence of the reactive α,β-unsaturated carbonyl group, is considered a biologically inactive metabolite. Its primary role is as a product of the metabolic degradation of more active prostaglandins.

Experimental Protocols for Stability Assessment

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for quantitatively assessing the stability of this compound and 13,14-dihydro-15-keto-PGA1. The following protocol outlines a general procedure that can be adapted and validated for a direct comparative study.

Objective:

To compare the degradation rates of this compound and 13,14-dihydro-15-keto-PGA1 under various stress conditions.

Materials:
  • This compound and 13,14-dihydro-15-keto-PGA1 reference standards

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Phosphoric acid or other suitable buffer components

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Methodology:
  • HPLC Method Development and Validation:

    • Develop a reversed-phase HPLC method capable of separating the parent compounds from their potential degradation products. A typical starting point would be a mobile phase of acetonitrile and water (with a pH-adjusting acid like phosphoric acid) in a gradient or isocratic elution mode.

    • Set the UV detection wavelength to the λmax of the compounds (around 220-230 nm for the cyclopentenone chromophore).

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Forced Degradation Studies:

    • Prepare stock solutions of this compound and 13,14-dihydro-15-keto-PGA1 in a suitable solvent (e.g., acetonitrile or methanol).

    • Subject aliquots of the stock solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

      • Base Hydrolysis: 0.1 M NaOH at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize before injection.

      • Oxidation: 3% H₂O₂ at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

      • Thermal Degradation: 60°C in a neutral aqueous solution for various time points (e.g., 1, 3, 7 days).

      • Photodegradation: Expose to light in a photostability chamber according to ICH Q1B guidelines.

    • At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

    • Analyze the samples by the validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for both this compound and 13,14-dihydro-15-keto-PGA1 under each stress condition.

    • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each condition.

    • Calculate the half-life (t₁/₂) for each compound under each condition using the formula: t₁/₂ = 0.693 / k.

    • Compare the degradation rates and half-lives of the two compounds to quantitatively assess their relative stability.

Stability_Testing_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (this compound & 13,14-dihydro-15-keto-PGA1) Start->Prepare_Stocks Stress_Conditions Subject to Stress Conditions Prepare_Stocks->Stress_Conditions Acid Acid Hydrolysis (HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (NaOH, RT) Stress_Conditions->Base Oxidation Oxidation (H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (60°C) Stress_Conditions->Thermal Photo Photostability (ICH Q1B) Stress_Conditions->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (Degradation Rate, Half-life) HPLC_Analysis->Data_Analysis Comparison Comparative Stability Assessment Data_Analysis->Comparison

Fig. 2: Experimental workflow for comparative stability testing.

Conclusion

The presence of the α,β-unsaturated carbonyl moiety in this compound is the critical structural feature that governs its lower chemical stability compared to its saturated analog, 13,14-dihydro-15-keto-PGA1. This inherent reactivity is also responsible for its biological activities, which are largely absent in the more stable dihydro form. For researchers working with these compounds, it is imperative to consider their respective stabilities in experimental design, sample handling, and data interpretation. The provided experimental protocol offers a robust framework for conducting a direct comparative stability study to generate quantitative data that will further elucidate the stability profiles of these two important prostaglandin metabolites.

References

Evaluating the Physiological Relevance of In Vitro 15-Keto-Prostaglandin A1 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro studies on 15-Keto-Prostaglandin A1 (15-Keto-PGA1) and its close structural and metabolic relative, 15-Keto-Prostaglandin E2 (15-Keto-PGE2). By presenting available quantitative data, detailed experimental protocols, and signaling pathway diagrams, this document aims to facilitate a clearer understanding of the physiological relevance of in vitro findings and guide future research directions.

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects. Their metabolites, including the 15-keto prostaglandins, are often considered inactive breakdown products. However, emerging research suggests that these metabolites may possess their own distinct biological activities. This guide focuses on this compound, a metabolite of Prostaglandin (B15479496) A1 (PGA1), and compares its known in vitro effects with those of the more extensively studied 15-Keto-PGE2. Understanding the specific actions and signaling pathways of these metabolites is crucial for evaluating their potential roles in health and disease, and for identifying new therapeutic targets.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data from in vitro studies of this compound and 15-Keto-PGE2. A significant disparity in the amount of available data is evident, highlighting the need for further investigation into the bioactivity of this compound.

CompoundBiological EffectAssay SystemQuantitative DataReference
This compound VasoconstrictionRabbit Lung TissueComparable to Angiotensin II at 6 µM[1][2]
Other ActivitiesData Not Available
15-Keto-PGE2 EP2 Receptor ActivationHEK-EP2 Cells (cAMP formation)EC50: 137 nM [3]
EP4 Receptor ActivationHEK-EP4 Cells (cAMP formation)EC50: 426 nM [3]
STAT3 Signaling InhibitionMCF10A-ras CellsDose-dependent decrease in STAT3 phosphorylation[4][5]
PPAR-γ ActivationVarious modelsActivates PPAR-γ[6][7][8][9]

Experimental Protocols

To facilitate the design of future in vitro studies and ensure reproducibility, this section provides detailed methodologies for key experiments.

In Vitro Vasoconstriction Assay (Wire Myography)

This protocol is suitable for assessing the vasoconstrictor effects of this compound on isolated arterial segments.

Objective: To determine the concentration-response relationship of this compound-induced vasoconstriction.

Materials:

  • Isolated arterial rings (e.g., rabbit pulmonary artery, rat mesenteric artery)

  • Small vessel wire myograph system

  • Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2

  • This compound stock solution

  • Positive control vasoconstrictor (e.g., Phenylephrine, U46619)

  • Data acquisition system

Procedure:

  • Dissect and clean arterial segments in cold PSS.

  • Mount arterial rings (2-4 mm in length) on the myograph wires.

  • Equilibrate the tissues in PSS at 37°C for at least 60 minutes, with periodic washing.

  • Normalize the vessel diameter to a standardized resting tension.

  • Induce a reference contraction with a high-potassium solution or a potent vasoconstrictor to assess tissue viability.

  • After washing and return to baseline, add cumulative concentrations of this compound to the tissue bath.

  • Record the isometric tension generated at each concentration.

  • Construct a concentration-response curve and calculate the EC50 value if possible.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Reporter Assay

This protocol can be used to investigate whether this compound, like 15-Keto-PGE2, can activate PPAR-γ.

Objective: To determine if this compound can induce PPAR-γ transcriptional activity.

Materials:

  • HEK293 cells (or other suitable cell line)

  • PPAR-γ reporter plasmid (containing a PPAR response element driving a reporter gene, e.g., luciferase)

  • PPAR-γ expression plasmid

  • Transfection reagent

  • Cell culture medium and reagents

  • This compound stock solution

  • Positive control PPAR-γ agonist (e.g., Rosiglitazone)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the PPAR-γ reporter plasmid and the PPAR-γ expression plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound or the positive control for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Determine the fold-activation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathway for 15-Keto-PGE2 and a proposed experimental workflow for evaluating this compound.

G cluster_PGE2 15-Keto-PGE2 Signaling 15-Keto-PGE2 15-Keto-PGE2 EP2/EP4 EP2/EP4 Receptors 15-Keto-PGE2->EP2/EP4 Binds PPARg PPAR-γ 15-Keto-PGE2->PPARg Activates STAT3_inhibit STAT3 Inhibition 15-Keto-PGE2->STAT3_inhibit Leads to AC Adenylyl Cyclase EP2/EP4->AC Gene_Expression Gene Expression (Inflammation, etc.) PPARg->Gene_Expression cAMP cAMP AC->cAMP G cluster_workflow Proposed Workflow for this compound Evaluation Start Start Vasoconstriction In Vitro Vasoconstriction Assay (Wire Myography) Start->Vasoconstriction PPARg_Assay PPAR-γ Reporter Assay Start->PPARg_Assay Data1 EC50 for Vasoconstriction Vasoconstriction->Data1 Receptor_Screening Receptor Binding/ Activation Screening Data1->Receptor_Screening Data2 Fold Activation of PPAR-γ PPARg_Assay->Data2 Data2->Receptor_Screening Data3 Receptor Affinity (Kd)/ Efficacy (EC50) Receptor_Screening->Data3 Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-STAT3) Data3->Downstream_Signaling Data4 Modulation of Signaling Proteins Downstream_Signaling->Data4 End End Data4->End

References

Safety Operating Guide

Proper Disposal of 15-Keto-PGA1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 15-Keto-PGA1 is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to regulatory standards. The following protocols are based on the Safety Data Sheet (SDS) for this compound, which is typically supplied as a solution in methyl acetate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial for all personnel to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols must be strictly followed.

Personal Protective Equipment (PPE) Specifications:

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.

  • **In case of eye

Safeguarding Research: A Guide to Handling 15-Keto-PGA1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 15-Keto-Prostaglandin A1 (15-Keto-PGA1). Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards.

While a specific Safety Data Sheet (SDS) for this compound is provided by the manufacturer upon purchase, this guide is based on the explicit warnings available and data from structurally similar prostaglandin (B15479496) analogs. This compound should be treated as a hazardous compound. The primary hazards associated with similar compounds, particularly when dissolved in solvents like methyl acetate (B1210297), include flammability, potential reproductive toxicity, serious eye irritation, and respiratory effects.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required equipment for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles with Side-Shields or Full-Face ShieldEssential to protect against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, double-gloved)Prevents skin contact and absorption. Double-gloving is recommended, with the outer glove regularly changed.
Body Protection Impervious Laboratory Coat or GownProtects against contamination of personal clothing and skin. Should be disposable or professionally laundered.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a certified chemical fume hood, during spill cleanup, or when aerosolization is possible.

Operational Plan for Handling this compound

A systematic workflow is critical for safely managing this compound from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Verify: Confirm that the product label matches the order information.

  • Transport: Use a secondary container when transporting the vial to the designated storage area.

  • Storage: Store at -20°C in a designated, clearly labeled, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Preparation and Handling
  • Controlled Environment: All handling of this compound, including solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Solvent Evaporation: If the methyl acetate solvent needs to be removed, use a gentle stream of nitrogen in the fume hood.

  • Solution Preparation: When preparing solutions, add the solvent of choice to the vial containing the compound. For aqueous solutions, it is recommended not to store them for more than one day.

  • Avoid Contact: Prevent all direct contact with skin, eyes, and clothing.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Thoroughly wash hands and any exposed skin after handling.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Solid Waste: All disposable PPE (gloves, lab coats, etc.), absorbent pads, and other contaminated solid materials must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container.

  • Disposal Compliance: Dispose of all waste materials through an approved hazardous waste disposal program, following all institutional, local, and national regulations.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the designated safety officer.

  • Secure: Restrict access to the spill area.

  • Cleanup (if trained):

    • Wear full PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated.

Exposure Response
  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualized Workflows

The following diagrams illustrate the key processes for handling this compound safely.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Solutions Prepare Solutions Don PPE->Prepare Solutions Conduct Experiment Conduct Experiment Prepare Solutions->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Dispose via HazWaste Dispose via HazWaste Segregate Waste->Dispose via HazWaste Receive & Inspect Receive & Inspect Store at -20°C Store at -20°C Receive & Inspect->Store at -20°C Store at -20°C->Review SDS

Caption: Workflow for the safe handling of this compound from receipt to disposal.

EmergencyResponse Emergency Response Protocol cluster_spill Spill cluster_exposure Personal Exposure Evacuate & Alert Evacuate & Alert Secure Area Secure Area Evacuate & Alert->Secure Area Cleanup (Trained Personnel) Cleanup (Trained Personnel) Secure Area->Cleanup (Trained Personnel) Decontaminate Decontaminate Cleanup (Trained Personnel)->Decontaminate Remove from Exposure Remove from Exposure Administer First Aid Administer First Aid Remove from Exposure->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Emergency Event Emergency Event Emergency Event->Evacuate & Alert Emergency Event->Remove from Exposure

Caption: Immediate actions for spills or personal exposure to this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Keto-PGA1
Reactant of Route 2
Reactant of Route 2
15-Keto-PGA1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。